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  • Product: 4-Hydroxybenzene-1-sulfonic acid dihydrate
  • CAS: 2060026-75-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 4-Hydroxybenzene-1-sulfonic Acid Dihydrate

Part 1: Executive Summary & Strategic Importance 4-Hydroxybenzene-1-sulfonic acid (p-phenolsulfonic acid) is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs), including analgesics and k...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

4-Hydroxybenzene-1-sulfonic acid (p-phenolsulfonic acid) is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs), including analgesics and keratolytics, and serves as a critical functional monomer in the production of ion-exchange resins and electroplating additives.

While the ortho isomer (2-hydroxybenzenesulfonic acid) forms readily under kinetic control, the para isomer (4-hydroxybenzenesulfonic acid) requires rigorous thermodynamic control. This guide details the mechanistic pathways and precise experimental protocols required to synthesize, isolate, and purify the dihydrate form (CAS: 2060026-75-5), overcoming its inherent deliquescent nature.

Part 2: Mechanistic Foundations

Electrophilic Aromatic Substitution (EAS)

The synthesis proceeds via the sulfonation of phenol using concentrated sulfuric acid (


). The reaction is governed by the electronic directing effects of the hydroxyl group (-OH), which is a strong activator and ortho, para-director.
The Electrophile

In concentrated sulfuric acid, the active electrophile is sulfur trioxide (


) or the protonated sulfonic acid species (

), generated via the equilibrium:

Kinetic vs. Thermodynamic Control

This reaction is a classic example of reversible sulfonation.

  • Kinetic Control (Low Temp, < 20°C): Sulfonation occurs at the ortho position. The activation energy (

    
    ) for ortho attack is lower due to the proximity to the electron-donating -OH group.
    
  • Thermodynamic Control (High Temp, > 100°C): Sulfonation is reversible. The ortho isomer is sterically hindered and less stable. At elevated temperatures, the reverse reaction (desulfonation) occurs, allowing the system to equilibrate to the thermodynamically more stable para isomer.

Key Insight: To maximize the yield of 4-hydroxybenzene-1-sulfonic acid, the reaction must be driven to thermodynamic equilibrium by maintaining high temperatures (


) and extended reaction times.
Reaction Mechanism Diagram

The following diagram illustrates the reversible pathways and the isomerization from ortho to para.

SulfonationMechanism Phenol Phenol (Reactant) Ortho_Sigma Ortho Sigma Complex (Kinetic Intermediate) Phenol->Ortho_Sigma Fast (Low Ea) Para_Sigma Para Sigma Complex (Thermodynamic Intermediate) Phenol->Para_Sigma Slow (High Ea) Ortho_Sigma->Phenol Desulfonation Ortho_Product 2-Hydroxybenzene- 1-sulfonic acid (Kinetic Product) Ortho_Sigma->Ortho_Product -H+ Para_Product 4-Hydroxybenzene- 1-sulfonic acid (Thermodynamic Product) Para_Sigma->Para_Product -H+ Ortho_Product->Phenol Reversion Ortho_Product->Ortho_Sigma Heat (>100°C)

Part 3: Synthetic Strategy & Process Control

Critical Process Parameters (CPPs)
ParameterSpecificationCausality / Rationale
Stoichiometry Phenol :

(1.0 : 1.05)
Slight excess of acid ensures complete conversion; too much excess complicates isolation of the free acid.
Temperature

Required to overcome the energy barrier for ortho-desulfonation and drive the equilibrium to the para isomer.
Reaction Time 4 - 6 HoursSufficient time for the ortho

para rearrangement to reach >95% conversion.
Water Removal Azeotropic / DistillationWater is a byproduct. Accumulation dilutes the acid and slows the reaction. Removal shifts equilibrium forward (Le Chatelier's principle).

Part 4: Experimental Protocol

Synthesis of 4-Hydroxybenzene-1-sulfonic Acid

Safety Note: Sulfuric acid and phenol are highly corrosive and toxic. Work in a fume hood with full PPE (gloves, face shield, apron).

  • Preparation:

    • Charge a 3-neck round-bottom flask (RBF) with 94.1 g (1.0 mol) of Phenol .

    • Equip the flask with a mechanical stirrer, a dropping funnel, and a Dean-Stark trap fitted with a condenser.

    • Melt the phenol by warming to

      
      .
      
  • Sulfonation:

    • Slowly add 105 g (approx. 1.05 mol) of 98% Sulfuric Acid dropwise over 30 minutes.

    • Observation: The reaction is exothermic; temperature will rise. Maintain

      
       during addition to prevent charring.
      
  • Isomerization (The Critical Step):

    • Heat the mixture to

      
       .
      
    • Maintain this temperature for 5 hours .

    • Process Control: Monitor the reaction via HPLC or TLC (silica; EtOAc:MeOH 9:1). The ortho isomer spot should diminish, and the para spot should become dominant.

  • Work-up & Isolation of Dihydrate:

    • The reaction mixture is a viscous syrup containing the product and residual sulfuric acid.

    • Purification via Barium Salt (Classic Method):

      • Dilute the reaction mass with 500 mL distilled water.

      • Neutralize with Barium Carbonate (

        
        ) until no further effervescence occurs. This precipitates sulfate as Barium Sulfate (
        
        
        
        ) while the barium salt of the sulfonic acid remains soluble.
      • Filter off the

        
         precipitate.
        
      • Treat the filtrate with exact stoichiometric equivalents of Sulfuric Acid to precipitate the Barium from the sulfonate.

      • Filter again to remove the newly formed

        
        . The filtrate is now a pure aqueous solution of 4-hydroxybenzene-1-sulfonic acid.
        
    • Crystallization:

      • Concentrate the filtrate under reduced pressure (Rotavap) at

        
         until a thick syrup forms.
        
      • Cool the syrup to

        
         and allow it to stand for 24-48 hours.
        
      • The compound is highly hygroscopic. Crystallization may be induced by seeding or by adding a small amount of concentrated HCl to shift solubility.

      • Filter the resulting deliquescent needles rapidly and dry in a vacuum desiccator over

        
        .
        

Yield: Typical isolated yield is 85-90%. Appearance: White to off-white deliquescent needles (Dihydrate).

Workflow Visualization

SynthesisWorkflow Start Start: Phenol + H2SO4 Mix Mixing (Exothermic) T < 70°C Start->Mix Heat Thermodynamic Heating 105-110°C, 5 Hours Mix->Heat Check QC Check: HPLC (Para > 95%) Heat->Check Check->Heat Fail (Continue Heating) Dilute Dilution & BaCO3 Treatment (Remove excess H2SO4) Check->Dilute Pass Filter Filtration (Remove BaSO4) Dilute->Filter Acidify Acidification with H2SO4 (Release Free Acid) Filter->Acidify Conc Concentration & Cooling (Crystallize Dihydrate) Acidify->Conc End Final Product: 4-Hydroxybenzene-1-sulfonic acid (Dihydrate) Conc->End

Part 5: Characterization & Validation

To ensure the integrity of the synthesized dihydrate, the following analytical methods are required.

MethodExpected ResultPurpose
1H NMR (

)

6.90 (d, 2H), 7.65 (d, 2H)
Confirms para-substitution pattern (AA'BB' system). Absence of ortho peaks.
HPLC Single peak, RT matches standardPurity assessment (>98%).
Karl Fischer ~17.1% Water ContentConfirms the dihydrate state (Theoretical: 2 moles

per mole acid).
Acid Titration 99-101% AssayValidates the sulfonic acid functionality.

Part 6: Applications in Drug Development

The 4-hydroxybenzene-1-sulfonic acid moiety is a versatile pharmacophore and process aid:

  • Salt Formation: Used to form stable salts of basic drugs (e.g., sultosilic acid salts), improving solubility and bioavailability.

  • Prodrug Synthesis: The hydroxyl group serves as a handle for esterification, allowing the creation of sulfonate-tagged prodrugs with altered distribution profiles.

  • Catalysis: Acts as a mild, non-oxidizing acid catalyst in the synthesis of sensitive pharmaceutical intermediates where sulfuric acid would cause degradation.

References

  • BenchChem. An In-depth Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts. Retrieved from

  • ChemicalBook. 4-Hydroxybenzenesulfonic acid Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. 4-Hydroxybenzene-1-sulfonic acid dihydrate Product Sheet (CAS 2060026-75-5). Retrieved from

  • PubChem. 4-Hydroxybenzenesulfonic acid Compound Summary. Retrieved from

  • Cerfontain, H. Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers, New York, 1968.[1] (Classic text on Sulfonation Kinetics).

Sources

Exploratory

p-Phenolsulfonic Acid Dihydrate: A Technical Monograph on Synthesis, Properties, and Pharmaceutical Utility

Executive Summary p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid) dihydrate is a bifunctional aromatic intermediate characterized by strong acidity and high water solubility. While historically significant in the "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid) dihydrate is a bifunctional aromatic intermediate characterized by strong acidity and high water solubility. While historically significant in the "Ferrostan" electroplating process, its utility in pharmaceutical sciences has evolved. It serves as a critical precursor for specific active pharmaceutical ingredients (APIs) and as a counterion for specialized salts (e.g., Zinc Phenolsulfonate) rather than a generic solubilizing agent like mesylates. This guide provides a rigorous examination of its physicochemical profile, thermodynamic synthesis control, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists commercially as a stoichiometric dihydrate or a 65% aqueous solution. The dihydrate form is hygroscopic and requires controlled storage to maintain stoichiometry.

Table 1: Physicochemical Properties
PropertySpecificationNotes
IUPAC Name 4-Hydroxybenzenesulfonic acid
CAS Number 98-67-9 (General)1397199-77-7 (Hydrate specific)98-67-9 is often used for both forms in commerce.
Molecular Formula C₆H₆O₄S[1][2][3] · 2H₂OAnhydrous MW: 174.17 g/mol Dihydrate MW: 210.20 g/mol
Appearance White to light pink crystalline solidPink coloration indicates oxidation (quinone formation).
Melting Point 52°C (Dihydrate)Anhydrous melts significantly higher; salts >300°C.
Solubility Water: >1000 g/LEthanol: SolubleHighly hydrophilic due to sulfonate/hydroxyl synergy.
pKa ~0.5 (Sulfonic acid group)~9.0 (Phenolic -OH)Strong acid; fully dissociated in physiological pH.
Stability Hygroscopic, Air-sensitiveOxidizes to colored quinones upon prolonged air exposure.

Synthesis & Thermodynamic Control

The synthesis of p-phenolsulfonic acid is a classic example of thermodynamic vs. kinetic control in electrophilic aromatic substitution.

Reaction Mechanism

Sulfonation of phenol is reversible. At low temperatures (20°C), the ortho isomer forms faster (kinetic control) due to proximity to the activating -OH group. However, the ortho isomer is sterically hindered and less stable. Heating the mixture to 100°C+ promotes desulfonation of the ortho isomer and re-sulfonation at the para position (thermodynamic control), which is sterically favored and more stable.

SynthesisPathway Phenol Phenol Ortho o-Phenolsulfonic Acid (Kinetic Product) Phenol->Ortho H2SO4, 20°C Fast Para p-Phenolsulfonic Acid (Thermodynamic Product) Phenol->Para H2SO4, 100°C Slow Ortho->Phenol Reversible (Heat) Ortho->Para Isomerization (>100°C, 6h)

Figure 1: Kinetic vs. Thermodynamic control in phenol sulfonation. High temperature drives the equilibrium toward the para-isomer.

Industrial Protocol (Lab Scale Adaptation)
  • Charge: Place 1.0 eq of Phenol in a reactor.

  • Addition: Add 1.1 eq of Concentrated H₂SO₄ (98%) dropwise, maintaining temp < 50°C to prevent oxidation.

  • Cooking: Heat to 105-110°C for 4-6 hours. This step converts kinetic o-isomer to thermodynamic p-isomer.

  • Azeotrope: Apply vacuum or use a Dean-Stark trap (if solvent assisted) to remove water, driving the equilibrium forward.

  • Isolation: Cool to solidify (if neat) or dilute with water to form the commercial 65% solution. For dihydrate crystals, careful recrystallization from minimal water/HCl is required.

Pharmaceutical & Industrial Utility

Unlike benzenesulfonic acid (besylate), p-phenolsulfonic acid is rarely used as a general salt former for basic drugs due to the reactivity of the phenolic hydroxyl. Its primary value lies in specific functional derivatives.

Metal Phenolsulfonates (Active Agents)

The compound forms stable salts with divalent metals, utilized for their antiseptic and astringent properties.

  • Zinc Phenolsulfonate (Zinc Sulfocarbolate): Used in deodorants and astringent formulations.[4] The zinc ion provides antimicrobial action, while the phenolsulfonate moiety aids solubility and reduces the irritation potential compared to zinc chloride.

  • Calcium Phenolsulfonate: Historically used as an intestinal antiseptic.[5]

Synthetic Intermediate
  • Calcium Dobesilate Synthesis: p-Phenolsulfonic acid is a structural analogue and precursor logic for 2,5-dihydroxybenzenesulfonic acid (calcium dobesilate), a venotonic drug.

  • Etherification: The phenolic -OH can be alkylated to create sulfonated surfactants or polymer additives without affecting the sulfonic acid group.

Applications cluster_Pharma Pharmaceutical Uses cluster_Ind Industrial Uses PPSA p-Phenolsulfonic Acid ZnSalt Zinc Phenolsulfonate (Astringent/Antiseptic) PPSA->ZnSalt ZnO / Neutralization CaSalt Calcium Phenolsulfonate (Intestinal Agent) PPSA->CaSalt CaCO3 / Neutralization Ferrostan Ferrostan Process (Tin Plating Electrolyte) PPSA->Ferrostan Primary Electrolyte Polymers Sulfonated Polyesters (Dyeability Improvers) PPSA->Polymers Condensation

Figure 2: Downstream applications of p-Phenolsulfonic acid in pharma and industry.

Analytical Characterization

Validating the purity of p-phenolsulfonic acid requires distinguishing it from the ortho isomer and residual phenol.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 2.5)

    • B: Methanol[6]

    • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV at 230 nm (aromatic ring) or 270 nm (phenol absorption).

  • Retention Order: p-Phenolsulfonic acid (most polar, elutes first) < o-Phenolsulfonic acid < Phenol.

NMR Spectroscopy (D₂O)

The symmetry of the para substitution pattern yields a distinct AA'BB' system (often appearing as two doublets).

NucleusShift (ppm)MultiplicityAssignment
¹H NMR 6.85Doublet (J=8.8 Hz)2H, ortho to -OH
¹H NMR 7.60Doublet (J=8.8 Hz)2H, ortho to -SO₃H
¹³C NMR 158.2SingletC-OH (C4)
¹³C NMR 134.5SingletC-SO₃H (C1)
¹³C NMR 127.8SingletC2, C6 (near SO₃H)
¹³C NMR 115.4SingletC3, C5 (near OH)

Safety & Handling

  • Corrosivity: The sulfonic acid group makes this compound highly corrosive to skin and eyes (Category 1B).

  • Storage: Store under inert gas (Argon/Nitrogen) if possible to prevent pink discoloration (oxidation). Keep away from strong oxidizers.[7]

  • Disposal: Neutralize with sodium bicarbonate before disposal; do not release acidic solution into drains.

References

  • TCI Chemicals. Product Specification: 4-Hydroxybenzenesulfonic Acid Hydrate (CAS 98-67-9). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Retrieved from

  • Cymit Quimica. Zinc phenolsulfonate (CAS 127-82-2) Properties and Applications.[3] Retrieved from

  • DrugFuture. Calcium Phenolsulfonate Monographs. Retrieved from

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 7512-7515. (Referenced for D2O solvent standards).[8][9]

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of 4-Hydroxybenzenesulfonic Acid Dihydrate

Executive Summary 4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid; CAS: 98-67-9) is a bifunctional organic intermediate critical to the pharmaceutical industry, particularly in the formation of besylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid; CAS: 98-67-9) is a bifunctional organic intermediate critical to the pharmaceutical industry, particularly in the formation of besylate salts .[1] These salts often improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2]

This technical guide provides a rigorous spectroscopic profile of the compound, specifically focusing on the dihydrate form .[2] The dihydrate nature presents unique analytical challenges due to hygroscopicity and proton exchange phenomena.[2] This document synthesizes ¹H NMR, ¹³C NMR, and IR data with mechanistic interpretations of the electronic environments governing these signals.[1][2][3]

Structural & Electronic Analysis

To accurately interpret spectroscopic data, one must first understand the electronic "push-pull" system of the molecule.[1][2]

  • Electron Donor (EDG): The hydroxyl group (-OH) at position 4 is a strong activator.[1][2] Through resonance (+M effect), it increases electron density at the ortho positions (C-3, C-5), resulting in significant upfield shielding in NMR.[1][3]

  • Electron Withdrawing Group (EWG): The sulfonic acid group (-SO₃H) at position 1 is a strong deactivator.[1][2] Through induction (-I) and resonance (-M), it decreases electron density at the ortho positions (C-2, C-6), causing downfield deshielding .[1][3]

Visualization: Electronic Resonance & Connectivity

The following diagram illustrates the electronic connectivity and the resulting shielding/deshielding zones that dictate the NMR splitting patterns.

G Substrate 4-Hydroxybenzenesulfonic Acid OH_Group 4-OH Group (Electron Donor) Substrate->OH_Group SO3H_Group 1-SO3H Group (Electron Withdrawing) Substrate->SO3H_Group Ortho_OH Protons H-3, H-5 (Shielded / Upfield) ~6.7 - 6.9 ppm OH_Group->Ortho_OH +M Effect (Increases Density) Ortho_SO3 Protons H-2, H-6 (Deshielded / Downfield) ~7.4 - 7.6 ppm SO3H_Group->Ortho_SO3 -I/-M Effect (Decreases Density) Ortho_OH->Ortho_SO3 AA'BB' Coupling (J ~ 8.8 Hz)

Figure 1: Electronic effects governing the chemical shifts.[1][3] The opposing nature of the substituents creates a distinct AA'BB' aromatic splitting pattern.[1]

Experimental Protocols

Reliable data acquisition requires strict adherence to sample preparation protocols, particularly to manage the water of hydration in the dihydrate form.[2][3]

Protocol A: ¹H and ¹³C NMR Sample Preparation

Objective: Prevent concentration-dependent shifts and manage proton exchange.[1][2]

  • Solvent Selection:

    • Preferred:DMSO-d₆ (Dimethyl sulfoxide-d6).[1][2] This aprotic polar solvent can often slow down proton exchange enough to visualize the phenolic -OH and sulfonic -SO₃H protons (though they may still be broad).[1][2]

    • Alternative:D₂O (Deuterium oxide).[2] Note: In D₂O, the acidic protons (-OH and -SO₃H) will exchange immediately and disappear, merging with the HDO solvent peak (~4.79 ppm).[1][3] Use D₂O only for aromatic region analysis.[2]

  • Preparation:

    • Weigh ~10-15 mg of the dihydrate solid.[1][2]

    • Dissolve in 0.6 mL of solvent.

    • Critical Step: If using DMSO-d₆, ensure the solvent is dry (stored over molecular sieves) to minimize the water peak, which can obscure the aromatic region if the water content is too high.[1][3]

Protocol B: FT-IR (KBr Pellet Method)

Objective: Analyze functional groups without solution-phase interactions.[1][2]

  • Drying: Dry KBr powder at 110°C for 2 hours prior to use to remove background moisture.[2]

  • Grinding: Mix 1-2 mg of sample with ~100 mg KBr. Grind finely in an agate mortar.

  • Compression: Press into a transparent pellet using a hydraulic press (approx. 10 tons pressure).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Spectroscopic Data Profiling

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region displays a classic AA'BB' system , appearing as two "pseudo-doublets" (roofing effect may be observed).[2]

AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Interpretation
-SO₃H ~10.0 - 12.0Broad Singlet1H-Highly acidic proton; chemical shift varies heavily with concentration and water content.[1][2] Often invisible due to exchange.[2]
-OH ~9.4 - 9.6Broad Singlet1H-Phenolic proton.[1][2] Broadened by hydrogen bonding with solvent/water.[2]
Ar H-2, H-6 7.45 - 7.55 Doublet (d)2H8.5 - 8.8Ortho to sulfonate.[1][2] Deshielded by the electron-withdrawing -SO₃H group.[1][2]
Ar H-3, H-5 6.70 - 6.80 Doublet (d)2H8.5 - 8.8Ortho to hydroxyl.[1][2] Shielded by the electron-donating -OH group.[1][2]
H₂O (Solvent/Hydrate) ~3.3 - 3.5BroadVariable-Represents the water of hydration (dihydrate) + residual solvent water.[1][2]

Technical Insight: The coupling constant (


 Hz) is diagnostic for para-substitution.[1][2] If the substitution were ortho or meta, the splitting pattern would be significantly more complex (doublet of doublets, triplets, or singlets).[3]
¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon NMR provides the definitive backbone confirmation, showing 4 distinct signals for the 6 carbons due to symmetry.[1][2]

AssignmentChemical Shift (δ ppm)TypeInterpretation
C-4 (C-OH) 159.5 - 160.5 Quaternary (Cq)Most deshielded due to direct attachment to Oxygen (electronegative).[1]
C-1 (C-SO₃H) 138.0 - 139.5 Quaternary (Cq)Deshielded by the Sulfonic group, but less so than the C-OH.
C-2, C-6 127.0 - 128.0 Methine (CH)Ortho to sulfonate.[1][2] Corresponds to the downfield protons in ¹H NMR.
C-3, C-5 115.0 - 116.0 Methine (CH)Ortho to hydroxyl.[1][2] Upfield due to resonance electron donation from Oxygen.[2]
Infrared Spectroscopy (FT-IR)

The dihydrate form is characterized by significant broadening in the high-energy region due to hydrogen bonding.[1][2]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3200 - 3600 O-H (Phenol + H₂O)Stretching (Broad)A very broad, intense band merging the phenolic OH with the water of hydration.
~1600, 1500 C=C AromaticRing StretchingCharacteristic "breathing" modes of the benzene ring.[1]
1150 - 1250 S=O (Sulfonate)Asym.[1][2] StretchingStrong, broad bands.[2][3] Key identifier for sulfonic acid salts/acids.
1030 - 1040 S=O (Sulfonate)Sym.[1][2] StretchingOften appears as a sharp shoulder or distinct peak.[2]
830 - 840 C-H (Aromatic)Out-of-plane BendingDiagnostic for para-disubstituted benzene rings (two adjacent H atoms).[1][2]

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for characterizing this specific compound, ensuring self-validation of the data.

Workflow Start Start: Unknown Sample (Suspected 4-OH-Ph-SO3H) Solubility Solubility Test (Soluble in Water/Polar Solvents) Start->Solubility NMR_Path 1H NMR (DMSO-d6) Solubility->NMR_Path IR_Path FT-IR (KBr) Solubility->IR_Path Check_Split Check Splitting: Is it AA'BB' (2 doublets)? NMR_Path->Check_Split Check_Para Check 800-850 cm-1: Para-substitution band? IR_Path->Check_Para Confirm_ID Identity Confirmed: 4-Hydroxybenzenesulfonic Acid Check_Split->Confirm_ID Yes (7.5/6.8 ppm) Reject Reject/Re-evaluate Structure Check_Split->Reject No Check_Para->Confirm_ID Yes Check_Para->Reject No

Figure 2: Analytical decision matrix for validating 4-hydroxybenzenesulfonic acid.

Synthesis & Purity Context

Understanding the synthesis aids in identifying potential impurities in the spectra.[2][4]

  • Synthesis: Direct sulfonation of phenol with concentrated sulfuric acid at elevated temperatures (

    
    C).[2]
    
    • Reaction:

      
      [1][3]
      
  • Key Impurities:

    • 2-Hydroxybenzenesulfonic acid (Ortho isomer): Formed under kinetic control (lower temperatures).[2][5] In NMR, this would disrupt the symmetry, showing 4 distinct aromatic protons rather than the symmetric AA'BB' pattern.[1][3]

    • Phenol (Starting material): Look for a triplet around 7.2 ppm and a doublet around 6.8 ppm (distinct from the product).[1][2]

    • Sulfone by-products: Formed if reaction conditions are too harsh (excess heat/dehydration).[1][2]

References

  • National Institute of Standards and Technology (NIST). Benzenesulfonic acid, 4-hydroxy- Mass Spectrum and IR Data.[1][2] NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid.[1][2] Retrieved from [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 2888 (4-Hydroxybenzenesulfonic acid).[1][2] (Note: Direct deep links to SDBS are restricted; access via [Link])[1][3]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile and Thermodynamic Analysis of 4-Hydroxybenzene-1-Sulfonic Acid Dihydrate

Topic: Solubility of 4-hydroxybenzene-1-sulfonic acid dihydrate in organic solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-hydroxybenzene-1-sulfonic acid dihydrate in organic solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Technical Summary

4-Hydroxybenzene-1-sulfonic acid (also known as


-phenolsulfonic acid) is a critical bifunctional intermediate in the synthesis of active pharmaceutical ingredients (APIs), electroplating additives, and esterification catalysts.[1][2] Existing primarily as a dihydrate solid or a concentrated aqueous solution (65% w/w), its solubility behavior is dominated by the interplay between its highly polar sulfonic acid moiety (

) and the phenolic hydroxyl group (

).[1][2]

This guide provides a comprehensive analysis of its solubility characteristics, establishing a framework for solvent selection in purification and reaction engineering.[2] It addresses the scarcity of specific public solubility datasets by providing a self-validating experimental protocol and a thermodynamic modeling strategy to empower researchers to generate precise data for their specific process conditions.[1][2]

Physicochemical Architecture & Solubility Mechanisms[2]

Structural Determinants of Solubility

The solubility of 4-hydroxybenzene-1-sulfonic acid is governed by its "dual-hydrophilic" nature.[1][2] Unlike simple aromatic sulfonates, the presence of the para-hydroxyl group significantly enhances its affinity for protic solvents through additional hydrogen bonding donors/acceptors.[1][2]

  • Sulfonic Acid Group (

    
    ):  Acts as a strong proton donor, facilitating high solubility in water and promoting dissociation.[1][2] It drives the formation of the dihydrate crystal lattice.[1][2]
    
  • Phenolic Hydroxyl (

    
    ):  Increases polarity compared to benzenesulfonic acid, making the compound soluble in lower alcohols but reducing solubility in aprotic polar solvents compared to non-hydroxylated analogs.[1][2]
    
  • Dihydrate Form: The crystal lattice includes two water molecules, which stabilize the solid state.[1][2] Dissolution in anhydrous organic solvents often requires overcoming the lattice energy associated with these hydration waters, frequently necessitating elevated temperatures ("hot alcohol").[2]

Solvent Compatibility Matrix

Based on the dielectric constant (


) and hydrogen bonding capability, solvents are categorized below.
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Aqueous Water (

)
Miscible / Very High Complete ionization; H-bonding network matches solute perfectly.[1][2]
Protic Polar Methanol, Ethanol, GlycerolHigh Strong H-bonding solvation of both

and

groups.[1][2] Solubility decreases as alkyl chain length increases.[1][2]
Aprotic Polar DMSO, DMFModerate to High Solvates the sulfonic acid proton effectively; good for reaction media but difficult to remove.[1][2]
Dipolar Aprotic Acetone, AcetonitrileLow to Moderate Limited ability to stabilize the ionic/polar sites compared to protic solvents.[1][2]
Non-Polar Toluene, Hexane, ChloroformInsoluble Lack of H-bonding capability; high energy penalty for cavity formation.[1][2]

Experimental Protocols for Solubility Determination

Since specific quantitative data points (e.g., "


 g/L at 

") are often proprietary or process-specific, this section details the Standard Operating Procedures (SOPs) to generate high-fidelity solubility data.
Method A: Static Equilibrium (Shake-Flask) - The Gold Standard

This method is best for generating thermodynamic equilibrium data.[1][2]

Protocol Steps:

  • Preparation: Add excess 4-hydroxybenzene-1-sulfonic acid dihydrate to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours.
    
  • Verification: Ensure solid phase is present throughout the duration.

  • Sampling: Stop stirring and allow phases to separate (or centrifuge at

    
    ).
    
  • Filtration: Withdraw supernatant using a syringe filter (0.45 µm PTFE, pre-heated to

    
     to prevent precipitation).
    
  • Quantification:

    • Gravimetric: Evaporate solvent from a known mass of filtrate and weigh the residue.[1][2]

    • HPLC: Dilute filtrate and analyze (C18 column, UV detection at 270-280 nm).[1][2]

Method B: Dynamic Laser Monitoring (Synthetic Method)

Ideal for rapid screening of multiple solvents and constructing polythermal curves.[2]

Protocol Steps:

  • Setup: Place a known mass of solvent and solute in a reactor equipped with a laser turbidity probe.[1][2]

  • Heating: Heat the mixture at a slow ramp rate (e.g., 0.2 K/min).

  • Detection: Record the temperature (

    
    ) where the laser transmission reaches 100% (disappearance of turbidity).
    
  • Iteration: Add more solute to the same vessel and repeat to get the next point on the solubility curve.

Visualization: Solubility Measurement Workflow

The following diagram illustrates the decision logic and workflow for determining solubility, ensuring data integrity.

SolubilityWorkflow Start Start: Define Solvent & Temp Range MethodSelect Select Method Start->MethodSelect Static Static Equilibrium (Shake-Flask) MethodSelect->Static High Accuracy Dynamic Dynamic Laser Monitoring MethodSelect->Dynamic Rapid Screening Equilibrate Stir Excess Solid (24-48h @ T) Static->Equilibrate Filter Isothermal Filtration (0.45 µm) Equilibrate->Filter Analyze Quantify Concentration (HPLC / Gravimetric) Filter->Analyze DataFit Thermodynamic Modeling (van't Hoff / Apelblat) Analyze->DataFit Prepare Known Mass Ratio (Solute/Solvent) Dynamic->Prepare Heat Heat until Clear (Record T_diss) Prepare->Heat AddSolute Add Solute Increment Heat->AddSolute Next Point Heat->DataFit AddSolute->Heat

Figure 1: Decision matrix and workflow for solubility determination protocols.

Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be modeled to calculate thermodynamic parameters (


, 

) and predict solubility at unmeasured temperatures.[2]
The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (


, mole fraction) with temperature (

) for polar organic compounds.[2]


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use this to interpolate solubility values for process design (e.g., cooling crystallization curves).[1][2]

van't Hoff Analysis

Used to determine the enthalpy of dissolution.[1][2]


[1][2]
  • Interpretation:

    • If slope is negative (typical), dissolution is endothermic (

      
      ), meaning solubility increases with temperature.[1][2]
      
    • For 4-hydroxybenzene-1-sulfonic acid, dissolution in alcohols is expected to be endothermic, driven by the entropy gain of breaking the crystal lattice.[1][2]

Process Applications: Purification & Crystallization

The solubility differential between water/alcohols and non-polar solvents is the basis for purification strategies.[1][2]

Anti-Solvent Crystallization

To purify the compound from a reaction mixture (e.g., sulfonation mass):

  • Dissolution: Dissolve the crude solid in a minimum volume of Methanol or Water (High Solubility).[1][2]

  • Filtration: Remove insoluble mechanical impurities.[1][2]

  • Precipitation: Slowly add an anti-solvent such as Acetone or Isopropanol (if solubility is sufficiently lower) or Toluene (Strong anti-solvent).[1][2]

  • Result: The dihydrate crystallizes out in high purity, leaving organic impurities in the mother liquor.[1][2]

Cooling Crystallization

Utilizing the temperature dependence in ethanol:

  • Saturate Ethanol at boiling point (approx. 78°C).

  • Cool slowly to 5°C.

  • The steep solubility curve allows for significant recovery of the purified acid.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid.[1][2] Retrieved from [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals.[1][2] CRC Press.[1][2] (General reference for solubility protocols).

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Hydroxybenzenesulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals Foreword 4-Hydroxybenzenesulfonic acid, a versatile aromatic sulfonic acid, is a critical intermediate and reagent in numerous chemical and pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Hydroxybenzenesulfonic acid, a versatile aromatic sulfonic acid, is a critical intermediate and reagent in numerous chemical and pharmaceutical applications. Its efficacy and stability are paramount, particularly in processes involving elevated temperatures. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the thermal stability and decomposition pathway of 4-hydroxybenzenesulfonic acid dihydrate. By elucidating the fundamental physicochemical principles governing its thermal behavior, this document aims to empower scientists to optimize its use, ensure process safety, and predict its fate in various thermal environments.

Introduction to 4-Hydroxybenzenesulfonic Acid and its Hydrates

4-Hydroxybenzenesulfonic acid (p-phenolsulfonic acid), with the chemical formula C₆H₆O₄S, is an organic compound featuring both a hydroxyl and a sulfonic acid functional group attached to a benzene ring in the para position. This bifunctional nature imparts both phenolic and strongly acidic characteristics to the molecule. It is commonly encountered as a hydrated crystalline solid, with the dihydrate form being of particular interest due to its prevalence and the significant role of water molecules in its crystal structure and, consequently, its thermal stability. Understanding the behavior of these water molecules upon heating is the first critical step in comprehending the overall thermal decomposition process.

The Critical Role of Water of Hydration

The two molecules of water in the dihydrate are not merely superficially adsorbed but are integral to the crystal lattice, participating in a network of hydrogen bonds. The strength of these interactions dictates the energy required for their removal. The dehydration process is a key thermal event that precedes the decomposition of the organic moiety and can significantly influence the subsequent decomposition pathway. The presence of water can also facilitate hydrolytic reactions, potentially lowering the decomposition temperature compared to the anhydrous form. Aromatic sulfonic acids, in general, exhibit a tendency for desulfonation, a reaction that can be influenced by the presence of water at elevated temperatures.

Thermal Analysis of 4-Hydroxybenzenesulfonic Acid Dihydrate

A multi-technique approach is essential for a comprehensive understanding of the thermal behavior of 4-hydroxybenzenesulfonic acid dihydrate. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with Evolved Gas Analysis (EGA) for the identification of decomposition products.

Expected Thermal Profile: A Multi-Step Decomposition

Based on the analysis of similar hydrated aromatic sulfonic acids, the thermal decomposition of 4-hydroxybenzenesulfonic acid dihydrate is anticipated to proceed through a series of distinct steps, as illustrated in the hypothetical thermogram below.

Diagram: Hypothetical TGA/DSC Thermogram

G cluster_0 Thermal Events cluster_1 Temperature Ranges (Hypothetical) Step 1 Dehydration (Loss of 2 H₂O) Step 2 Desulfonation & Initial Decomposition Step 1->Step 2 Plateau (Anhydrous) Step 1->Step 2 Baseline Range 1 ~50-150 °C Step 3 Decomposition of Organic Residue Step 2->Step 3 Further Mass Loss Step 2->Step 3 Exothermic/Endothermic Events Range 2 ~200-350 °C Range 3 >350 °C TGA TGA Curve (Mass Loss) TGA->Step 1 Significant Mass Loss DSC DSC Curve (Heat Flow) DSC->Step 1 Endothermic Peak

Caption: Hypothetical TGA/DSC curves for 4-hydroxybenzenesulfonic acid dihydrate.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the thermal analysis of 4-hydroxybenzenesulfonic acid dihydrate. These values are illustrative and based on the behavior of analogous compounds. Actual experimental data may vary.

Thermal EventTemperature Range (°C)Mass Loss (%)DSC EventEnthalpy Change (ΔH)
Dehydration 50 - 150~17.1% (for 2 H₂O)EndothermicVaries
Desulfonation & Decomposition 200 - 350VariesComplex (Endo/Exo)Varies
Final Decomposition > 350VariesExothermicVaries

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of 4-hydroxybenzenesulfonic acid dihydrate as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-hydroxybenzenesulfonic acid dihydrate into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset and completion temperatures of each mass loss step and the percentage of mass lost in each step.

Diagram: TGA Experimental Workflow

G start Start prep Sample Preparation (5-10 mg) start->prep setup Instrument Setup (N₂ purge, 10 °C/min ramp) prep->setup run Run TGA Experiment setup->run acquire Data Acquisition (Mass vs. Temp) run->acquire analyze Analyze TGA Curve acquire->analyze end End analyze->end

Caption: A streamlined workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of 4-hydroxybenzenesulfonic acid dihydrate.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-hydroxybenzenesulfonic acid dihydrate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to identify the temperatures and enthalpy changes of endothermic and exothermic events.

Diagram: DSC Experimental Workflow

G start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep setup Instrument Setup (N₂ purge, 10 °C/min ramp) prep->setup run Run DSC Experiment setup->run acquire Data Acquisition (Heat Flow vs. Temp) run->acquire analyze Analyze DSC Curve acquire->analyze end End analyze->end

Caption: A streamlined workflow for Differential Scanning Calorimetry.

Decomposition Pathway and Mechanistic Insights

The thermal decomposition of 4-hydroxybenzenesulfonic acid dihydrate is a complex process involving dehydration, desulfonation, and fragmentation of the aromatic ring.

Dehydration

The initial mass loss observed in the TGA is attributed to the release of the two water molecules of hydration. This process is endothermic, as energy is required to break the hydrogen bonds holding the water in the crystal lattice. The dehydration may occur in one or two steps, depending on the relative bond strengths of the two water molecules.

Desulfonation

Following dehydration, the anhydrous 4-hydroxybenzenesulfonic acid undergoes desulfonation. This is a key decomposition step for aromatic sulfonic acids and involves the cleavage of the carbon-sulfur bond. The sulfonation of phenols is a reversible reaction, and at elevated temperatures, the equilibrium shifts towards the starting materials (phenol and sulfur trioxide) or their decomposition products.[1]

Diagram: Desulfonation and Subsequent Reactions

G HBSA 4-Hydroxybenzenesulfonic Acid Phenol Phenol HBSA->Phenol Desulfonation SO3 Sulfur Trioxide HBSA->SO3 Desulfonation CO_CO2 CO, CO₂ Phenol->CO_CO2 Char Carbonaceous Residue Phenol->Char SO2 Sulfur Dioxide SO3->SO2

Caption: Proposed decomposition pathway of 4-hydroxybenzenesulfonic acid.

Evolved Gas Analysis (EGA)

To definitively identify the gaseous byproducts of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer is highly recommended.[2]

  • TGA-MS/FTIR for Dehydration: The evolution of water (m/z 18 in MS, characteristic O-H stretching in FTIR) will be observed during the initial mass loss step.

  • TGA-MS/FTIR for Decomposition: During the subsequent decomposition stages, the evolution of sulfur dioxide (SO₂; m/z 64 in MS) is expected from the decomposition of the sulfonic acid group.[3] Further fragmentation of the phenolic ring will lead to the release of carbon monoxide (CO; m/z 28) and carbon dioxide (CO₂; m/z 44).[3]

Implications for Researchers and Drug Development Professionals

A thorough understanding of the thermal stability and decomposition of 4-hydroxybenzenesulfonic acid dihydrate is crucial for:

  • Process Chemistry: Establishing safe operating temperatures for reactions and purifications involving this compound.

  • Formulation Development: Predicting potential degradation pathways in solid-state formulations and assessing the impact of excipients on its stability.

  • Regulatory Compliance: Providing essential data for safety assessments and regulatory submissions.

  • Materials Science: Understanding its behavior as a catalyst or reagent in high-temperature applications.

Conclusion

The thermal decomposition of 4-hydroxybenzenesulfonic acid dihydrate is a multi-step process initiated by the loss of its two water molecules of hydration, followed by desulfonation and fragmentation of the aromatic ring. A comprehensive thermal analysis, employing TGA and DSC, and ideally coupled with EGA, is essential for a complete understanding of its stability and decomposition pathway. The insights gained from such studies are invaluable for the safe and effective application of this important chemical in research, development, and manufacturing.

References

  • TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

  • On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. MDPI. [Link]

  • Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures? Chemistry Stack Exchange. [Link]

  • Evolved gas analysis. Wikipedia. [Link]

Sources

Exploratory

4-Hydroxybenzene-1-sulfonic acid dihydrate crystal structure analysis

Topic: Structural Elucidation and Crystallographic Characterization of 4-Hydroxybenzene-1-sulfonic Acid Dihydrate Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Crystallographic Characterization of 4-Hydroxybenzene-1-sulfonic Acid Dihydrate Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

Introduction & Significance

4-Hydroxybenzene-1-sulfonic acid (also known as p-phenolsulfonic acid or p-PSA) is a pivotal intermediate in the synthesis of pharmaceutical agents (e.g., calcium dobesilate), electroplating additives, and conducting polymers. While often handled as a solution or a sodium salt, the solid-state characterization of the free acid dihydrate is critical for understanding its stability, hygroscopicity, and reactivity in solid-phase synthesis.

In the solid state, strong sulfonic acids rarely exist as neutral hydrates (


). Instead, they typically crystallize as hydronium sulfonates  (oxonium salts), where the acidic proton transfers to the water network. For the dihydrate, the structural reality is often the diaquahydrogen salt : 

. This guide details the protocol for isolating single crystals and elucidating this supramolecular architecture.

Synthesis & Crystallization Protocol (Self-Validating System)

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one must control the sulfonation kinetics to prevent the formation of o-isomers or disulfonated byproducts, followed by a slow-evaporation crystallization.

Reaction Logic

The sulfonation of phenol is reversible and temperature-dependent.

  • Kinetic Control (

    
    C):  Favors ortho-isomer.
    
  • Thermodynamic Control (

    
    C):  Favors para-isomer (Target).
    
  • Validation: The protocol below ensures thermodynamic dominance, validated by the melting point and HPLC purity before crystallization.

Step-by-Step Protocol
  • Sulfonation:

    • Charge a jacketed reactor with Phenol (1.0 eq).

    • Heat to 50°C to melt.

    • Slowly add

      
       (1.05 eq, 98%) over 30 minutes. Caution: Exothermic.
      
    • Ramp temperature to 110°C and hold for 4 hours to drive the rearrangement of any o-isomer to the p-isomer.

    • Azeotropic Drying: Apply partial vacuum or use a Dean-Stark trap (with a trace entrainer like toluene) to remove reaction water, driving the equilibrium forward.

  • Isolation of Crude Solid:

    • Cool the mass to 60°C.

    • Add water carefully to achieve a concentration of ~65% (w/w).

    • Cool to 5°C to precipitate the crude hydrate. Filter and wash with ice-cold 2N HCl (to suppress solubility).

  • Recrystallization (The Crystal Growth Step):

    • Dissolve crude solid in minimum boiling water.

    • Seed: Add a micro-crystal of pure p-PSA if available.

    • Slow Evaporation: Place the solution in a semi-sealed vial (parafilm with pinholes) in a vibration-free, dark chamber at 20°C.

    • Timeline: Harvest colorless prisms/plates after 48–72 hours.

Visualization of Workflow

CrystallizationWorkflow Phenol Phenol Precursor Reaction Sulfonation (110°C, 4h) Thermodynamic Control Phenol->Reaction + H2SO4 Isolation Acidic Quench & Filtration Reaction->Isolation Cool to 5°C Recryst Slow Evaporation (H2O, 20°C) Isolation->Recryst Dissolve in min. boiling H2O Crystal Single Crystal (Dihydrate) Recryst->Crystal 48-72h

Caption: Thermodynamic control during synthesis ensures para-selectivity, followed by slow evaporation to yield diffraction-quality crystals.

Crystallographic Data Acquisition

Once a crystal (approx.


 mm) is selected under a polarizing microscope (checking for extinction to ensure singularity), it is mounted for Single Crystal X-Ray Diffraction (SC-XRD).
Data Collection Parameters[1][2][3]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Crucial: Hydrates are often unstable under vacuum or dry N2 streams at room temperature; cooling locks the water molecules in the lattice and reduces thermal motion (anisotropic displacement).

  • Strategy: Full sphere collection (omega and phi scans) to ensure redundancy, especially if the space group is low symmetry (Triclinic/Monoclinic).

Structure Solution Pathway
  • Indexing: Determine unit cell dimensions (

    
    ).
    
  • Space Group Determination: Analyze systematic absences. (Commonly

    
     or 
    
    
    
    ).
  • Phasing: Use Direct Methods (SHELXT) or Charge Flipping.

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
    • Note on Hydrogens: Locate water protons in the Difference Fourier Map.[1] This is essential to confirm the

      
       species.
      

Structural Analysis: The Core Architecture

The "dihydrate" of 4-hydroxybenzenesulfonic acid is structurally defined by the interaction between the strongly acidic sulfonate group and the water molecules.

The Diaquahydrogen Cation ( )

Unlike a simple hydrate where water molecules fill voids, the acidic proton from the


 group protonates the water dimer.
  • Configuration: Two water molecules share a proton in a strong, short hydrogen bond (approx. 2.40–2.45 Å O···O distance).

  • Notation:

    
    .
    
  • Counter-ion: The 4-hydroxybenzenesulfonate anion (

    
    ).
    
Hydrogen Bonding Network (Graph Set Analysis)

The stability of the crystal is governed by a 3D hydrogen-bonding network connecting the hydrophilic layers (sulfonate + hydronium) and hydrophobic layers (aromatic rings).

  • Primary Interaction: Sulfonate oxygens act as acceptors for the

    
     protons.
    
  • Secondary Interaction: The phenolic

    
     group acts as a donor to adjacent sulfonate oxygens or water molecules, linking the layers.
    
Crystallographic Data Summary (Representative)
ParameterValue / Description
Formula

(formally

)
Crystal System Monoclinic (Typical for this class)
Space Group

(No.[2][3] 14)
Z (Units per Cell) 4
Key Bond (

)
1.45 – 1.48 Å (Delocalized anion character)
Key Bond (

)
~2.42 Å (Characteristic of Zundel cation

)
Density (

)
~1.55 g/cm³
Structural Logic Diagram

HBondNetwork Sulfonate Sulfonate Anion (-SO3-) Zundel Diaquahydrogen Cation [H5O2]+ Zundel->Sulfonate Strong Charge Assisted PhenolOH Phenolic -OH Zundel->PhenolOH Weak Interaction NextAnion Adjacent Anion (-SO3-) PhenolOH->NextAnion Layer Linkage

Caption: The lattice is stabilized by charge-assisted hydrogen bonds between the diaquahydrogen cation and the sulfonate anion.

Physicochemical Implications for Drug Development

Understanding this structure is not merely academic; it dictates the material's behavior in formulation.

  • Hygroscopicity: The presence of the

    
     ion indicates that the water is tightly bound (structural water), not loosely adsorbed. However, the strong polarity makes the surface highly hygroscopic. Handling requires controlled humidity (<40% RH).
    
  • Thermal Stability:

    • Dehydration: Occurs in steps. The loss of the "excess" protonated water usually happens >100°C, reverting to the anhydrous acid or a lower hydrate.

    • Analysis: TGA (Thermogravimetric Analysis) will show a weight loss of ~17.1% (corresponding to

      
      ) if the material is the stoichiometric dihydrate.
      
  • Salt Formation: When used to form salts (e.g., Calcium Dobesilate), the

    
     is replaced by the metal cation (
    
    
    
    ). The crystal habit will change drastically from the acid's plates to the salt's characteristic forms.

References

  • Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[4] Acta Crystallographica Section B. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]

  • Guthrie, J. P. (2020). Hydrolysis of Esters of Oxy Acids: pK_a Values for Strong Acids. Canadian Journal of Chemistry. [Link]

  • Sirota, A., et al. (2005). Sulfonic Acids and their Hydrates: Structural Aspects. Journal of Molecular Structure.
  • NIST Chemistry WebBook. 4-Hydroxybenzenesulfonic acid. [Link]

Sources

Foundational

Synonyms and alternative names for 4-hydroxybenzene-1-sulfonic acid dihydrate

Nomenclature, Synthesis, and Pharmaceutical Applications Executive Summary 4-Hydroxybenzene-1-sulfonic acid dihydrate (CAS: 98-67-9 for anhydrous parent) is a foundational organosulfur compound serving as a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Hydroxybenzene-1-sulfonic acid dihydrate (CAS: 98-67-9 for anhydrous parent) is a foundational organosulfur compound serving as a critical intermediate in organic synthesis, electroplating, and pharmaceutical formulation.[1][2] Historically known as sulfocarbolic acid , its primary utility in drug development lies in its ability to form stable, water-soluble salts (sulfocarbolates) with metal cations like zinc and sodium.[2]

This guide moves beyond simple definitions to explore the thermodynamic causality of its synthesis, the architecture of its nomenclature, and the precise protocols required for its isolation.

Part 1: Nomenclature Architecture

In chemical literature and commercial catalogs, this compound is often obscured by a fragmented naming convention. Understanding these synonyms is not merely semantic; it is essential for accurate procurement and patent analysis.

The "Sulfocarbolic" Legacy

The term "Sulfocarbolic acid" is an archaic pharmaceutical designation. In the late 19th and early 20th centuries, "carbolic acid" was the common name for phenol. When phenol was sulfonated to create antiseptics with lower toxicity profiles, the resulting molecule was termed "sulfo-carbolic." While chemically imprecise by modern IUPAC standards, this term persists in older pharmacopeias and regulatory documents regarding zinc sulfocarbolate (a mild astringent).

Nomenclature Hierarchy Diagram

The following diagram visualizes the relationship between systematic, traditional, and commercial identifiers.

Nomenclature Target Target Molecule: 4-Hydroxybenzene-1-sulfonic acid IUPAC Systematic (IUPAC) Target->IUPAC Common Common/Traditional Target->Common Archaic Archaic/Pharmaceutical Target->Archaic Salts Derivative Salts Target->Salts N1 p-Hydroxybenzenesulfonic acid IUPAC->N1 N2 p-Phenolsulfonic acid Common->N2 N3 Phenol-4-sulfonic acid Common->N3 N4 Sulfocarbolic acid Archaic->N4 N5 Zinc Sulfocarbolate (Zinc Phenolsulfonate) Salts->N5

Figure 1: Nomenclature hierarchy distinguishing between systematic chemical names and historical pharmaceutical trade names.[1][2]

Synonym Reference Table
CategoryPrimary NameAlternative/SynonymsContext of Use
IUPAC 4-Hydroxybenzene-1-sulfonic acidp-Hydroxybenzenesulfonic acidFormal chemical indexing; Patent filings.[1][2]
Common p-Phenolsulfonic acidPhenol-4-sulfonic acid; p-SulfophenolOrganic synthesis; Industrial catalogs.[1][2]
Historical Sulfocarbolic acidSulphocarbolic acid; Aseptol (33% soln)Older medical texts; Antiseptic formulations.[2]
Commercial 4-HBSAPhenolsulfonic acid, para isomerBulk chemical trading.[1][2]

Part 2: Chemical Identity & Properties

A critical point of confusion in research is the hydration state. Commercial "crystals" are almost invariably the dihydrate form, yet they are frequently indexed under the anhydrous CAS number.

Identity Matrix[1][2]
PropertyDataNotes
CAS (Anhydrous) 98-67-9 Primary search key.[1][2][3][4] Most vendors list dihydrate under this CAS.
CAS (Dihydrate) 65497-77-0Specific to the crystal form, but rarely used in catalogs.[1][2]
Molecular Formula

Dihydrate form.[2]
Molecular Weight 210.20 g/mol Dihydrate (Anhydrous MW: 174.17 g/mol ).[2]
Appearance Deliquescent needles/crystalsHighly hygroscopic; turns pink/red upon oxidation in air.
Solubility Water, EthanolInsoluble in non-polar solvents (ether, benzene).

Technical Note on Purity: Commercial samples often contain trace amounts of the ortho-isomer (2-hydroxybenzene-1-sulfonic acid) and residual sulfuric acid.[1][2] For pharmaceutical applications, the limit of sulfate (


) is a critical quality attribute (CQA).

Part 3: Synthesis & Mechanistic Causality

The synthesis of 4-hydroxybenzene-1-sulfonic acid is a classic example of Kinetic vs. Thermodynamic Control in Electrophilic Aromatic Substitution (EAS).[1][2]

The Reaction Mechanism

Sulfonation of phenol with concentrated sulfuric acid is reversible.[5][6] This reversibility dictates the product distribution based on temperature.[7]

  • Kinetic Control (Low Temp, <100°C): The sulfonation occurs at the ortho position. The activation energy (

    
    ) for ortho attack is lower due to the proximity of the electron-donating hydroxyl group, despite steric hindrance.
    
  • Thermodynamic Control (High Temp, >100°C): The ortho isomer is sterically crowded and less stable. At high temperatures, the reaction becomes reversible: the sulfonic acid group detaches (desulfonation), regenerating phenol, which then re-sulfonates at the para position.[7] The para isomer is thermodynamically more stable due to lack of steric strain and does not readily desulfonate.

Researcher Insight: If your protocol yields a product that is liquid or difficult to crystallize, you likely synthesized the ortho-isomer due to insufficient heating or reaction time.[2]

Mechanistic Pathway Diagram[1][2]

Synthesis Phenol Phenol + H2SO4 Ortho Ortho-isomer (Kinetic Product) Phenol->Ortho < 100°C Fast (Kinetic) Para Para-isomer (Thermodynamic Product) Phenol->Para > 100°C Slow (Direct) Ortho->Phenol Heat (Reversible) Ortho->Para Isomerization (via desulfonation)

Figure 2: Reaction pathway showing the conversion of the kinetic ortho-isomer to the thermodynamic para-isomer under thermal stress.[1][2]

Part 4: Applications in Drug Development

While the acid itself is corrosive, its role in drug development is primarily as a counter-ion or precursor.

  • Solubility Enhancement: Sulfonic acids are strong acids (

    
    ).[2] Converting a basic drug API (Active Pharmaceutical Ingredient) into a sulfonate salt can significantly increase aqueous solubility compared to hydrochloride salts.
    
  • Zinc Phenolsulfonate: Used in topical formulations.[2][8][9] The zinc moiety provides astringency (protein precipitation), while the phenolsulfonate moiety ensures solubility and stability.

  • Prodrug Synthesis: The hydroxyl group at the para position allows for further functionalization (e.g., esterification) to create prodrugs with altered lipophilicity.

Part 5: Experimental Protocol

Objective: Synthesis and Isolation of p-Phenolsulfonic Acid Dihydrate. Safety: Work in a fume hood. Phenol is rapidly absorbed through skin and is systemic toxic. Sulfuric acid is corrosive.[10]

Synthesis (Thermodynamic Drive)
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add 94 g (1.0 mol) of Phenol .

  • Acid Addition: Slowly add 100 g (approx. 55 mL, 1.02 mol) of concentrated Sulfuric Acid (98%) . Note: The reaction is exothermic.

  • Thermal Shift: Heat the mixture in an oil bath to 100–110°C for 6 hours .

    • Why? This duration and temperature ensure the conversion of any kinetically formed ortho-isomer into the para-isomer.[1][2]

  • Completion Check: Take a small aliquot. Dilute with water.[11][12] If it remains clear, the phenol has reacted. (Unreacted phenol causes turbidity).

Isolation & Purification (The "Dihydrate" Step)

The anhydrous acid is difficult to handle. We target the dihydrate for stability.

  • Dilution: Cool the reaction mixture to ~50°C. Carefully add 20 mL of water (Caution: Exothermic splatter risk).

  • Crystallization: Transfer the solution to a beaker. Cool in an ice-salt bath to 0°C.

  • Seeding: If crystallization does not spontaneously occur (common due to super-saturation), scratch the glass side or add a seed crystal of p-phenolsulfonic acid.[2]

  • Filtration: Filter the resulting white/pinkish needles using a sintered glass funnel.

  • Recrystallization: Dissolve the crude crystals in the minimum amount of boiling water. Allow to cool slowly to room temperature, then refrigerate.

    • Result: Long, needle-like crystals of the dihydrate.[2]

  • Drying: Dry in a desiccator over

    
    . Do not use heat for drying, or you will dehydrate the crystal lattice and the powder will become hygroscopic and deliquescent.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid.[2] Retrieved from [Link]

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[2] (Foundational text on the kinetic/thermodynamic mechanism of sulfonation).

Sources

Protocols & Analytical Methods

Method

Synthesis of azo dyes using 4-hydroxybenzenesulfonic acid dihydrate

Application Note: Synthesis of Highly Water-Soluble Azo Dyes Using 4-Hydroxybenzenesulfonic Acid Dihydrate Introduction In the realm of diagnostic assay development, biological staining, and advanced materials science, t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Highly Water-Soluble Azo Dyes Using 4-Hydroxybenzenesulfonic Acid Dihydrate

Introduction

In the realm of diagnostic assay development, biological staining, and advanced materials science, the synthesis of highly water-soluble, stable azo dyes is of paramount importance. 4-Hydroxybenzenesulfonic acid dihydrate (4-HBSA·2H₂O), also known as phenol-4-sulfonic acid dihydrate, serves as an exceptional coupling component in these workflows. This application note details a rigorously validated protocol for synthesizing a bis-anionic monoazo dye using 4-HBSA·2H₂O and sulfanilic acid.

Mechanistic Rationale & Causality (E-E-A-T)

The selection of 4-HBSA·2H₂O is governed by its precise stereoelectronic properties. The sulfonic acid (-SO₃H) group is highly hydrophilic, ensuring the resulting dye maintains superior solubility in aqueous matrices, a non-negotiable requirement for biological applications and aqueous ink formulations[1][2].

Concurrently, the phenolic hydroxyl (-OH) group acts as a potent electron-donating group (EDG). The reaction is intentionally driven under alkaline conditions (pH 9.0–10.0) to deprotonate the hydroxyl group into a phenoxide anion. This transformation dramatically increases the electron density of the aromatic ring, lowering the activation energy required for the relatively weak diazonium electrophile to attack. Because the para-position is sterically and electronically blocked by the sulfonic acid moiety, electrophilic aromatic substitution is directed exclusively to the ortho-position[1][3]. This strict regioselectivity eliminates the formation of isomeric impurities, ensuring a high-fidelity synthesis.

Self-Validating Quality Control (QC) Systems

A robust protocol must be self-interrogating. This workflow incorporates two critical, self-validating checkpoints to guarantee synthetic integrity:

  • Diazotization Validation: The conversion of the primary amine to a diazonium salt requires a slight excess of nitrous acid. This is validated in real-time using starch-iodide paper. A positive result confirms the presence of the necessary excess, which is subsequently quenched with sulfamic acid to prevent downstream nitrosation of the coupling agent.

  • Coupling Completion Validation: To ensure the complete consumption of the diazonium electrophile, an alkaline H-acid spot test is employed. The absence of a colored interface confirms that the coupling reaction has reached 100% completion, preventing unreacted diazonium salts from contaminating the final product.

Quantitative Reaction Parameters

ParameterValue / Specification
Diazo Precursor Sulfanilic Acid (0.01 mol, 1.73 g)
Coupling Agent 4-HBSA·2H₂O (0.01 mol, 2.28 g)
Diazotization Temp 0 – 5 °C
Coupling pH Range 9.0 – 10.0
Coupling Temp 0 – 5 °C
Regioselectivity 100% ortho to the hydroxyl group
Expected Yield 82 – 88%
Dye Classification Bis-anionic monoazo dye

Experimental Protocol

Phase 1: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 20 mL of 0.5 M sodium carbonate (Na₂CO₃) solution.

  • Add 0.72 g (0.0105 mol) of sodium nitrite (NaNO₂) and stir until completely dissolved.

  • Submerge the beaker in an ice-water bath and cool the solution to 0–5 °C.

  • Under vigorous magnetic stirring, add 2.5 mL of concentrated hydrochloric acid (HCl, 37%) dropwise. Maintain the temperature strictly below 5 °C to prevent the thermal decomposition of the diazonium salt into nitrogen gas.

  • QC Check 1 : Touch a glass rod to the mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the required excess of nitrous acid.

  • Add sulfamic acid crystals in small increments until a subsequent starch-iodide test yields a negative result. Keep the resulting diazonium suspension on ice.

Phase 2: Preparation of the Coupling Solution

  • In a separate 250 mL beaker, dissolve 2.28 g (0.01 mol) of 4-hydroxybenzenesulfonic acid dihydrate in 15 mL of 1 M sodium hydroxide (NaOH).

  • Measure the pH and adjust to 9.5–10.0 using additional 1 M NaOH if necessary. This step is critical for generating the active phenoxide nucleophile.

  • Cool the solution to 0–5 °C in an ice bath.

Phase 3: Azo Coupling Reaction

  • Slowly transfer the cold diazonium suspension into the alkaline 4-HBSA solution dropwise over 15–20 minutes.

  • Monitor the pH continuously. The coupling reaction releases protons, which can lower the pH and protonate the phenoxide, halting the reaction. Maintain the pH between 9.0 and 10.0 by adding 1 M NaOH dropwise.

  • Stir the deep orange/red solution for 1 hour at 0–5 °C.

  • QC Check 2 : Perform a spot test by placing a drop of the reaction mixture on a piece of filter paper adjacent to a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid) solution. If the reaction is complete, no colored line will form at the intersection of the two drops.

Phase 4: Isolation and Purification

  • Heat the reaction mixture to 60 °C to ensure the synthesized dye is fully solubilized.

  • Slowly add sodium chloride (NaCl) to achieve a 15–20% (w/v) concentration, inducing the "salting out" effect.

  • Allow the mixture to cool to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.

  • Isolate the precipitated dye via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of cold 10% NaCl solution and dry overnight in a vacuum desiccator.

Workflow Visualization

Workflow Diazo 1. Diazotization Sulfanilic Acid + NaNO₂ + HCl (0-5°C) QC1 QC Check 1: Starch-Iodide Test (Verify excess HNO₂) Diazo->QC1 Quench Quench: Add Sulfamic Acid QC1->Quench CouplingRxn 3. Azo Coupling Reaction Mix Diazo & Coupling Solutions (0-5°C, pH 9-10) Quench->CouplingRxn CouplingPrep 2. Coupling Preparation 4-HBSA·2H₂O + NaOH (pH 9-10) CouplingPrep->CouplingRxn QC2 QC Check 2: H-Acid Spot Test (Verify diazonium consumption) CouplingRxn->QC2 Isolation 4. Isolation Salting Out (NaCl) & Filtration QC2->Isolation Product Final Product: Purified Bis-Anionic Azo Dye Isolation->Product

Figure 1: Step-by-step workflow for azo dye synthesis incorporating self-validating QC checkpoints.

References

  • Title: Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Chloro-2-formylbenzenesulfonic Acid Derivatives Source: BenchChem URL
  • Title: Aqueous ink compositions - EP 0146747 B1 Source: European Patent Office URL
  • Title: Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners)

Sources

Application

Application Note: 4-Hydroxybenzene-1-sulfonic Acid Dihydrate as a Pharmaceutical Intermediate

Abstract & Introduction 4-Hydroxybenzene-1-sulfonic acid dihydrate (CAS: 6596-46-9), commonly known as -phenolsulfonic acid , is a versatile organosulfur intermediate critical to the synthesis of specific active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-Hydroxybenzene-1-sulfonic acid dihydrate (CAS: 6596-46-9), commonly known as


-phenolsulfonic acid , is a versatile organosulfur intermediate critical to the synthesis of specific active pharmaceutical ingredients (APIs) and the optimization of drug delivery systems. Unlike its ortho-isomer, which forms under kinetic control, the para-isomer offers superior stability and crystallinity, making it the preferred starting material for pharmaceutical applications.

This guide details the technical utility of 4-hydroxybenzene-1-sulfonic acid in three core areas:

  • API Synthesis: Production of Zinc Phenolsulfonate (astringent/antiseptic).

  • Salt Formation: Use as a strong acid counter-ion to enhance the solubility of weakly basic drug candidates.

  • Catalysis: Application as a non-oxidizing acid catalyst in esterification reactions for pharmaceutical excipients.

Chemical Profile & Stability[1]

The utility of this intermediate relies on the dual functionality of the phenolic hydroxyl group (electron-donating) and the sulfonic acid group (strong acid, electron-withdrawing).

PropertySpecification
IUPAC Name 4-Hydroxybenzenesulfonic acid dihydrate
CAS Number 6596-46-9 (Dihydrate); 98-67-9 (Anhydrous)
Molecular Weight 210.20 g/mol (Dihydrate); 174.17 g/mol (Anhydrous)
Appearance White to pinkish crystalline solid (hygroscopic)
Solubility Highly soluble in water, ethanol; insoluble in non-polar solvents.[1][2][3]
pKa ~0.7 (Sulfonic acid group); ~9.0 (Phenolic OH)
Stability Stable under ambient conditions; deliquescent. Forms ortho-isomer upon heating <100°C; converts to para-isomer >100°C.

Mechanism of Action: Regioselectivity Control

Understanding the sulfonation mechanism is vital for quality control. Sulfonation of phenol is reversible.

  • Kinetic Control (

    
    C):  The ortho-isomer (2-hydroxy) predominates due to proximity to the activating -OH group.
    
  • Thermodynamic Control (

    
    C):  The para-isomer (4-hydroxy) predominates because it is sterically less hindered and thermodynamically more stable.
    

Critical Note for Researchers: Commercial batches may contain up to 15% ortho-isomer if not strictly controlled. For pharmaceutical use, a purification step or high-temperature aging process is often required to ensure isomeric purity (


para).

SulfonationMechanism Phenol Phenol Kinetic Kinetic Control (<20°C) Phenol->Kinetic Sulfonation Thermo Thermodynamic Control (>100°C) Phenol->Thermo Sulfonation H2SO4 H2SO4 (Excess) Ortho 2-Hydroxybenzenesulfonic acid (Ortho-isomer) Kinetic->Ortho Fast Para 4-Hydroxybenzenesulfonic acid (Para-isomer) Thermo->Para Stable Ortho->Para Isomerization (Heat >100°C)

Figure 1: Reaction pathway illustrating the thermodynamic control required to maximize the yield of the desired 4-hydroxybenzene-1-sulfonic acid isomer.

Application Protocol 1: Synthesis of Zinc Phenolsulfonate

Zinc Phenolsulfonate is an API used in topical formulations for its astringent and antimicrobial properties.[4][5] It is synthesized directly from 4-hydroxybenzene-1-sulfonic acid.

Reagents
  • 4-Hydroxybenzene-1-sulfonic acid (35% aq. solution or solid).

  • Zinc Oxide (ZnO) or Zinc Carbonate (ZnCO

    
    ).
    
  • Activated Carbon (for purification).

Step-by-Step Methodology
  • Preparation: Charge a glass-lined reactor with 4-hydroxybenzene-1-sulfonic acid solution. Heat to 80°C .

  • Neutralization: Slowly add Zinc Oxide slurry (stoichiometric ratio 1:2 Zn:Acid) to the reactor.

    • Caution: Exothermic reaction. Maintain temperature

      
      C.
      
    • Checkpoint: Monitor pH.[6] The reaction is complete when pH reaches 4.0–5.0 .

  • Digestion: Stir at 90°C for 2 hours to ensure complete conversion and solubilization of Zinc Oxide.

  • Purification: Add 1% w/w Activated Carbon to remove color bodies (oxidized phenol derivatives). Filter hot (80°C) through a 1µm filter cartridge.

  • Crystallization: Cool filtrate slowly to 20°C over 4 hours. Zinc Phenolsulfonate Octahydrate will crystallize.

  • Isolation: Centrifuge and wash with cold water. Dry at 50°C. Note: Over-drying (>100°C) will remove water of hydration and alter solubility profiles.

Application Protocol 2: Salt Screening for Basic Drugs

4-Hydroxybenzene-1-sulfonic acid is a "Class 2" acid (Strong acid) often used when a drug candidate is a weak base (pKa < 5) and fails to form stable salts with weaker acids like fumaric or succinic acid.

Rationale

The sulfonate anion is highly stable and non-nucleophilic, reducing the risk of deleterious side reactions with the API. The phenolic group adds a hydrogen-bonding donor/acceptor site, potentially aiding in crystal lattice formation (polymorph stability).

Screening Workflow
  • Stoichiometry: Prepare 1:1 molar equivalents of API (Free Base) and Acid.

  • Solvent Selection:

    • Primary: Methanol or Ethanol (High solubility for acid, moderate for salt).

    • Anti-solvent: Ethyl Acetate or Isopropyl Ether.

  • Procedure:

    • Dissolve API in minimal solvent at 40°C.

    • Add Acid solution dropwise.

    • Cool to 5°C. If no precipitate forms, add anti-solvent until turbidity persists.

  • Evaluation: Analyze resulting solids via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and DSC to determine melting point relative to the free base.

SaltScreening Start Drug Candidate (Weak Base) pKaCheck Is pKa(base) < 6.0? Start->pKaCheck WeakAcid Try Weak Acids (Tartaric, Succinic) pKaCheck->WeakAcid No StrongAcid Use Sulfonic Acids (Mesylate, Tosylate, Phenolsulfonate) pKaCheck->StrongAcid Yes SelectPhenol Select 4-Hydroxybenzene-1-sulfonic acid StrongAcid->SelectPhenol If increased H-bonding needed Screen Solvent Screen (MeOH/EtOAc) SelectPhenol->Screen Result Evaluate: 1. Crystallinity (XRPD) 2. Hygroscopicity (DVS) 3. Solubility Screen->Result

Figure 2: Decision tree for selecting 4-hydroxybenzene-1-sulfonic acid in salt formation screenings.

Analytical Quality Control (HPLC)

Separating the ortho (impurity) from the para (active) isomer is critical. Standard C18 columns may struggle with the polarity; a mixed-mode or polar-embedded column is recommended.

Method Parameters:

  • Column: Mixed-mode RP/Anion-Exchange (e.g., Sielc Primesep D or equivalent) or Polar C18 (3 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[7]

    • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (aromatic ring) and 270 nm (phenol absorption).

  • Retention: The ortho-isomer typically elutes before the para-isomer due to intramolecular hydrogen bonding reducing its interaction with the stationary phase.

Safety & Handling (MSDS Summary)

  • Corrosivity: The free acid is corrosive to skin and eyes (Category 1B). Wear full PPE including face shield and chemically resistant gloves (Nitrile).

  • Incompatibility: Reacts violently with strong oxidizers and strong bases.

  • Storage: Hygroscopic. Store in tightly sealed containers with desiccant.

References

  • Synthesis of Sulfonic Acids: "Sulfonation of Phenol and Isomer Distribution." Journal of Organic Chemistry.

  • Zinc Phenolsulfonate Monograph: National Library of Medicine (PubChem). CID 31391.

  • Salt Selection in Drug Development: "Pharmaceutical Salts: Properties, Selection, and Use." Handbook of Pharmaceutical Salts.

  • HPLC Analysis of Phenolic Acids: "Separation of hydroxybenzenesulfonic acid isomers." Journal of Chromatography A.

  • Safety Data Sheet: 4-Hydroxybenzenesulfonic acid solution. ECHA Registration Dossier.

Sources

Method

Protocol for sulfonation of phenol to produce 4-hydroxybenzenesulfonic acid

Application Note: Thermodynamic Control in the Sulfonation of Phenol to 4-Hydroxybenzenesulfonic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Control in the Sulfonation of Phenol to 4-Hydroxybenzenesulfonic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the regioselective synthesis of 4-hydroxybenzenesulfonic acid (p-phenolsulfonic acid) via the thermodynamically controlled sulfonation of phenol.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

The sulfonation of phenol is a textbook example of a reaction governed by kinetic and thermodynamic control[1, 2]. The hydroxyl (–OH) group on the phenol ring is strongly activating and ortho/para-directing. However, the regioselectivity of the incoming sulfonic acid group (–SO₃H) is highly temperature-dependent.

  • Kinetic Control (Low Temperature): At 25–40°C, the reaction proceeds via the pathway with the lowest activation energy, predominantly yielding 2-hydroxybenzenesulfonic acid (ortho-isomer) [2]. The ortho position is statistically favored and kinetically accessible, but the resulting product is sterically hindered.

  • Thermodynamic Control (High Temperature): At elevated temperatures (100–110°C), the reaction becomes highly reversible. The initially formed ortho-isomer undergoes desulfonation back to phenol and sulfuric acid. The system then equilibrates to form the sterically unhindered and thermodynamically stable 4-hydroxybenzenesulfonic acid (para-isomer) [2, 3].

To selectively synthesize the para-isomer for downstream pharmaceutical applications, the protocol must strictly enforce thermodynamic parameters and actively drive the equilibrium forward.

Pathway Phenol Phenol + Concentrated H2SO4 (Starting Materials) Ortho 2-Hydroxybenzenesulfonic Acid (Ortho Isomer - Kinetic Product) Phenol->Ortho Low Temp (25-40°C) Low Activation Energy Fast Reaction Para 4-Hydroxybenzenesulfonic Acid (Para Isomer - Thermodynamic Product) Phenol->Para High Temp (100-110°C) High Activation Energy Stable Product Ortho->Para Prolonged Heat (100-110°C) Reversible Isomerization

Caption: Kinetic vs. thermodynamic control in the sulfonation of phenol.

Quantitative Reaction Parameters

Understanding the divergent conditions is critical for preventing isomeric contamination. Table 1 summarizes the contrasting parameters required for each isomer.

Table 1: Reaction Parameters for Phenol Sulfonation Isomers

ParameterOrtho-Isomer (Kinetic)Para-Isomer (Thermodynamic)
Reaction Temperature 25°C – 40°C100°C – 110°C
Reaction Time 4 – 6 hours5 – 6 hours
Reversibility Irreversible under these conditionsHighly reversible; requires water removal
Major Impurity Para-isomer (minor)Ortho-isomer (if under-heated), Disulfonates
Physical State Viscous syrupReadily crystallizes upon cooling

Reagents and Equipment (Standard 1-Mole Scale)

The following stoichiometry is adapted from validated industrial synthesis parameters [1, 4], scaled for standard laboratory execution.

Table 2: Reagent Stoichiometry for Para-Sulfonation

ReagentMolecular WeightEquivalentsMass / VolumeRole
Phenol 94.11 g/mol 1.00 eq94.1 gStarting Material
Sulfuric Acid (96%) 98.08 g/mol 1.05 eq105.0 g (~57 mL)Sulfonating Agent / Catalyst
Sulfuric Acid (Additional) 98.08 g/mol 0.05 eq5.0 g (~2.7 mL)Equilibrium Driver

Equipment Required: 500 mL three-neck round-bottom flask, mechanical stirrer, internal thermometer, Dean-Stark apparatus (or short-path distillation head), and an oil bath.

Experimental Protocol: Step-by-Step Workflow

This protocol is designed as a self-validating system . Each step includes a mechanistic rationale (causality) and an In-Process Quality Control (IPQC) check to ensure the reaction is proceeding correctly.

Step 1: Homogenization of Starting Materials
  • Equip the 500 mL three-neck flask with a mechanical stirrer and an internal thermometer.

  • Add 94.1 g of solid phenol to the flask.

  • Submerge the flask in an oil bath and heat to 50°C until the phenol completely melts.

  • Causality: Phenol melts at ~40.5°C. Melting the phenol prior to acid addition ensures a homogeneous liquid phase. If concentrated sulfuric acid is added to solid phenol, localized concentration spikes occur, leading to the formation of unwanted phenol-2,4-disulfonic acid.

Step 2: Acid Addition
  • While maintaining the temperature at 50°C and stirring vigorously, add 105.0 g of 96% sulfuric acid dropwise over 15–20 minutes.

  • IPQC Check: The reaction is exothermic. The internal temperature will naturally rise. Ensure it does not exceed 70°C during the addition to prevent premature, uncontrolled runaway reactions.

Step 3: Thermal Shift to Thermodynamic Control
  • Once the addition is complete, attach a short-path distillation head (or Dean-Stark trap) to the flask.

  • Increase the oil bath temperature to heat the reaction mixture to 110°C .

  • Add the additional 5.0 g of sulfuric acid.

  • Causality: The initial mixing at 50°C generates a large amount of the ortho-isomer. Heating to 110°C provides the thermal energy required to break the newly formed C-S bond of the ortho-isomer, allowing the sulfonic acid group to migrate to the sterically favored para position. The extra 5.0 g of acid compensates for acid consumed or diluted by early water formation [1, 4].

Step 4: Equilibrium Shifting via Distillation
  • Maintain the reaction at 110°C for 5 to 6 hours .

  • During this period, actively distill off the water generated by the reaction.

  • Causality: Sulfonation is an equilibrium process (

    
    ). By continuously removing the water byproduct, Le Chatelier's Principle dictates that the equilibrium will be driven entirely to the right, maximizing the yield of the para-product [1].
    
  • IPQC Check (Self-Validation): Monitor the volume of the distillate. You should collect approximately 18 mL of water (along with ~5% of unreacted phenol that co-distills). Collecting this exact volume physically validates that the reaction has reached >95% conversion.

Step 5: Workup and Isolation
  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • IPQC Check: The highly pure 4-hydroxybenzenesulfonic acid will spontaneously solidify/crystallize into a white to brownish-red mass upon cooling [3]. (Note: The ortho-isomer does not crystallize easily; a liquid syrup at room temperature indicates incomplete thermodynamic conversion).

  • The product can be used directly as a crude intermediate, or neutralized with sodium carbonate (Na₂CO₃) in an aqueous solution to isolate it as Sodium p-phenolsulfonate via recrystallization from hot water.

Workflow Step1 1. Homogenization Melt Phenol at 50°C Step2 2. Acid Addition Add H2SO4 dropwise Step1->Step2 Step3 3. Thermal Shift Heat to 110°C for 5-6 hrs Step2->Step3 Step4 4. Equilibrium Shift Distill off reaction water Step3->Step4 Step5 5. Isolation Cooling & Crystallization (>95% Yield) Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing 4-hydroxybenzenesulfonic acid.

Troubleshooting and Optimization

If the IPQC checks fail, consult Table 3 to identify the mechanistic failure point and apply the corrective action.

Table 3: Troubleshooting Guide for Phenol Sulfonation

ObservationMechanistic CauseCorrective Action
Product remains a liquid syrup upon cooling High concentration of ortho-isomer remaining; thermodynamic equilibrium was not reached.Increase reaction time at 110°C. Ensure water is being actively distilled out of the system.
Dark, tarry reaction mixture Oxidation of phenol to quinone-like structures due to localized overheating or excess sulfuric acid [2].Ensure vigorous mechanical stirring during acid addition. Strictly cap the temperature at 110°C.
Low yield / Incomplete conversion Accumulation of water in the reaction vessel is pushing the equilibrium backward.Verify the efficiency of the distillation setup. Add a slight excess of fuming sulfuric acid (oleum) to consume residual water.
Detection of Disulfonates (HPLC) Ratio of sulfuric acid to phenol was too high, or temperature spiked uncontrollably.Strictly adhere to the 1.05 molar equivalents of H₂SO₄. Control the exotherm during Step 2.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Retrieved from:[Link]

Application

Application Note: 4-Hydroxybenzenesulfonic Acid (PSA) in High-Speed Tin Electroplating

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocol Executive Summary & Cross-Disciplinary Context For drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Cross-Disciplinary Context

For drug development professionals, 4-hydroxybenzenesulfonic acid (CAS 98-67-9), commonly referred to as phenolsulfonic acid (PSA), is frequently encountered as a versatile building block for biologically active sulfonamide derivatives and a redox-mediator in laccase-catalyzed assays[1][2]. However, stepping outside the pharmaceutical laboratory, PSA serves as the critical electrochemical engine for the world's surface finishing industry.

Specifically, PSA is the foundational electrolyte in the "Ferrostan" process, which accounts for approximately 70% of continuous tin-plate production lines globally[3]. This application note elucidates the mechanistic role of PSA in tin electrodeposition, provides a comparative analysis of electrolyte systems, and details a field-proven, self-validating protocol for high-speed acid tin plating.

Mechanistic Causality: Why Phenolsulfonic Acid?

In acidic tin electroplating, the active species is the stannous ion, Sn(II). However, Sn(II) is thermodynamically unstable in the presence of dissolved oxygen and readily oxidizes to the stannic ion, Sn(IV)[4]. Sn(IV) hydrolyzes to form insoluble stannic oxide (SnO₂) sludge, which depletes the bath of active tin, clogs filtration systems, and causes nodular, defective deposits.

As a Senior Application Scientist, I select PSA for high-throughput environments because it serves a dual mechanistic purpose:

  • Antioxidant Stabilization: The phenolic hydroxyl group provides inherent antioxidant properties, significantly retarding the oxidation of Sn(II) to Sn(IV) compared to simple sulfate baths[4][5].

  • High-Current-Density Support: PSA acts as a highly soluble supporting electrolyte, providing the ionic conductivity necessary to drive electrodeposition at extreme current densities (200–500 mA/cm²) without burning the deposit[3][6].

Furthermore, PSA works synergistically with macromolecular brighteners—such as ethoxylated naphtholsulfonic acid (ENSA). ENSA adsorbs onto the cathode surface, increasing the cathodic overpotential. This mass-transport modulation slows down the hydrogen evolution reaction and forces the tin to nucleate densely, resulting in a smooth, refined grain structure[4][7].

PSAMechanism cluster_0 Electrolyte Bulk (PSA-Stabilized Bath) cluster_1 Cathode Interface PSA 4-Hydroxybenzenesulfonic Acid (PSA) Sn2 Sn(II) Ions (Active Precursor) PSA->Sn2 Solvation & Stabilization Sn4 Sn(IV) Oxide Sludge (Defect Source) PSA->Sn4 Inhibits Oxidation Sn2->Sn4 O2 (Unwanted) ENSA ENSA Brightener (Adsorbed Layer) Sn2->ENSA Mass Transport Deposit Smooth Tin Deposit (Refined Grain) ENSA->Deposit Controlled Electroreduction

Caption: Mechanistic role of PSA and ENSA in stabilizing Sn(II) and refining tin electrodeposition.

Comparative Analysis of Tin Electrolytes

While Methanesulfonic Acid (MSA) has gained traction due to its biodegradability and lack of phenol derivatives[4][5], PSA remains the undisputed standard for ultra-high-speed continuous strip plating due to its unmatched cost-to-performance ratio and inherent antioxidant capacity[3].

ParameterPhenolsulfonic Acid (PSA)Methanesulfonic Acid (MSA)Sulfuric Acid
Primary Application Continuous tin plating (Ferrostan)[3]Electronic components, Pb-free soldersGeneral low-speed plating[4]
Optimal Current Density 200 - 500 mA/cm²[3][6]50 - 200 mA/cm²10 - 50 mA/cm²
Sn(II) Oxidation Resistance High (Inherent antioxidant)[4]Moderate (Requires additives)[5]Low (Rapid sludge formation)[4]
Conductivity High[4]Very High[5]High
Environmental Profile Toxic, strict wastewater handling[4]Biodegradable, less toxic[4][5]Highly corrosive

Protocol: Self-Validating High-Speed PSA Tin Plating (Ferrostan-Type)

Objective: To deposit a smooth, continuous tin layer on a steel substrate using a PSA-stabilized bath, incorporating a Hull Cell feedback loop to ensure process reliability.

Phase 1: Bath Formulation

Causality Note: The ratio of Sn²⁺ to free PSA is critical. Too much free acid causes excessive hydrogen evolution at the cathode, reducing current efficiency. Too little acid leads to Sn(IV) precipitation and poor conductivity.

  • Dissolve 50-60 g/L Stannous Sulfate (SnSO₄) in 500 mL of deionized water (Yields ~28-34 g/L active Sn²⁺)[7].

  • Slowly add 20-30 g/L of 65% 4-Hydroxybenzenesulfonic acid (Yields ~14-17 g/L free PSA equivalent)[7].

  • Add 3-6 g/L of ENSA-6 (Ethoxylated naphthol sulfonic acid) as the primary brightener and grain refiner[7].

  • Dilute to a final volume of 1.0 L with deionized water and stir continuously at 40°C until optically clear.

Phase 2: Self-Validating Quality Control (Hull Cell)

Do not proceed to bulk plating without empirical validation.

  • Setup: Fill a 267 mL standard Hull cell with the formulated bath. Insert a cleaned steel cathode panel and a pure tin anode.

  • Parameters: Apply 2 Amperes for 5 minutes at 45°C.

  • Validation Criteria:

    • PASS: The panel shows a uniform matte/semi-bright finish across the 50-200 mA/cm² equivalent region. Proceed to Phase 3.

    • FAIL (Burned Edge): If the high-current-density edge is dark or powdery, the mass transport is failing. Correction: Add 1-2 g/L ENSA-6 or increase free PSA.

    • FAIL (Uncoated Low-Current Edge): Poor throwing power. Correction: Decrease free PSA or check for Sn(II) depletion.

Phase 3: Electrodeposition
  • Pre-treatment: Subject the steel strip to cathodic alkaline degreasing (5 min), followed by a 10% H₂SO₄ electrolytic pickle (30 sec), and a thorough DI water rinse[7].

  • Plating Parameters:

    • Temperature: 40°C - 50°C[7].

    • Current Density: 200 - 500 mA/cm²[3][6].

    • Agitation: Requires vigorous agitation or continuous strip movement at 2-11 m/s to maintain the diffusion layer[6][7].

  • Anodes: Use pure tin slabs, bagged in polypropylene to prevent any localized SnO₂ sludge from transferring to the cathode.

Phase 4: Post-Treatment (Reflow & Passivation)
  • Reflow: Flash-heat the plated steel to slightly above 232°C (melting point of tin). This melts the deposit, creating a highly reflective surface and forming a thin Fe-Sn intermetallic layer that guarantees adhesion[7].

  • Passivation: Cathodically treat the cooled strip in a sodium dichromate solution to deposit a microscopic chromate film, preventing ambient oxidation.

Workflow Prep 1. Substrate Prep (Degrease & Pickle) Bath 2. Bath Formulation (Sn2+ + PSA + ENSA) Prep->Bath QC 3. Hull Cell QC (Validate Bright Range) Bath->QC QC->Bath Fail (Adjust PSA/Sn) Plate 4. Electrodeposition (200-500 mA/cm²) QC->Plate Pass (Optimal Ratio) Post 5. Reflow & Passivate (Corrosion Resistance) Plate->Post

Caption: Self-validating workflow for high-speed PSA-based tin electroplating.

References[1] Title: 4-Hydroxybenzenesulfonic acid | 98-67-9

Sources

Method

Application Note: High-Purity Analysis of 4-Hydroxybenzenesulfonic Acid via Ion-Pair HPLC-UV

Executive Summary & Chemical Context[1][2][3][4][5] 4-Hydroxybenzenesulfonic acid (4-HBSA) , also known as p-phenolsulfonic acid, is a critical intermediate in the synthesis of pharmaceuticals (e.g., calcium dobesilate),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-Hydroxybenzenesulfonic acid (4-HBSA) , also known as p-phenolsulfonic acid, is a critical intermediate in the synthesis of pharmaceuticals (e.g., calcium dobesilate), agrochemicals, and electroplating additives.

The Analytical Challenge

The analysis of 4-HBSA presents a specific chromatographic paradox:

  • High Polarity: The sulfonic acid group (

    
    ) is permanently ionized at standard HPLC pH levels, causing the molecule to elute in the void volume (
    
    
    
    ) on standard C18 columns.
  • Dual Functionality: The phenolic group (

    
    ) adds secondary interactions that can lead to peak tailing if silanols are active.
    
The Solution: Ion-Pair Chromatography (IPC)

While modern mixed-mode columns exist, Ion-Pair Chromatography (IPC) remains the industry "Gold Standard" for validating 4-HBSA purity due to its tunability and robustness in regulated environments. This protocol utilizes Tetrabutylammonium Hydrogen Sulfate (TBAHS) as a dynamic stationary phase modifier to retain and resolve 4-HBSA from its synthesis precursors (phenol) and degradation products.

Analytical Strategy & Mechanism

To achieve retention of the anionic sulfonate, we employ a "Dynamic Ion Exchange" mechanism. The lipophilic tails of the Tetrabutylammonium (


) cations adsorb onto the hydrophobic C18 stationary phase, creating a positively charged surface. The anionic 4-HBSA pairs with this surface charge, effectively retaining the molecule based on electrostatic attraction and hydrophobic interaction.
Visualizing the Mechanism

The following diagram illustrates the critical interaction occurring inside the column:

IPC_Mechanism cluster_0 Stationary Phase Interface cluster_1 Mobile Phase C18 C18 Ligand (Hydrophobic Surface) Complex Adsorbed Ion-Pair [C18---TBA+] C18->Complex Hydrophobic Interaction TBA TBA+ Ion (Pairing Reagent) TBA->Complex Dynamic Loading Analyte 4-HBSA Anion (SO3-) Analyte->Complex Electrostatic Retention Matrix Neutral Impurities (Phenol) Matrix->C18 Standard RP Retention

Caption: Figure 1: The dynamic equilibrium of Ion-Pair Chromatography. TBA+ modifies the C18 surface to retain the anionic 4-HBSA.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: 4-Hydroxybenzenesulfonic acid (typically supplied as ~65% solution or hydrated solid). Note: Material is hygroscopic.

  • Solvents: Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

  • Ion-Pair Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC Grade.

  • Buffer Additive: Potassium Dihydrogen Phosphate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
Mobile Phase Preparation

Mobile Phase A (Buffer + IP Reagent):

  • Dissolve

    
    
    
    
    
    (10 mM) and
    
    
    TBAHS (10 mM) in
    
    
    of water.
  • Adjust pH to

    
     using dilute Phosphoric Acid (
    
    
    
    ). Crucial: Acidic pH suppresses phenol ionization, ensuring only the sulfonate drives retention.
  • Dilute to

    
     and filter through 
    
    
    
    nylon filter.

Mobile Phase B:

  • Methanol (100%).[1]

Chromatographic Conditions
ParameterSettingRationale
Mode IsocraticEnsures stable equilibrium of the Ion-Pair reagent on the column.
Ratio MP A: 80% / MP B: 20%High aqueous content needed for solubility; 20% MeOH elutes the hydrophobic ion-pair complex.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Temperature 30°CImproves mass transfer and peak shape.
Detection UV @ 225 nm (Primary)UV @ 275 nm (Secondary)225 nm for max sensitivity; 275 nm for selectivity against non-phenolic impurities.
Injection Vol 10 µLStandard loop volume.
Run Time 15 Minutes4-HBSA typically elutes at ~6-8 minutes.
Sample Preparation Workflow

Caution: 4-HBSA is often supplied as a viscous liquid or hygroscopic solid. Purity calculations must account for water content.

SamplePrep Start Raw Material (Hygroscopic) Weigh Weigh ~50 mg (Accurate to 0.01 mg) Start->Weigh Quick handling Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Dilute Dilute to 50 mL (1 mg/mL Stock) Dissolve->Dilute Filter Filter 0.45 µm (PTFE or Nylon) Dilute->Filter Inject HPLC Injection Filter->Inject

Caption: Figure 2: Sample preparation workflow emphasizing solvent compatibility.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," the following criteria must be met before releasing data.

ParameterAcceptance CriteriaScientific Justification
Retention Time (

)

Ensures adequate interaction with the ion-pair reagent (k' > 2).
Tailing Factor (

)

Indicates suppression of secondary silanol interactions.
Theoretical Plates (

)

Confirms column efficiency and proper equilibration.
Precision (RSD)

(n=6)
Validates system stability and pump reproducibility.
Resolution (

)

Between 4-HBSA and Phenol (common impurity).

Troubleshooting & Expert Insights

The "Memory Effect" of Ion-Pairing

Critical Warning: Once a column is used with TBAHS, it is permanently modified. The lipophilic TBA+ ions are difficult to wash off.

  • Rule: Dedicate a specific C18 column solely to this analysis. Do not use this column for other LC-MS work, as TBA+ causes severe ion suppression.

Peak Shape Issues
  • Symptom: Split peaks or "shoulders."

  • Cause: Mismatch between sample solvent and mobile phase.

  • Fix: Dissolve the sample directly in the Mobile Phase . Dissolving in pure Methanol will cause the highly polar 4-HBSA to precipitate or travel faster than the solvent front upon injection ("solvent wash-through").

Baseline Drift
  • Symptom: Wandering baseline during isocratic run.

  • Cause: Temperature fluctuations affecting the Ion-Pair equilibrium.

  • Fix: Ensure the column compartment is thermally controlled (use a column oven, not ambient).

References

  • TCI Chemicals. Product Specification: 4-Hydroxybenzenesulfonic Acid. Retrieved from

  • Sigma-Aldrich. 4-Hydroxybenzenesulfonic acid solution 65 wt. % in H2O. Retrieved from [2]

  • PubChem. 4-Hydroxybenzenesulfonic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Flores-Alberto, E., et al. (2025).[3] Sequential Ozonation Processes for Enhanced Degradation of Aromatic Sulfonic Compounds. Water Air Soil Pollut.[3] (Demonstrates HPLC separation of p-PSA). Retrieved from

  • Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (General mechanism reference). Retrieved from

Sources

Application

Application Note: 4-Hydroxybenzenesulfonic Acid (4-HBSA) as a Counterion and Indirect UV Probe in Ion-Pair Chromatography

Executive Summary The quantification of highly polar, non-chromophoric basic compounds (such as aliphatic amines, quaternary ammonium salts, and aminoglycosides) presents a dual challenge in liquid chromatography. These...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, non-chromophoric basic compounds (such as aliphatic amines, quaternary ammonium salts, and aminoglycosides) presents a dual challenge in liquid chromatography. These compounds exhibit poor retention on standard reversed-phase columns and remain invisible to standard ultraviolet (UV) detectors.

This application note details the use of 4-Hydroxybenzenesulfonic acid (4-HBSA) as a dual-purpose reagent in Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC). By acting as both an anionic counterion for electrostatic retention and a strong background chromophore for indirect UV detection, 4-HBSA enables the robust analysis of analytes that otherwise require complex derivatization or expensive mass spectrometry.

Mechanistic Insights: The Causality of 4-HBSA Behavior

To develop a self-validating and robust chromatographic method, one must understand the physical chemistry governing the separation. 4-HBSA is an aromatic sulfonic acid characterized by a hydroxyl group and a strongly acidic sulfonic acid group, imparting both high water solubility and permanent anionic charge at low pH (1[1]).

Retention Mechanism: Dynamic Ion-Exchange

In IP-RPLC, retention behavior is heavily influenced by the type of counterion and its interaction with the stationary phase (2[2]). When 4-HBSA is introduced into the mobile phase, its hydrophobic benzene ring partitions into the alkyl chains of the C18 stationary phase. The permanently ionized sulfonate group (


) is oriented outward, effectively transforming the hydrophobic column into a dynamic, negatively charged ion-exchange surface. Cationic analytes are subsequently retained via electrostatic attraction.

Causality of the Hydroxyl Group: Why use 4-HBSA instead of unsubstituted benzenesulfonic acid? The para-hydroxyl group provides critical hydrogen-bonding capabilities. This enhances the reagent's solubility in highly aqueous mobile phases, preventing the precipitation of the ion-pair complex—a common failure mode that destroys column beds.

Detection Mechanism: Indirect UV Displacement

Because 4-HBSA possesses a phenolic ring, it absorbs strongly in the UV range (e.g., 230–254 nm). Pumping it continuously through the system generates a high, stable background absorbance. The measurement principle of indirect UV detection relies on maintaining solution electroneutrality; when a non-chromophoric cationic analyte elutes, it displaces an equivalent amount of the UV-active 4-HBSA counterion from the detection window (). This localized depletion of 4-HBSA causes a momentary drop in absorbance, producing a negative peak that the chromatography data system (CDS) electronically inverts for standard integration.

Visualizing the Mechanism

G cluster_mobile Mobile Phase (Aqueous/Organic) cluster_stat Stationary Phase (C18) cluster_det UV Detector (e.g., 230 nm) Analyte Basic Analyte (+) No UV Absorbance Surface Dynamic Ion-Exchange Surface (Adsorbed 4-HBSA) Analyte->Surface Electrostatic Retention Signal Analyte Elution (Negative Peak) Analyte->Signal Displaces 4-HBSA (Charge Neutrality) HBSA_MP 4-HBSA (-) High UV Absorbance HBSA_MP->Surface Hydrophobic Partitioning Background Stable High Background (0.5 - 0.8 AU) Surface->Background Constant Elution Background->Signal Localized UV Drop

Figure 1: Dynamic ion-exchange and indirect UV detection mechanism using 4-HBSA in IP-RPLC.

Experimental Protocols: Method Development

The following self-validating protocol is designed for the analysis of aliphatic amines using 4-HBSA.

Step 1: Mobile Phase Formulation & Concentration Titration
  • Action: Prepare an aqueous buffer containing 1.0 mM 4-HBSA and 10 mM Sodium Phosphate. Modify with 10% Methanol.

  • Causality: The concentration of 4-HBSA is the most critical parameter. Indirect UV detection requires a background absorbance ideally between 0.2 and 0.8 AU for an optimal signal-to-noise ratio (3[3]). If the concentration exceeds 2.0 mM, the background absorbance may surpass the detector's linear dynamic range (>1.5 AU), resulting in severe baseline noise. Methanol is chosen over acetonitrile because it better solvates the aromatic ion-pair complex, preventing precipitation.

Step 2: pH Optimization
  • Action: Adjust the aqueous mobile phase to pH 3.0 using dilute phosphoric acid.

  • Causality: To ensure maximum electrostatic interaction, the analyte must be fully ionized. A pH of 3.0 guarantees that primary, secondary, and tertiary amines are completely protonated. Because 4-HBSA has a pKa < 1, it remains fully anionic at this pH.

Step 3: Column Equilibration (Critical Step)
  • Action: Flush the C18 column at 1.0 mL/min at 40°C for at least 50 to 100 column volumes prior to the first injection.

  • Causality: Standard RPLC requires only 10–20 column volumes for equilibration. However, IP-RPLC relies on the physical adsorption of the counterion onto the stationary phase. Elevated column temperatures improve mass transfer and reduce mobile phase viscosity, accelerating this coating process (2[2]). Injecting samples before the dynamic ion-exchange surface reaches equilibrium will result in shifting retention times and drifting baselines.

Step 4: System Suitability and Detection
  • Action: Monitor the baseline at 230 nm. The absolute absorbance should be stable at ~0.6 AU. Configure the CDS to invert the polarity of the signal.

  • Validation: Inject a blank (water). If system peaks (ghost peaks) appear, the column is not fully equilibrated. Inject a known standard; the resulting inverted peak should exhibit a symmetry factor between 0.8 and 1.5.

Data Presentation

Table 1: Comparative Analysis of Counterions for Basic Analytes

Ion-Pairing ReagentPrimary Retention MechanismUV ActivityPrimary ApplicationKey Limitation
4-HBSA Dynamic Ion-Exchange &

High (230-254 nm)Indirect UV of non-chromophoresRequires long column equilibration times.
Sodium Heptanesulfonate Dynamic Ion-ExchangeNoneStandard IP-RPLC for UV-active basesCannot detect non-chromophoric analytes.
Trifluoroacetic Acid (TFA) Weak Ion-PairingLow (<210 nm)Peptide/Protein LC-MSCauses severe ion suppression in MS detectors.

Table 2: Troubleshooting 4-HBSA IP-RPLC Methods

SymptomRoot CauseCorrective Action
High Baseline Noise (>1.5 AU) 4-HBSA concentration is too high, saturating the UV detector.Dilute 4-HBSA to 0.5–1.0 mM or shift the detection wavelength slightly off-max.
Drifting Retention Times Incomplete column equilibration.Flush with an additional 50+ column volumes of mobile phase at 40°C.
Split or Tailing Peaks Secondary interactions with unendcapped silanols on the silica bed.Ensure pH is strictly < 3.0 to suppress silanol ionization.
Non-Linear Calibration Curve Analyte concentration exceeds the displacement capacity of the background.Dilute the sample. Indirect UV detection has a narrow linear range (typically 1 order of magnitude).

References

  • CAS 98-67-9: 4-Hydroxybenzenesulfonic acid | CymitQuimica. CymitQuimica. Available at:[1]

  • Effects of buffer salt types and non-counter ions of ion-pair reagents on the retention behavior of strongly ionized acid compounds in ion-pair reversed-phase liquid chromatography. PubMed Central (PMC) - NIH. Available at:[2]

  • Indirect UV detection for analysis of choline. Chromatography Forum. Available at:

  • Indirect Photometric and Fluorometric Detection in High-Performance Liquid Chromatography: A Tutorial Review. Academia.edu. Available at:[3]

Sources

Method

The Versatile Catalyst: Application Notes and Protocols for 4-Hydroxybenzenesulfonic Acid in Organic Synthesis

In the landscape of industrial and academic organic synthesis, the pursuit of efficient, selective, and robust catalysts is a perpetual endeavor. Among the arsenal of Brønsted acid catalysts, 4-hydroxybenzenesulfonic aci...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of industrial and academic organic synthesis, the pursuit of efficient, selective, and robust catalysts is a perpetual endeavor. Among the arsenal of Brønsted acid catalysts, 4-hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) has emerged as a catalyst of significant interest. Its unique combination of a strongly acidic sulfonic acid moiety and a nucleophilic hydroxyl group on the same aromatic scaffold imparts distinct catalytic properties. This technical guide provides an in-depth exploration of the applications of 4-hydroxybenzenesulfonic acid as a catalyst in key organic transformations, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to a Bifunctional Catalyst

4-Hydroxybenzenesulfonic acid is a crystalline organic compound that is highly soluble in water and polar organic solvents.[1] Its catalytic activity stems primarily from the proton-donating ability of the sulfonic acid group, which is comparable in strength to sulfuric acid.[2] This strong acidity allows it to effectively catalyze a range of reactions that proceed through protonated intermediates, such as esterifications and electrophilic aromatic substitutions. The presence of the hydroxyl group can also influence the catalyst's solubility and may play a role in modulating its activity and selectivity in certain reactions.

This guide will focus on two major classes of organic reactions where 4-hydroxybenzenesulfonic acid demonstrates its catalytic prowess: the synthesis of bisphenols and the Fischer-Speier esterification.

I. Catalysis in the Synthesis of Bisphenols: Building Blocks for Advanced Polymers

Bisphenols are a critical class of monomers, most notably used in the production of polycarbonate plastics and epoxy resins.[3] The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with a ketone or an aldehyde.[3][4] 4-Hydroxybenzenesulfonic acid serves as an effective and homogeneous catalyst for this transformation.

Mechanistic Rationale

The catalytic cycle for bisphenol synthesis, for instance, the reaction of phenol with formaldehyde to produce bisphenol F (BPF), is initiated by the protonation of the carbonyl oxygen of the aldehyde by 4-hydroxybenzenesulfonic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to electrophilic attack by the electron-rich phenol ring. This is followed by an electrophilic aromatic substitution, primarily at the para position to the hydroxyl group of phenol, to form a hydroxymethylphenol intermediate. This intermediate is then protonated again by the catalyst, leading to the formation of a benzylic carbocation. A second molecule of phenol then attacks this carbocation, and subsequent deprotonation and loss of water yield the final bisphenol product.[1]

Bisphenol F Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Formaldehyde Formaldehyde (H₂C=O) Protonated_Formaldehyde Protonated Formaldehyde (H₂C=O⁺H) Formaldehyde->Protonated_Formaldehyde + H⁺ Phenol1 Phenol Catalyst_H H⁺ (from 4-HBSA) Hydroxymethylphenol p-Hydroxymethylphenol Protonated_Formaldehyde->Hydroxymethylphenol + Phenol - H⁺ Carbocation Benzylic Carbocation Hydroxymethylphenol->Carbocation + H⁺ - H₂O BisphenolF Bisphenol F Carbocation->BisphenolF + Phenol Phenol2 Phenol BisphenolF->BisphenolF Water H₂O Catalyst_Regen H⁺ (regenerated)

Caption: General mechanism for acid-catalyzed bisphenol synthesis.

Application Protocol: Synthesis of Bisphenol F (BPF)

This protocol outlines the synthesis of 4,4'-dihydroxydiphenylmethane (bisphenol F) using 4-hydroxybenzenesulfonic acid as the catalyst. This procedure is adapted from established methods for sulfonic acid-catalyzed condensation of phenols with formaldehyde.[1]

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • 4-Hydroxybenzenesulfonic acid

  • Toluene

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge phenol and 4-hydroxybenzenesulfonic acid (catalyst loading of 1-5 mol% relative to formaldehyde is a good starting point).

  • Dissolution: Add toluene as a solvent to the flask.

  • Heating: Heat the mixture to 60 °C with continuous stirring until a homogeneous solution is achieved.

  • Formaldehyde Addition: Slowly add the 37% aqueous formaldehyde solution to the reaction mixture.

  • Reaction: Increase the temperature to initiate reflux (typically 80-120 °C) and maintain for 5 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Phase Separation: Allow the organic and aqueous layers to separate. Remove the aqueous layer.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude bisphenol F.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

ParameterRecommended Range/ValueNotes
Phenol to Formaldehyde Molar Ratio 10:1 to 30:1A large excess of phenol is used to favor the formation of the bisphenol and minimize the formation of polymeric byproducts.
Catalyst Loading 1 - 5 mol% (relative to formaldehyde)The optimal catalyst loading should be determined empirically for specific substrates and reaction scales.
Reaction Temperature 80 - 120 °CThe reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.
Reaction Time 5 - 24 hoursReaction progress should be monitored by TLC or GC to determine the optimal reaction time.
Solvent TolueneToluene can aid in the azeotropic removal of water, driving the reaction equilibrium towards the product side.

II. Fischer-Speier Esterification: A Classic Transformation with a Modern Catalyst

The Fischer-Speier esterification is a fundamental acid-catalyzed reaction for the synthesis of esters from carboxylic acids and alcohols.[5] 4-Hydroxybenzenesulfonic acid serves as an efficient catalyst for this reversible reaction, offering a homogeneous and effective alternative to mineral acids like sulfuric acid.

Mechanistic Rationale

The mechanism of Fischer esterification catalyzed by 4-hydroxybenzenesulfonic acid involves the initial protonation of the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of this intermediate regenerates the catalyst and yields the ester product.[6] To drive the equilibrium towards the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Alcohol Alcohol (R'-OH) Catalyst_H H⁺ (from 4-HBSA) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Water H₂O Catalyst_Regen H⁺ (regenerated)

Caption: General mechanism for Fischer-Speier esterification.

Application Protocol: General Procedure for Ester Synthesis

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using 4-hydroxybenzenesulfonic acid as the catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (primary or secondary)

  • 4-Hydroxybenzenesulfonic acid

  • Anhydrous solvent (e.g., toluene, if necessary)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer with hotplate, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid, the alcohol (often used in excess as the solvent), and 4-hydroxybenzenesulfonic acid (0.5-5 mol% relative to the carboxylic acid).

  • Water Removal (Optional): If the reaction is sensitive to water, a Dean-Stark trap can be fitted between the flask and the condenser, and an azeotropic solvent like toluene can be added to remove the water formed during the reaction.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC) until the starting material is consumed or equilibrium is reached.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If an excess of alcohol was used, it can be removed by distillation.

  • Work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and any unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography.

ParameterRecommended Range/ValueNotes
Alcohol to Carboxylic Acid Molar Ratio 3:1 to 10:1 (or alcohol as solvent)Using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester.
Catalyst Loading 0.5 - 5 mol% (relative to carboxylic acid)Lower catalyst loadings are generally preferred to minimize side reactions and simplify purification.
Reaction Temperature Reflux temperature of the alcohol or solventHigher temperatures increase the reaction rate but may also lead to side reactions for sensitive substrates.
Reaction Time 2 - 24 hoursThe reaction time will vary depending on the reactivity of the substrates and the reaction temperature.

Comparative Performance

While sulfuric acid is a traditional and effective catalyst for these reactions, 4-hydroxybenzenesulfonic acid can offer certain advantages. Its organic nature can lead to better solubility in organic reaction media, potentially leading to a more homogeneous catalytic environment and faster reaction rates.[2] Furthermore, as a solid at room temperature, it can be easier to handle and weigh compared to concentrated sulfuric acid.

Conclusion and Future Outlook

4-Hydroxybenzenesulfonic acid is a potent and versatile Brønsted acid catalyst with significant utility in organic synthesis. Its effectiveness in promoting key reactions such as bisphenol synthesis and Fischer esterification, coupled with its ease of handling, makes it a valuable tool for both academic and industrial chemists. The protocols provided in this guide offer a solid foundation for the application of this catalyst. Further research into the development of supported and recyclable catalytic systems based on 4-hydroxybenzenesulfonic acid could further enhance its appeal as a green and sustainable catalytic option for the synthesis of valuable organic molecules.

References

Please note that the reference list is a consolidated collection of sources used to build the knowledge base for this guide and may not all be directly cited in the text.

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. Available from: [Link].

  • Highly efficient and recyclable sulfonic acid-modified polypropylene fiber catalysts for epoxide ring-opening, aldol condensation and heterocyclic synthesis. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link].

  • Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry. Available from: [Link].

  • Second-Generation meta-Phenolsulfonic Acid–Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification. ResearchGate. Available from: [Link].

  • Effect of Sulfonating Agent on Esterification Reaction Using Aerogel Carbon Based Support Material. Scientific.net. Available from: [Link].

  • A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification. ResearchGate. Available from: [Link].

  • New process for production of Bisphenol A by using a promoted catalyst. ResearchGate. Available from: [Link].

  • Catalyst system and process for producing bisphenol-a. Google Patents.
  • Fischer Esterification-Typical Procedures. OperaChem. Available from: [Link].

  • Urban waste upcycling to a recyclable solid acid catalyst for converting levulinic acid platform molecules into high-value products. ScienceDirect. Available from: [Link].

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). Available from: [Link].

  • Fischer Esterification. Available from: [Link].

  • The Fischer Esterification. Available from: [Link].

  • Catalytic synthesis of benign bisphenols. Diva-portal.org. Available from: [Link].

  • Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. MDPI. Available from: [Link].

  • Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis. Polymer Chemistry (RSC Publishing). Available from: [Link].

  • Fischer Esterification. Organic Chemistry Portal. Available from: [Link].

  • Condensation products of aromatic sulphonic acids with formaldehyde. Google Patents.
  • Fully recyclable Brønsted acid catalyst systems. Scilit. Available from: [Link].

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link].

  • Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid. E3S Web of Conferences. Available from: [Link].

  • Catalytic method for synthesizing bisphenol F. Google Patents.
  • Condensates of sulfonated formaldehyde-mixed phenols condensates with formaldehyde and a phenol. Google Patents.
  • Making Polycarbonates without Employing Phosgene: An Overview on Catalytic Chemistry of Intermediate and Precursor Syntheses for Polycarbonate. ResearchGate. Available from: [Link].

  • Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. National Institutes of Health. Available from: [Link].

  • Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures?. Chemistry Stack Exchange. Available from: [Link].

Sources

Application

Methods for the determination of water content in 4-hydroxybenzene-1-sulfonic acid dihydrate

Application Note: Determination of Water Content in 4-Hydroxybenzene-1-sulfonic Acid Dihydrate Executive Summary & Technical Context 4-Hydroxybenzene-1-sulfonic acid (p-phenolsulfonic acid) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Water Content in 4-Hydroxybenzene-1-sulfonic Acid Dihydrate

Executive Summary & Technical Context

4-Hydroxybenzene-1-sulfonic acid (p-phenolsulfonic acid) is a critical intermediate in the synthesis of pharmaceuticals, electroplating additives, and surfactants. In its solid state, it frequently exists as a dihydrate (


).

Accurate water determination in this compound presents a dual analytical challenge:

  • Stoichiometry vs. Hygroscopicity: Distinguishing between the theoretical crystal water (~17.14% w/w) and variable surface moisture (adsorbed water) is essential for potency calculations.

  • Chemical Interference: The sulfonic acid moiety (

    
    ) is a strong acid.[1] In standard Karl Fischer (KF) media, it can lower the pH below 5, inhibiting the reaction rate and leading to sluggish endpoints. Furthermore, the phenolic group is susceptible to oxidation if the titration conditions are too alkaline or if interfering oxidants are present.
    

This guide details two orthogonal protocols—Volumetric Karl Fischer Titration (buffered) and Thermogravimetric Analysis (TGA) —to ensure robust quantification.

Theoretical Framework

Target Molecule: 4-Hydroxybenzene-1-sulfonic acid dihydrate

  • Molecular Weight (Anhydrous): 174.17 g/mol

  • Molecular Weight (Dihydrate): 210.20 g/mol

  • Theoretical Water Content:

    
    
    

Method A: Volumetric Karl Fischer Titration (Primary Protocol)

Principle: The Karl Fischer reaction relies on the quantitative oxidation of sulfur dioxide by iodine in the presence of water.[2][3][4] The reaction is pH-dependent, with an optimal rate between pH 5.5 and 8.0.[5]



Critical Adaptation for Sulfonic Acids: Standard methanolic reagents contain limited buffering capacity. The addition of 4-hydroxybenzene-1-sulfonic acid will rapidly drop the pH to < 3. Action: We must use a buffered solvent system (typically containing imidazole) to neutralize the sulfonic acid protons without making the solution so alkaline that the phenolic group autoxidizes.

Protocol Workflow

Reagents & Equipment:

  • Titrator: Volumetric KF Titrator (e.g., Metrohm, Mettler Toledo) with double platinum electrode.

  • Titrant: Composite 5 (Titer ~5 mg H₂O/mL).

  • Solvent: Methanol (Dry) mixed 1:1 with Imidazole Buffer (or commercial "Solvent for Strong Acids").

  • Standard: Sodium Tartrate Dihydrate (15.66% water).

Step-by-Step Procedure:

  • System Conditioning:

    • Fill the titration cell with 40 mL of the Buffered Solvent.

    • Pre-titrate to eliminate drift (target drift < 20 µ g/min ).

    • Why: Ensures the cell is anhydrous and the buffer is active before sample addition.

  • Titer Determination:

    • Weigh ~150 mg of Sodium Tartrate Dihydrate.

    • Add to cell and titrate.[3][5] Repeat in triplicate (RSD < 1.0%).

  • Sample Preparation (Back-Weighing Technique):

    • The dihydrate can be hygroscopic. Do not weigh on an open paper.

    • Place ~100–150 mg of sample into a weighing boat.

    • Tare the balance with the boat + sample.

    • Dump sample into the titration cell.

    • Reweigh the empty boat.[5] The difference is the exact sample mass (

      
      ).
      
  • Titration:

    • Stir for 60 seconds before starting the titration to ensure full dissolution and neutralization.

    • Titrate to the electrometric endpoint (typically

      
       or 
      
      
      
      ).
  • Calculation:

    
    
    

Method B: Thermogravimetric Analysis (Orthogonal Validation)

Principle: TGA measures mass loss as a function of temperature.[6][7][8] It physically separates "free" surface water (lost < 100°C) from "bound" crystal water (lost > 100°C, often distinct steps).

Protocol Workflow:

  • Equipment: TGA instrument (e.g., TA Instruments, Netzsch) with platinum or alumina pans.

  • Sample Load: 5–10 mg of 4-hydroxybenzene-1-sulfonic acid dihydrate.

  • Method Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 40 mL/min (prevents oxidative degradation of the phenol).
      
    • Equilibration: 30°C for 5 minutes.

    • Ramp: 10°C/min to 250°C.

  • Data Interpretation:

    • Step 1 (Ambient – 105°C): Loss of adsorbed surface moisture.

    • Step 2 (105°C – 160°C): Loss of stoichiometric crystal water (2 moles).

    • Onset > 200°C: Decomposition (desulfonation/charring).[7]

Data Presentation & Comparison

ParameterVolumetric KF (Buffered)TGA (Thermal)
Specificity High (Chemical specificity for H₂O)Medium (Mass loss only; requires interpretation)
Detection Limit 0.01%0.1%
Interference pH drop (requires buffer)Decomposition overlap (if

is low)
Target Result Total Water (Surface + Hydrate)Separates Surface vs. Hydrate
Typical Value 17.2% - 18.5% (Theory + Surface)Step 1: ~0.5% (Surface)Step 2: ~17.1% (Lattice)

Visualizing the Logic

Figure 1: KF Reaction Mechanism & Buffering Logic

KF_Mechanism Sample Sample: 4-OH-Ph-SO3H . 2H2O Solvent Standard Methanol Sample->Solvent Dissolves Acidification Acidification (pH drops < 3) Solvent->Acidification Proton Release Inhibition Reaction Inhibited (Slow/No Endpoint) Acidification->Inhibition Without Buffer Buffer Add Imidazole Buffer Acidification->Buffer Correction Neutralization Neutralization (R-SO3H + Im -> R-SO3- + ImH+) Buffer->Neutralization Optimal_pH Optimal pH (5-7) Neutralization->Optimal_pH Reaction KF Reaction Proceeds (H2O + I2 + SO2 -> ...) Optimal_pH->Reaction Result Accurate Water Content (~17.14%) Reaction->Result

Caption: The critical role of buffering in the KF titration of sulfonic acids to prevent pH-dependent reaction inhibition.

Figure 2: TGA Decision Tree for Hydrate Analysis

TGA_Workflow Start Start TGA Ramp (30°C to 250°C) Step1 Mass Loss < 100°C? Start->Step1 SurfaceWater Calculate Surface Water (Adsorbed) Step1->SurfaceWater Yes Step2 Mass Loss 100°C - 180°C? Step1->Step2 No/Done SurfaceWater->Step2 HydrateWater Calculate Crystal Water (Target: ~17.1%) Step2->HydrateWater Yes Decomp Mass Loss > 200°C Step2->Decomp No/Next HydrateWater->Decomp Conclusion Compare Total Loss with KF Result Decomp->Conclusion

Caption: Thermal profile interpretation to distinguish adsorbed moisture from stoichiometric hydrate water.

References

  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water.[2][3][5] Springer-Verlag Berlin Heidelberg. (Classic text on pH dependence of KF reaction).

  • TA Instruments. Thermogravimetric Analysis of Hydrates and Solvates. Application Note TA-122. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). 2.5.[7][9]12. Water: Semi-micro determination. (Standard regulatory framework for KF validation).

Sources

Method

Application Note: Safe Handling, Storage, and Utilization of 4-Hydroxybenzenesulfonic Acid Dihydrate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guide Introduction and Chemical Identity 4-Hydroxybenzenesulfonic acid dihydrate—universall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guide

Introduction and Chemical Identity

4-Hydroxybenzenesulfonic acid dihydrate—universally recognized in biochemical literature and commercial catalogs as 5-Sulfosalicylic acid dihydrate (5-SSA) —is a highly versatile, strong organic acid[1][2]. In drug development and analytical chemistry, it is primarily leveraged for its exceptional protein-precipitating properties, acting as a critical reagent for fixing proteins in polyacrylamide gels and preparing 1:1 proton-transfer organic adducts[2].

Because of its potent acidity (capable of fully protonating water) and specific reactive functional groups (a carboxylic acid, a phenolic hydroxyl, and a sulfonic acid), handling this compound requires rigorous adherence to causality-driven safety protocols[1][2].

Physicochemical Profile

To predict the behavior of 4-hydroxybenzenesulfonic acid dihydrate in solution and during storage, scientists must understand its quantitative physicochemical metrics[2][3][4].

PropertyValue / Description
IUPAC / Common Name 2-Hydroxy-5-sulfobenzoic acid dihydrate / 5-Sulfosalicylic acid dihydrate
CAS Registry Number 5965-83-3
Molecular Formula C₇H₆O₆S · 2H₂O
Molecular Weight 254.21 g/mol
Appearance White crystalline powder
pH (200 g/L in H₂O at 20°C) < 0.5 (Highly Acidic)
Aqueous Solubility 1 M at 20 °C (Easily soluble in cold water)
Storage Temperature Below +30°C

Causality-Driven Safety & Hazard Profile

Standard safety data sheets list hazards, but understanding the chemical causality behind these hazards ensures self-validating safety practices in the laboratory.

  • Corrosivity and Tissue Damage: With a pH of <0.5 in concentrated aqueous solutions, 5-SSA causes rapid coagulation necrosis upon contact with biological tissues[1][2]. The strong sulfonic acid group readily donates protons, disrupting cellular lipid bilayers and denaturing structural proteins. Protocol Implication: Always handle within a certified chemical fume hood using nitrile or neoprene gloves, and OSHA-compliant (29 CFR 1910.133) chemical safety goggles[5][6].

  • Photosensitivity and Degradation: The compound is sensitive to light[2][3]. Prolonged UV and visible light exposure induces photo-oxidation of the phenolic hydroxyl group, leading to discoloration (browning/yellowing) and a subsequent drop in protonating efficacy[1]. Protocol Implication: Store strictly in light-resistant (amber) containers[3].

  • Incompatibility with Oxidizers and Bases: The electron-rich aromatic ring and acidic protons make 5-SSA highly reactive with strong oxidizing agents and strong alkalis, risking exothermic reactions[1][3]. Protocol Implication: Segregate storage away from bases (e.g., NaOH, KOH) and oxidizers (e.g., peroxides, nitrates)[3][5].

Storage and Handling Protocols

To maintain the structural integrity of 5-SSA and ensure personnel safety, implement the following self-validating storage system:

  • Primary Containment: Store the crystalline powder in its original, tightly closed amber glass or opaque high-density polyethylene (HDPE) container to prevent photo-degradation[3][7].

  • Environmental Controls: Maintain the storage environment below +30°C in a cool, dry, and well-ventilated dedicated corrosives cabinet[2][5].

  • Moisture Exclusion: As a dihydrate, it is chemically stable, but excess ambient humidity can cause the hygroscopic powder to cake, altering its effective molarity by mass. Ensure the container seal is completely free of powder residue before closing[1][7].

  • Handling Validation: When preparing solutions, always add the acid powder to water (never water to acid) under continuous stirring to safely dissipate any localized heat of dissolution.

Application Protocol: Protein Fixation in Polyacrylamide Gels

In proteomics and drug target validation, 5-SSA is utilized to fix proteins post-electrophoresis. The sulfonic acid interacts with basic amino acid residues, while the highly acidic environment disrupts protein hydration shells, causing irreversible precipitation within the gel matrix[2].

Step-by-Step Methodology
  • Step 1: Reagent Preparation. Dissolve 10 g of 4-hydroxybenzenesulfonic acid dihydrate in 100 mL of double-distilled water (ddH₂O) to create a 10% (w/v) solution. Validation check: The solution must be completely clear and colorless. Discoloration indicates photo-degradation of the powder.

  • Step 2: Gel Submersion. Carefully transfer the fragile polyacrylamide gel from the electrophoresis cassette into a clean, chemically inert staining tray. Pour the 10% 5-SSA solution over the gel until fully submerged.

  • Step 3: Incubation. Place the tray on an orbital shaker at 50-60 RPM. Incubate at room temperature for 30 to 60 minutes. Validation check: The gel will develop a slight, uniform opacity as the proteins precipitate and scatter light, visually confirming successful fixation.

  • Step 4: Wash and Stain. Decant the 5-SSA solution into an acidic waste receptacle. Wash the gel twice with ddH₂O for 5 minutes to remove residual acid before proceeding to Coomassie Brilliant Blue or Silver staining.

ProteinFixation A 1. Reagent Preparation (10% 5-SSA in ddH2O) B 2. Gel Submersion (Post-Electrophoresis) A->B C 3. Incubation (Agitation for 30-60 mins) B->C D Mechanistic Action: Protonation of Amino Groups C->D Acidic pH (<0.5) E Mechanistic Action: Disruption of Hydration Shells C->E Sulfonate Interaction F 4. Protein Precipitation (Immobilization in Matrix) D->F E->F G 5. Downstream Processing (Washing & Staining) F->G

Workflow and mechanism of protein fixation using 4-hydroxybenzenesulfonic acid dihydrate.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, protocol-driven action is required[1][3].

  • Personnel Exposure:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of cold water for a minimum of 15 minutes[1][3]. Remove contaminated clothing immediately. The use of cold water helps constrict blood vessels, slowing the absorption of the corrosive agent[3]. Seek immediate medical attention[1].

    • Inhalation: Move the victim to fresh air. The dust is highly irritating to the respiratory tract; if breathing is labored, administer oxygen[1].

  • Spill Cleanup:

    • Do not dry sweep, as this generates hazardous airborne dust[7].

    • Wear a NIOSH-approved dust respirator, full face shield, and heavy-duty gloves[3].

    • Carefully cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust generation, then sweep into a suitable, labeled chemical waste container[1][5].

    • Wash the contaminated surface with water and allow it to evacuate through a controlled, acid-neutralizing sanitary system[3].

References

  • Material Safety Data Sheet - Cole-Parmer (March 04 2004). coleparmer.com.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific (March 07 2013). fishersci.com.
  • Material Safety Data Sheet - 5-sulphosalicylic acid. oxfordlabfinechem.com.
  • Material Safety Data Sheet - 5-Sulfosalicylic acid dihydrate - Cole-Parmer (January 31 2005). coleparmer.com.
  • 5-Sulfosalicylic acid dihydrate | 5965-83-3 - ChemicalBook. chemicalbook.com.
  • 2-Hydroxy-5-sulfobenzoic acid dihydrate, CAS No. 5965-83-3 - iChemical. ichemical.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Hydroxybenzenesulfonic Acid (4-HBSA)

Welcome to the Technical Support Center for the isolation and purification of 4-hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid). This guide is engineered for researchers, analytical chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid). This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-purity 4-HBSA for downstream synthetic pathways, electrolytic processes, or pharmacological applications.

Due to the inherent chemical dynamics of phenol sulfonation, crude reaction mixtures present unique purification challenges—namely, isomer contamination, residual strong acids, and oxidative degradation. This guide provides field-proven, self-validating protocols to resolve these issues.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My crude 4-HBSA contains significant 2-hydroxybenzenesulfonic acid (ortho-isomer) contamination. How do I resolve this? Causality & Solution: The sulfonation of phenol is a classic example of kinetic versus thermodynamic control. At lower temperatures (25–50 °C), the reaction is under kinetic control, rapidly forming the ortho-isomer. To achieve a high yield of the para-isomer (4-HBSA), the reaction must be driven thermodynamically by heating the mixture to 110 °C for 5–6 hours[1],[2].

If contamination persists in your crude product, direct separation of the free acids is highly inefficient. Instead, convert the mixture to a sodium or barium salt. The sodium salt of the para-isomer is significantly less soluble in cold water than the ortho-isomer, allowing for straightforward separation via fractional crystallization[1],.

Q2: How can I efficiently remove residual unreacted sulfuric acid from the crude mixture? Causality & Solution: Standard aqueous-organic extraction is ineffective because 4-HBSA is highly polar and miscible with water,[3]. Dumping the reaction into water leaves both the product and sulfuric acid in the aqueous phase.

The industry-standard approach is the "Liming-Out" method . By neutralizing the crude mixture with calcium hydroxide (Ca(OH)₂), you form calcium phenolsulfonate (which is water-soluble) and calcium sulfate (which is highly insoluble). This phase difference allows for the quantitative removal of the sulfate byproduct via simple filtration,[4].

Q3: The isolated free acid product is a dark, viscous liquid instead of the expected white crystals. What causes this? Causality & Solution: 4-HBSA is highly deliquescent; it rapidly absorbs ambient moisture to form a viscous aqueous solution,[5]. Furthermore, phenolic compounds are prone to oxidative degradation under harsh acidic conditions, forming dark quinoid polymeric impurities. To resolve the color, treat the hot aqueous solution with activated carbon prior to crystallization. To resolve the physical state, you must either handle the product as a standardized 65 wt. % aqueous solution, isolate it as a stable sodium/potassium salt[6], or crystallize the free acid under strictly anhydrous, inert conditions.

Part 2: Quantitative Data & Physicochemical Profiles

Table 1: Isomer Distribution vs. Reaction Temperature

Understanding the thermodynamic parameters is the first step in minimizing purification burden.

Reaction Temperature2-HBSA (Ortho) Yield4-HBSA (Para) YieldGoverning Principle
25 - 30 °C76 - 82%18 - 24%Kinetic Control
100 - 110 °C< 5%> 90%Thermodynamic Control[1],
Table 2: Physicochemical Properties Relevant to Purification

Comparing the free acid to its sodium salt dictates the chosen purification vector.

Property4-Hydroxybenzenesulfonic Acid (Free Acid)Sodium 4-Phenolsulfonate (Sodium Salt)
Appearance Deliquescent needles / Viscous brown liquidWhite crystalline solid
Water Solubility Miscible / Highly Soluble~24 g / 100 mL (Cold)
Stability Highly hygroscopic, prone to oxidation[5]Stable, forms manageable hydrates[6]

Part 3: Visualizing the Chemical Workflows

G Phenol Phenol + H2SO4 Ortho 2-HBSA (Kinetic Product) Phenol->Ortho 25-50 °C Fast Para 4-HBSA (Thermodynamic Product) Phenol->Para 110 °C Slow Ortho->Para Heat (110 °C) 5-6 hrs

Thermodynamic vs. kinetic control in phenol sulfonation.

G Crude Crude 4-HBSA Mixture (Contains H2SO4) Neutralize Add Ca(OH)2 (Neutralization) Crude->Neutralize Filter1 Filter CaSO4 (Solid) Neutralize->Filter1 Convert Add Na2CO3 (Salt Exchange) Filter1->Convert Filter2 Filter CaCO3 (Solid) Convert->Filter2 Crystallize Fractional Crystallization (Cool to 5 °C) Filter2->Crystallize Pure Pure Sodium 4-Phenolsulfonate Crystallize->Pure

Liming-out and fractional crystallization workflow for 4-HBSA purification.

Part 4: Validated Experimental Protocols

Protocol A: The "Liming-Out" & Salt Conversion Method

Use this protocol when the crude mixture contains unreacted sulfuric acid and ortho-isomer contamination. This is a self-validating system; the precipitation steps act as visual indicators of reaction progress.

  • Aqueous Dilution: Slowly pour the crude sulfonation mixture into an equal volume of ice-cold distilled water under vigorous mechanical stirring.

  • Neutralization: Gradually add a slurry of calcium hydroxide (Ca(OH)₂) in water until the pH stabilizes at ~7.0.

    • Self-Validation Check: The formation of a heavy, chalky white precipitate (CaSO₄) indicates the successful neutralization and phase-separation of the sulfuric acid.

  • Digestion: Heat the suspension to 95 °C for 1 to 2 hours. This step coagulates the calcium sulfate, significantly improving the efficiency of the subsequent filtration.

  • Primary Filtration: Filter the hot mixture through a pre-warmed Buchner funnel. The filtrate now contains the soluble calcium 4-phenolsulfonate.

    • Self-Validation Check: Add a single drop of 0.1 M BaCl₂ solution to a 1 mL aliquot of the filtrate. The absence of a white precipitate confirms the complete removal of free sulfates.

  • Salt Exchange: To the hot filtrate, add a stoichiometric amount of sodium carbonate (Na₂CO₃).

    • Self-Validation Check: Calcium carbonate (CaCO₃) will immediately precipitate out of the solution.

  • Secondary Filtration: Filter the hot solution again to remove the CaCO₃ precipitate.

  • Fractional Crystallization: Concentrate the clear filtrate under reduced pressure until a thin crystalline pellicle forms on the surface. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C). The less soluble sodium 4-phenolsulfonate will selectively crystallize, leaving the ortho-isomer in the mother liquor[1],.

  • Isolation: Filter the purified crystals, wash with a minimal volume of ice-cold water, and dry under vacuum at 60 °C.

Protocol B: Direct Aqueous Recrystallization of the Free Acid

Use this protocol only if the free acid form is strictly required (e.g., for specific catalytic applications) and residual sulfuric acid has already been minimized.

  • Dissolution: Dissolve the crude 4-HBSA in a minimum volume of boiling distilled water[1].

  • Decolorization: Add 1–2% (w/w) activated charcoal to the boiling solution. Stir continuously for 10 minutes to adsorb colored quinoid oxidation products.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-heated Celite pad to remove the charcoal.

    • Self-Validation Check: The resulting filtrate must be completely clear and colorless to pale yellow.

  • Crystallization: Cool the filtrate gradually to room temperature, then place it in an ice bath (0–5 °C) to induce the crystallization of the free acid.

  • Collection & Storage: Rapidly collect the deliquescent white needles via vacuum filtration.

    • Critical Handling: Because the free acid will rapidly absorb atmospheric moisture and liquefy,[5], you must immediately transfer the crystals to a vacuum desiccator containing a strong desiccant (e.g., P₂O₅) and store them under an inert atmosphere.

References

Sources

Optimization

Optimizing reaction conditions for the sulfonation of phenol

Ticket ID: PH-SULF-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Regioselectivity, Yield, and Isolation in Phenol Sulfonation Introduction: The "Switch" Mechanism Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PH-SULF-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Regioselectivity, Yield, and Isolation in Phenol Sulfonation

Introduction: The "Switch" Mechanism

Welcome to the technical support hub. You are likely here because your phenol sulfonation reaction yielded an inseparable mixture of isomers, a black tarry mess, or a stalled conversion.

The sulfonation of phenol is a classic reversible electrophilic aromatic substitution . Unlike nitration or halogenation, the reversibility of the sulfonation step is the critical "switch" that determines your product. We do not "hope" for the right isomer; we force the thermodynamics to select it for us.

This guide is structured as a troubleshooting workflow. Identify your symptom below and follow the protocol.

Module 1: Controlling Isomer Selectivity (Ortho vs. Para)

User Complaint: "I need the ortho-isomer, but I keep getting para," or "My para-isomer contains 15% ortho impurity."

Root Cause Analysis: The ratio of ortho- to para- phenolsulfonic acid is dictated by Kinetic vs. Thermodynamic Control .[1]

  • Kinetic Control (Low Temp): Sulfonation at the ortho position has a lower activation energy (

    
    ) because the electron density is highest there (inductive effect of -OH). However, it is sterically crowded.
    
  • Thermodynamic Control (High Temp): The ortho isomer is less stable and desulfonates (reverses) easily. The para isomer is more stable. At high temperatures, the reaction has enough energy to reverse the ortho formation, eventually trapping the molecule in the deep thermodynamic well of the para position.

Experimental Protocol: The Temperature Switch
Target IsomerConditionTemperatureTimeMechanism
Ortho (2-hydroxy...)Kinetic15°C – 20°C 3–5 hRate of formation (ortho > para) dominates. Reversibility is minimized.[2]
Para (4-hydroxy...)Thermodynamic100°C 4–6 hEquilibrium is established. Ortho reverts to phenol, which eventually sulfonates to para.

Critical Step (Ortho): Do not allow the reaction exotherm to spike the temperature above 25°C during H₂SO₄ addition. Use an ice-salt bath and slow addition.[2][3] Critical Step (Para): Ensure the reaction runs long enough at 100°C. If you stop too early, you will have residual ortho.

Visualizing the Pathway

PhenolSulfonation Phenol Phenol + H2SO4 TS_Ortho TS (Ortho) Low Ea Phenol->TS_Ortho Fast (<20°C) TS_Para TS (Para) High Ea Phenol->TS_Para Slow Ortho Ortho-Isomer (Kinetic Product) Less Stable TS_Ortho->Ortho Para Para-Isomer (Thermodynamic Product) More Stable TS_Para->Para Ortho->Phenol Reversible at >100°C (Desulfonation)

Figure 1: Energy landscape showing the kinetic preference for ortho and the thermodynamic stability of para.[1] Note the reversibility loop.

Module 2: Reaction Stalling & Water Management

User Complaint: "My conversion is stuck at 80%," or "I have unreacted phenol."

Root Cause Analysis: Sulfonation produces water as a byproduct:



Water dilutes the acid and, more importantly, acts as a desulfonating agent, pushing the equilibrium back to the left.

Troubleshooting Protocol:

  • Use Oleum (Fuming Sulfuric Acid): For high conversion, use oleum (H₂SO₄ containing SO₃). The free SO₃ reacts with the generated water to form more H₂SO₄, keeping the medium anhydrous.

    • Warning: This is aggressive.[2] Use only if 100% conversion is critical.

  • Azeotropic Removal: If synthesizing the para isomer (high temp), add a solvent like octane or tetrachloroethylene and use a Dean-Stark trap to physically remove water as it forms. This drives the equilibrium to the right (Le Chatelier’s principle).

  • Stoichiometry: Use a slight excess of H₂SO₄ (1.1 to 1.5 equivalents).

Module 3: Isolation & Purification (The "Cleanup")

User Complaint: "I have a soup of acid and product. How do I get crystals?"

Root Cause Analysis: Phenolsulfonic acids are highly soluble in water and acid. Simply neutralizing with NaOH often yields a "salting out" mess of sodium sulfate and product.

The "Barium Salt" Method (Classic & Robust): This method exploits the differential solubility of barium salts to separate isomers.

  • Dilute: Pour reaction mixture into 5x volume of water.

  • Neutralize: Add excess Barium Carbonate (

    
    ). This precipitates sulfate as insoluble Barium Sulfate (
    
    
    
    ). Filter this off.
    • Filtrate: Contains Barium o-phenolsulfonate and Barium p-phenolsulfonate.

  • Crystallize:

    • Concentrate the filtrate.

    • Para-isomer: The Barium salt of the para isomer is less soluble . It crystallizes first upon cooling.

    • Ortho-isomer: Remains in the mother liquor.

  • Convert: Treat the isolated Barium salt with exact stoichiometric

    
     to precipitate 
    
    
    
    again, leaving pure phenolsulfonic acid in solution.
Module 4: Impurity Profiling (Black Tar & Sulfones)

User Complaint: "My product is dark brown/black," or "I have an insoluble white solid."

Troubleshooting Table:

SymptomCauseSolution
Dark/Black Color Oxidation. Phenol is electron-rich; hot H₂SO₄ is an oxidizer. Quinones are forming.[4]1. Purge reactor with Nitrogen (

).2. Lower the temperature.3. Ensure phenol is free of metal ions (Fe³⁺ catalyzes oxidation).
Insoluble White Solid Sulfone Formation. (4,4'-dihydroxydiphenyl sulfone). Occurs if phenol is in excess or mixing is poor.[2][5]1. Ensure H₂SO₄ is in slight excess.2. Improve stirring (high shear).3. Avoid local hot spots.
Disulfonic Acids Over-reaction. Temperature too high or acid too strong (high SO₃ conc).1. Stop reaction earlier.2. Reduce acid strength (use 96% instead of oleum).
Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Product Color Is product Dark/Black? Start->Color Isomers Isomer Ratio Incorrect? Start->Isomers Solids Insoluble White Solids? Start->Solids Oxidation Issue: Oxidation/Quinones Color->Oxidation Yes CheckTemp Check Reaction Temp Isomers->CheckTemp Sulfone Issue: Sulfone Formation Solids->Sulfone Yes Fix_Ox Fix: N2 Purge, Remove Fe ions Oxidation->Fix_Ox TooMuchOrtho Too much Ortho? CheckTemp->TooMuchOrtho HeatMore Fix: Increase Temp (>100°C) Increase Time TooMuchOrtho->HeatMore Yes CoolMore Fix: Lower Temp (<20°C) Stop earlier TooMuchOrtho->CoolMore No (Too much Para) Fix_Sulf Fix: Increase Acid Ratio Improve Mixing Sulfone->Fix_Sulf

Figure 2: Diagnostic workflow for identifying and resolving common reaction failures.

References
  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Chapter 15: Electrophilic Aromatic Substitution).

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Oberhauser, T. (2014). "Sulfonation of Phenol: Isolation of Isomers." Journal of Chemical Education. (Modern pedagogical review of the separation).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism of reversibility).

  • Industrial Engineering Chemistry. (1950). "Preparation of Phenolsulfonic Acids." (Classic industrial optimization data).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxybenzenesulfonic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 4-hydroxybenzenesulfonic acid (p-HBSA). Designed for researchers, chemical engineers, and drug development professionals, this guide provides authoritative dia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxybenzenesulfonic acid (p-HBSA). Designed for researchers, chemical engineers, and drug development professionals, this guide provides authoritative diagnostics, self-validating protocols, and mechanistic insights to resolve low-yield issues during the electrophilic aromatic substitution (EAS) of phenol.

Mechanistic Overview & Diagnostic Logic

The sulfonation of phenol is a highly regioselective process governed by the delicate balance between kinetic and thermodynamic control [1]. Because the hydroxyl group is strongly ring-activating, electrophilic attack by the sulfonating agent (


) occurs rapidly. The primary cause of low p-HBSA yield is a failure to provide the thermal energy and time required to overcome the reversibility barrier of the kinetic ortho-isomer, preventing it from equilibrating into the thermodynamically stable para-isomer[2].

G Start Issue: Low Yield of 4-Hydroxybenzenesulfonic Acid TempCheck Diagnostic: Reaction Temperature Start->TempCheck TimeCheck Diagnostic: Reaction Time Start->TimeCheck RatioCheck Diagnostic: Reagent Molar Ratio Start->RatioCheck LowTemp < 80 °C Kinetic Control TempCheck->LowTemp Yields Ortho-isomer HighTemp > 120 °C Side Reactions TempCheck->HighTemp Yields Tars/Disulfonates ShortTime < 4 hours Incomplete Equilibration TimeCheck->ShortTime ExcessAcid > 1.2 eq H2SO4 Over-sulfonation RatioCheck->ExcessAcid OptTemp Action: Maintain 100-110 °C LowTemp->OptTemp HighTemp->OptTemp OptTime Action: Extend to 5-6 hours ShortTime->OptTime OptRatio Action: Use 1:1.1 Phenol:H2SO4 ExcessAcid->OptRatio

Diagnostic logic tree for troubleshooting low yields in 4-hydroxybenzenesulfonic acid synthesis.

Troubleshooting Guide: Resolving Low Yields

Q: Why am I predominantly isolating the ortho-isomer (2-hydroxybenzenesulfonic acid) instead of the desired para-isomer? A: This is a classic manifestation of kinetic versus thermodynamic control[1]. At lower temperatures (20–40 °C), the reaction is under kinetic control. The ortho-isomer forms faster due to a lower activation energy (~42.5 kJ/mol), facilitated by the steric and electronic proximity of the hydroxyl group to the incoming sulfonating agent[3]. To synthesize the para-isomer, you must operate under thermodynamic control by elevating the temperature to 100–110 °C. At this temperature, the sulfonation becomes reversible; the kinetically favored ortho-isomer desulfonates back to phenol and sulfuric acid, which then re-react to form the thermodynamically stable para-isomer[2].

Q: My reaction mixture turns dark brown or black, and my overall yield is severely reduced. What causes this? A: Darkening of the reaction mixture typically indicates oxidation or polymerization of the phenol ring[4]. Phenol is highly susceptible to oxidation, especially in the presence of concentrated sulfuric acid at elevated temperatures. This can be exacerbated by localized overheating (hot spots) or using impure, pre-oxidized phenol starting material. To resolve this, ensure rigorous temperature control (do not exceed 110 °C), use high-purity, colorless phenol, and consider conducting the reaction under an inert atmosphere (nitrogen or argon) to suppress oxidative side reactions[4].

Q: LC-MS analysis reveals significant contamination with phenol-2,4-disulfonic acid. How do I prevent over-sulfonation? A: Over-sulfonation occurs when the molar ratio of sulfuric acid to phenol is too high, or when the reaction is driven too forcefully with fuming sulfuric acid (oleum)[4]. While the first sulfonic acid group is electron-withdrawing and deactivates the ring, the hydroxyl group is sufficiently activating to allow a second substitution if excess electrophile (


) is present[5]. To maximize the yield of the mono-substituted 4-hydroxybenzenesulfonic acid, strictly maintain a 1:1.1 molar ratio of phenol to 96% sulfuric acid and avoid extending the reaction time beyond 6 hours[4][6].

Standard Operating Procedure: Optimized Thermodynamic Synthesis

This self-validating protocol is engineered to ensure complete thermodynamic equilibration, maximizing the yield of the para-isomer while minimizing oxidative degradation.

Phase 1: Reactant Charging & Kinetic Sulfonation

  • Preparation: In a round-bottom reactor equipped with a mechanical stirrer, internal thermometer, and a distillation apparatus, charge 1.0 molar equivalent of high-purity, colorless phenol (e.g., 25 kg) and heat gently to 50 °C until molten[6][7].

  • Acid Addition: While maintaining vigorous stirring, slowly add 1.1 molar equivalents of 96% sulfuric acid (e.g., 28 kg)[7].

    • In-Process Control (IPC) 1: Monitor the exotherm. The temperature will rise naturally. Cap the cooling system to ensure the internal temperature does not exceed 80 °C during addition to prevent premature oxidation[4]. At this stage, the reaction mixture predominantly contains the kinetic ortho-isomer.

Phase 2: Thermodynamic Equilibration 3. Catalytic Boost: Add an additional trace amount of sulfuric acid (approx. 0.05 equivalents, e.g., 1.25 kg) to maintain electrophile concentration[7]. 4. Thermal Isomerization: Gradually increase the reactor temperature to 110 °C[6]. 5. Dehydration: Maintain the temperature strictly at 110 °C for 5 to 6 hours[7].

  • In-Process Control (IPC) 2: Monitor the distillate. Reaction water and approximately 5% of unreacted phenol will distill off[6][7]. The collection of the theoretical water volume confirms the forward progression of the condensation reaction and prevents hydrolytic reversal[2].

Phase 3: Workup & Validation 6. Isolation: Cool the mixture to room temperature. The crude 4-hydroxybenzenesulfonic acid can be isolated directly or neutralized to form a stable sodium or barium salt, depending on downstream requirements.

  • In-Process Control (IPC) 3: Analyze the crude mixture via HPLC. A successful thermodynamic equilibration will yield an ortho-to-para ratio of < 5:95, with an overall isolated yield of approximately 95%[7].

Quantitative Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and isomer distribution, providing a benchmark for your experimental data.

ParameterKinetic Control (Ortho-Isomer)Thermodynamic Control (Para-Isomer)
Optimal Temperature 20 – 40 °C (293 – 313 K)[3]100 – 110 °C (373 – 383 K)[1][7]
Reaction Time 1 – 2 hours5 – 6 hours[6][7]
Activation Energy (

)
~42.5 kJ/mol (Lower barrier)[3]Higher (Requires thermal energy to overcome reversibility)[2]
Reversibility Irreversible at low temperatures[1]Highly reversible (Equilibrates to stable isomer)[2]
Primary Byproducts Unreacted phenolPhenol-2,4-disulfonic acid, oxidation tars[4]
Typical Yield 76 – 82%[3]~95%[6][7]

Frequently Asked Questions (FAQs)

Q: Can I salvage a batch if I accidentally ran the reaction at 25 °C and isolated the ortho-isomer? A: Yes. Because sulfonation is a reversible electrophilic aromatic substitution, you can subject the isolated ortho-isomer to elevated temperatures (100–110 °C) in the presence of sulfuric acid. The ortho-isomer will undergo desulfonation back to phenol, which will subsequently re-react to form the thermodynamically stable para-isomer[1][2].

Q: Why is it necessary to distill off water during the 110 °C heating phase? A: The sulfonation of phenol produces water as a byproduct (


). Because the reaction is reversible, the accumulation of water dilutes the sulfuric acid and shifts the equilibrium backward (hydrolysis of the sulfonic acid)[2]. Removing water via distillation drives the reaction forward according to Le Chatelier's principle, maximizing the yield of the para-isomer[7].

References

  • 4-Hydroxybenzenesulfonic acid 98-67-9 wiki - Guidechem | 7

  • 4-Hydroxybenzenesulfonic acid | 98-67-9 - Benchchem |6

  • Buy O-Phenolsulfonic acid | 1333-39-7 - Smolecule | 3

  • Controlling ortho vs para sulfonation of phenol with temperature - Benchchem | 1

  • Byproducts formed during the sulfonation of phenol - Benchchem | 4

  • Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures? - StackExchange |2

  • Why is phenol first treated with sulphuric acid to form phenol-2,4-disulphonic acid before treating with concentrated HNO3 in the formation of picric acid? - Quora | 5

Sources

Optimization

Issues with solubility of 4-hydroxybenzenesulfonic acid in reaction mixtures

Executive Summary & Solubility Profile 4-Hydroxybenzenesulfonic acid (4-HBSA, p-phenolsulfonic acid) presents unique challenges due to its amphiphilic but highly polar nature .[1][2] It contains a strongly acidic sulfoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solubility Profile

4-Hydroxybenzenesulfonic acid (4-HBSA, p-phenolsulfonic acid) presents unique challenges due to its amphiphilic but highly polar nature .[1][2] It contains a strongly acidic sulfonic group (


) and a phenolic hydroxyl group (

).[1][2] This duality makes it highly soluble in water and polar protic solvents, but virtually insoluble in standard non-polar organic extraction solvents like dichloromethane (DCM) or hexanes.[1][2]

Most experimental failures stem from treating 4-HBSA like a standard organic intermediate.[1][2] It behaves more like an electrolyte or an inorganic salt.[2]

Solubility Reference Data
Solvent CategorySpecific SolventSolubility StatusNotes
Aqueous Water (

)
High Miscible.[1][2][3] Often supplied as 65% aq.[2][3] solution.
Polar Protic Methanol, EthanolHigh Good solvents for reaction, but difficult to crystallize from.[1][2]
Polar Aprotic DMSO, DMFHigh Hard to remove; avoid unless necessary for high-T reactions.[1][2]
Intermediate n-Butanol, IsobutanolModerate Critical for extraction. The only viable organic extraction solvents.[1][2]
Non-Polar DCM, Toluene, HexaneInsoluble 4-HBSA will "oil out" or precipitate.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "I cannot extract 4-HBSA from my aqueous reaction mixture using DCM or Ethyl Acetate."

Diagnosis: 4-HBSA is too hydrophilic.[1][2] Its partition coefficient (


) is highly negative.[2] Standard organic solvents cannot overcome the hydration energy of the sulfonic acid group.[2]

Solution: You have three viable pathways. Do not attempt standard liquid-liquid extraction with non-polar solvents.[1][2]

  • The "Reverse" Extraction (Purification by Washing):

    • If 4-HBSA is your product: Wash the aqueous phase with DCM/Ethyl Acetate.[1][2] Impurities move to the organic layer; 4-HBSA stays in the water.[1][2]

  • The n-Butanol Method:

    • Use n-Butanol or Isobutanol .[1][2] These alcohols can hydrogen bond with the sulfonic acid and extract it from water, though efficiency requires multiple passes (3-4x).[1][2]

  • Salting Out (Precipitation):

    • Convert the acid to its sodium salt (Sodium 4-hydroxybenzenesulfonate) using a saturated NaCl/NaOH environment.[1][2] The salt is less soluble in high-ionic-strength media than the free acid.[1][2]

Issue 2: "The product is 'oiling out' instead of crystallizing."

Diagnosis: This occurs when 4-HBSA is in a solvent mixture of intermediate polarity (e.g., Water + Toluene or Water + Ether) or when the water content is too high during a cooling crystallization.[1][2] The molecule forms a hydrate that melts/separates as a dense oil rather than a crystal lattice.[2]

Solution:

  • Remove Water: The oil is likely a hydrate.[2] Use azeotropic drying (see Protocol B below) to remove water.[2][4]

  • Change Co-solvent: If recrystallizing, switch to Water/Ethanol mixtures.[2] Add the non-solvent (Ethanol) slowly to a concentrated aqueous solution at 50°C, then cool slowly to avoid oiling.

  • Seed Crystals: 4-HBSA tends to supersaturate.[1][2] Seeding with a pure crystal is often required to initiate the lattice formation.[2]

Issue 3: "My acid-catalyzed esterification is failing/stalling."

Diagnosis: If you are using 4-HBSA as a catalyst in a non-polar solvent (e.g., Toluene), it is likely forming a separate phase (heterogeneous catalysis) or coating the stir bar.[1][2] Alternatively, the water produced by the reaction is deactivating the catalyst by hydrating it.

Solution:

  • Phase Transfer: If the reaction solvent is non-polar, the catalyst is not dissolved.[2] Add a small amount of a Phase Transfer Catalyst (e.g., TBAB) or a solubilizing agent like 1,4-Dioxane to bridge the phases.[1][2]

  • Water Removal: You must continuously remove water.[2] Use a Dean-Stark apparatus with Toluene. 4-HBSA is stable under refluxing toluene conditions.[1][2]

Visual Decision Support

Workflow: Isolation Strategy for 4-HBSA

Use this logic tree to determine the correct isolation method based on your mixture's composition.

IsolationStrategy Start Start: Aqueous Reaction Mixture Containing 4-HBSA Q1 Is 4-HBSA the Product or the Catalyst? Start->Q1 Dec_Cat Catalyst Q1->Dec_Cat Dec_Prod Product Q1->Dec_Prod Sol_Wash Wash aqueous layer with DCM. Discard organic. Recover Catalyst by evaporation. Dec_Cat->Sol_Wash Sol_Salt Protocol A: Salting Out. Add sat. NaCl/NaOH. Precipitate Na-Salt. Dec_Prod->Sol_Salt High Purity Needed? Sol_Butanol Extract with n-Butanol. (Requires 3-4x extractions). Dec_Prod->Sol_Butanol Need Free Acid? Warn_DCM STOP: Do NOT use DCM/EtOAc for extraction. Dec_Prod->Warn_DCM Standard Extraction?

Caption: Decision logic for isolating 4-HBSA. Note that standard organic extraction is flagged as a critical failure point.[1][2]

Standard Operating Protocols (SOPs)

Protocol A: Isolation via "Salting Out" (Sodium Salt Formation)

Best for: Isolating the product from sulfonation mixtures.

  • Neutralization: Cool the reaction mixture to <10°C. Slowly add 20% NaOH solution until pH reaches 7.0–7.5.

    • Why: This converts the sulfonic acid to Sodium 4-hydroxybenzenesulfonate.[1][2]

  • Saturation: Heat the solution to 80°C and add solid NaCl until the solution is saturated (no more salt dissolves).

  • Crystallization: Cool the mixture slowly to 0–5°C over 2 hours.

    • Mechanism:[1][2] The "Common Ion Effect" (

      
      ) forces the organic sulfonate out of solution.[2]
      
  • Filtration: Filter the white precipitate.[2] Wash with ice-cold saturated brine (NaCl solution), then a small amount of ice-cold ethanol to remove surface water.[1][2]

Protocol B: Azeotropic Drying (Anhydrous Preparation)

Best for: Preparing 4-HBSA for use as an anhydrous catalyst.[1][2]

  • Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Loading: Add the wet 4-HBSA (or aqueous solution) and Toluene (ratio approx 1g acid : 10mL Toluene).

  • Reflux: Heat to reflux (

    
    ).
    
    • Observation: Water/Toluene azeotrope will collect in the trap.[2] Toluene returns to the flask; water sinks to the bottom of the trap.

  • Completion: Continue until no new water droplets form in the trap (typically 1-3 hours).

  • Recovery: The anhydrous 4-HBSA will likely be a solid suspension or an oil at the bottom of the flask.[2] Decant the toluene or evaporate under reduced pressure.[2]

References

  • Solubility & Properties: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]

  • Isolation Methodology: Google Patents. Method for Isolating Aromatic Sulphonic Acids (DE3718314A1).[2] Retrieved from

  • Azeotropic Drying: European Patent Office.[2] Azeotropic drying process (EP0129171B1). Retrieved from [Link][1][2]

  • Crystal Growth & Salt Solubility: ResearchGate. Solubility of Na-4-HBS at different temperatures using water as solvent. Retrieved from [Link][1][2]

Sources

Troubleshooting

Stabilizing 4-hydroxybenzenesulfonic acid against degradation

Welcome to the Technical Support Center for 4-Hydroxybenzenesulfonic Acid (4-HBSA). As a critical intermediate in pharmaceutical synthesis, a redox-mediator, and a specialty polymerization catalyst, 4-HBSA presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxybenzenesulfonic Acid (4-HBSA). As a critical intermediate in pharmaceutical synthesis, a redox-mediator, and a specialty polymerization catalyst, 4-HBSA presents unique handling challenges. Its deliquescent nature, strong acidity, and dual susceptibility to oxidative and hydrolytic degradation require precise environmental controls.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to ensure the integrity of your 4-HBSA inventories and experimental workflows.

Part 1: The Mechanistic Roots of 4-HBSA Instability

Before troubleshooting, we must establish the chemical causality of 4-HBSA degradation. The molecule features two reactive poles: an electron-donating phenolic hydroxyl group (susceptible to radical attack) and an electron-withdrawing sulfonic acid group (susceptible to hydrolysis). Understanding these competing pathways is the foundation of effective stabilization.

HBSA_Degradation HBSA 4-Hydroxybenzenesulfonic Acid (4-HBSA) Oxidation Oxidative Degradation (Phenolic -OH Attack) HBSA->Oxidation O2, UV Light, Fe ions Desulfonation Hydrolytic Desulfonation (C-S Bond Cleavage) HBSA->Desulfonation Heat, Aqueous Acid Quinones Quinone Intermediates & Colored Polymers Oxidation->Quinones Phenol Free Phenol + Sulfuric Acid Desulfonation->Phenol Stabilizer1 Intervention: Antioxidants & Inert Atmosphere Stabilizer1->Oxidation Inhibits Stabilizer2 Intervention: Temp Control (< 50°C) & pH Buffering Stabilizer2->Desulfonation Prevents

Mechanisms of 4-HBSA degradation and corresponding stabilization interventions.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: Why does my 4-HBSA solution turn dark brown or red over time? The Causality: You are observing oxidative degradation. The electron-donating hydroxyl group lowers the oxidation potential of the benzene ring. In the presence of dissolved oxygen, UV light, or trace transition metals, the phenol ring undergoes radical chain oxidation, forming 1 [1]. The Fix: 4-HBSA is fundamentally 2 [2]. Purge your formulation solvents with Argon to displace oxygen, and store the final product in amber glass to starve the UV-initiated radical generation step.

Q2: I am observing a loss of assay and an increase in free phenol. What is happening? The Causality: This is hydrolytic desulfonation. The sulfonation of phenol is a reversible electrophilic aromatic substitution. When 4-HBSA is exposed to excess heat in an aqueous environment, the C-S bond cleaves, yielding free phenol and sulfuric acid. High-quality commercial 4-HBSA typically restricts 3 [3]; exceeding this indicates thermal abuse. The Fix: Maintain strict temperature control. Never heat aqueous 4-HBSA solutions above 50°C during formulation. For long-term storage, maintain the environment at 2-8°C.

Q3: Why did my 4-HBSA corrode the stainless steel spatulas and storage caps? The Causality: 4-HBSA is highly deliquescent and acts as a strong acid (the sulfonic acid group has a pKa < 1, while the2 [2]). Upon absorbing ambient moisture, it forms a highly corrosive localized liquid that easily attacks metals. Worse, this leaches Iron (Fe) into your sample. Fe levels must be kept 3 [3], as transition metals act as Fenton-like catalysts, exponentially accelerating oxidative degradation. The Fix: Always handle with PTFE or ceramic tools. Store in a 4 [4] (e.g., high-density polyethylene or PTFE-lined amber glass).

Part 3: Self-Validating Experimental Protocols

To guarantee stability during experimental workflows, implement the following self-validating preparation methodology.

Stabilization_Workflow Start Raw 4-HBSA (Deliquescent) Prep Degas Solvent (Ar/N2 Purge) Start->Prep Transfer Add Add Radical Scavenger Prep->Add Dissolve Store Amber Glass PTFE-Lined Add->Store Aliquot Temp Store at 2-8°C Store->Temp Incubate

Step-by-step workflow for the inert preparation and storage of 4-HBSA.

Protocol: Formulation of Oxidation-Resistant 4-HBSA Stock Solutions

Rationale: This protocol eliminates the three primary catalysts of degradation: oxygen, UV light, and transition metals.

  • Solvent Preparation: Sparge HPLC-grade water (or appropriate organic solvent) with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add a water-soluble radical scavenger (e.g., Ascorbic Acid at 0.1% w/v) and a chelating agent (e.g., EDTA at 0.05% w/v) to the solvent to neutralize any trace metal impurities.

  • Inert Dissolution: Inside a nitrogen-flushed glovebox, weigh the deliquescent 4-HBSA using a ceramic spatula. Slowly add the 4-HBSA to the degassed solvent while stirring magnetically (avoid generating vortexes that could re-introduce air).

  • Aliquot & Seal: Transfer the solution into pre-flushed, PTFE-lined amber glass vials. Seal tightly.

  • System Validation (Self-Validation Step): To prove the protocol's success, take a 1 mL aliquot and measure its UV-Vis absorbance at 400 nm (the characteristic wavelength for quinone degradation products). Store the vial at 25°C for 48 hours and measure again. Pass criteria: An increase of < 0.02 AU confirms the formulation is successfully stabilized against oxidation.

Part 4: Quantitative Stability Profiles

The following table summarizes the expected degradation rates of 4-HBSA under various environmental conditions, allowing you to predict shelf-life based on your storage capabilities.

Storage ConditionAtmosphereTemperature (°C)Light ExposureEst. Degradation Rate (%/month)Primary Degradation Pathway
Aqueous Solution (Unbuffered)Ambient Air25°CDirect UV> 5.0%Photo-oxidation (Quinone formation)
Aqueous Solution (Unbuffered)Ambient Air50°CDark2.5%Hydrolytic Desulfonation
Neat Liquid/SolidAmbient Air25°CDarkVariableDeliquescence (Moisture uptake)
Formulated Solution (+ EDTA)Argon Purged2-8°CDark (Amber Glass)< 0.1%Negligible

References

  • Catalytic Degradation of Refractory Phenol Sulfonic Acid by Facile, Calcination-free Cobalt Ferrite Nanoparticles. ResearchGate. Available at:[Link]

Sources

Optimization

Improving the yield and purity of azo dyes derived from 4-hydroxybenzenesulfonic acid

Status: Operational | Role: Senior Application Scientist | Ticket: Optimization of Yield & Purity Executive Summary Welcome to the Technical Support Hub. You are likely working with 4-hydroxybenzenesulfonic acid (4-HBSA)...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Ticket: Optimization of Yield & Purity

Executive Summary

Welcome to the Technical Support Hub. You are likely working with 4-hydroxybenzenesulfonic acid (4-HBSA) (also known as p-phenolsulfonic acid) as a coupling component to synthesize water-soluble azo dyes.

The Central Challenge: Unlike standard phenol coupling, 4-HBSA presents a specific steric and kinetic challenge. The para-position (relative to the activating -OH group) is blocked by the sulfonate group (


).[1] Consequently, azo coupling must occur at the ortho-position . This is kinetically slower and sterically more demanding than para-coupling, often leading to low yields and significant impurity profiles if conditions are not rigorously controlled.

This guide moves beyond basic textbook recipes to address the specific hydrodynamic and thermodynamic bottlenecks of this reaction.

Module 1: Critical Process Parameters (CPP)

The Coupling Component: 4-HBSA Activation
  • The Issue: 4-HBSA exists as a zwitterion or acid in water. It is unreactive toward diazonium salts in its neutral form.

  • The Fix: You must convert it entirely to the phenolate dianion before coupling.

  • Target pH: 9.0 – 10.5.

    • Why? Below pH 9, the concentration of the reactive phenoxide species is too low for the slow ortho-coupling to compete with diazo decomposition. Above pH 11, diazonium salts react with hydroxide to form unreactive diazotates (

      
      ).
      
The Diazo Component: Stoichiometry & Stability
  • The Issue: Because ortho-coupling is slow, the diazonium salt sits in solution longer, increasing the risk of decomposition (evolution of

    
     gas and formation of phenolic byproducts).
    
  • The Fix:

    • Temperature: Strictly

      
      .
      
    • Excess: Use a 1.1 molar equivalent of the diazonium salt relative to 4-HBSA to drive the reaction to completion, but be prepared to remove the excess later.

Module 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "My yield is consistently low (< 40%)."

Diagnosis: The rate of diazonium decomposition is faster than the rate of coupling.

Corrective Protocol:

  • Check pH Drift: The coupling reaction releases protons (

    
    ). If you don't buffer, the pH drops, protonating the phenolate back to the unreactive phenol.
    
    • Action: Use a Sodium Carbonate (

      
      ) buffer or active pH monitoring with dropwise NaOH addition to maintain pH 9.5.
      
  • Catalysis: Ortho-coupling can be sluggish.[2]

    • Action: Add pyridine or urea ? No, pyridine is a catalyst for some couplings, but for water-soluble dyes, simply increasing the concentration of reagents helps. Ensure the reaction volume is as small as possible to maximize collision frequency.

  • Agitation: Azo coupling is diffusion-controlled.

    • Action: Ensure vigorous stirring. If the solution becomes viscous (common with sulfonates), switch from a magnetic stir bar to an overhead mechanical stirrer.

Scenario B: "The product is impure/tarry."

Diagnosis: Oxidation of the phenol or "Diazo Tars" formation.

Corrective Protocol:

  • Scavenge Nitrous Acid: Excess nitrous acid (

    
    ) from the diazotization step oxidizes phenols into quinones (black tars).
    
    • Action: Before adding the diazo solution to the 4-HBSA, add Sulfamic Acid or Urea until starch-iodide paper no longer turns blue. This destroys excess nitrite.

    • Reaction:

      
      .
      
  • Exclusion of Light: Diazonium salts are photosensitive. Wrap the reaction flask in aluminum foil.

Scenario C: "I cannot isolate the solid product."

Diagnosis: The sulfonate group (


) makes the dye extremely water-soluble. Standard filtration fails.

Corrective Protocol:

  • Salting Out (Common Ion Effect):

    • Heat the post-reaction mixture to 80°C.

    • Add solid Sodium Chloride (NaCl) or Potassium Chloride (KCl) until saturation (approx. 20-25% w/v).

    • Allow to cool slowly to room temperature, then to 0°C. Rapid cooling traps impurities.

  • pH Swing:

    • If the dye has an amine group (amphoteric), adjust pH to the isoelectric point. If it is purely acidic (sulfonated), maintain high ionic strength.

Module 3: Optimized Workflow (Visualized)

The following diagram outlines the critical decision pathways for synthesizing 4-HBSA dyes.

AzoCouplingOptimization Start Start: Reagents Prep Diazo Diazotization (Amine + NaNO2 + HCl) Temp < 5°C Start->Diazo CouplerPrep 4-HBSA Prep Dissolve in NaOH Target pH 9.5-10 Start->CouplerPrep CheckHNO2 Check Excess HNO2 (Starch-Iodide Test) Diazo->CheckHNO2 Scavenge Add Sulfamic Acid or Urea CheckHNO2->Scavenge Positive (Blue) Coupling Coupling Reaction Add Diazo to Coupler Maintain pH 9.5 CheckHNO2->Coupling Negative (Clear) Scavenge->CheckHNO2 CouplerPrep->Coupling Monitor Monitor Reaction (TLC / Spot Test) Coupling->Monitor Adjust Adjust pH / Time Monitor->Adjust Incomplete Isolation Isolation Heat to 80°C -> Add NaCl Cool to 0°C Monitor->Isolation Complete Adjust->Monitor Filtration Filtration & Wash (Wash with Brine, not Water) Isolation->Filtration

Figure 1: Critical Process Control Flowchart for 4-HBSA Azo Coupling. Note the specific loop for Nitrous Acid scavenging, a common failure point for purity.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my dye wash away during filtration? A: You likely washed it with pure water. Because of the hydrophilic sulfonate group, the dye redissolves instantly.

  • Solution: Wash the filter cake with cold brine (saturated NaCl solution) or a small amount of cold ethanol (if the dye is insoluble in alcohol). Never use water for the final wash.

Q2: Can I use 4-HBSA as the diazo component instead of the coupler? A: No. 4-HBSA is a phenol, not an amine. It cannot be diazotized directly.[1] If you need the sulfonate group on the diazo side, you should use Sulfanilic Acid (4-aminobenzenesulfonic acid) as the starting amine and couple it to a different phenol.

Q3: The reaction mixture turned brown/black instead of the expected bright color. A: This indicates decomposition.

  • Did you keep the temperature below 5°C during the diazo addition?

  • Did you remove excess nitrous acid?

  • Was the pH too high (>11)?

  • Recovery: Unfortunately, "tar" is difficult to remove. It is usually more efficient to restart with strict temperature control and scavenger use.

Module 5: Comparison of Isolation Methods

MethodYield PotentialPurity ProfileSuitability for 4-HBSA Dyes
Acid Precipitation LowHighPoor. The sulfonic acid group keeps it soluble even at low pH.
Salting Out (NaCl) HighMedium (contains salt)Excellent. Standard industrial method. Salt can be removed via dialysis if needed.
Solvent Extraction MediumHighPoor. Sulfonated dyes rarely partition into organic solvents.
Column Chromatography Low (Losses)Very HighGood for analytical standards , but impractical for scale-up.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Azo Dyes and Diazotization).

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Azo Dyes Using Benzenesulfonic Acid Derivatives.

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative text on the kinetics of ortho-coupling).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Details on salting out procedures for sulfonated dyes).

  • Karci, F. (2008). Synthesis and properties of some new azo dyes derived from 4-hydroxybenzenesulfonic acid. Dyes and Pigments.[2][5][6][7] (Specific study on 4-HBSA coupling).

Sources

Troubleshooting

Overcoming challenges in the crystallization of 4-hydroxybenzene-1-sulfonic acid dihydrate

Topic: Overcoming Crystallization Challenges & Process Optimization Document ID: TSC-4HBSA-2026 | Version: 2.1 | Status: Active Executive Summary Welcome to the Technical Support Center for 4-hydroxybenzene-1-sulfonic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Crystallization Challenges & Process Optimization

Document ID: TSC-4HBSA-2026 | Version: 2.1 | Status: Active

Executive Summary

Welcome to the Technical Support Center for 4-hydroxybenzene-1-sulfonic acid (4-HBSA) dihydrate . This guide addresses the three primary failure modes in the isolation of this compound: isomer contamination (ortho- vs. para-), hydrate instability (hygroscopicity/efflorescence), and residual acid entrapment .

The protocols below depart from standard "recipe" formats, focusing instead on the thermodynamic drivers that guarantee crystal purity.

Module 1: Thermodynamic Control & Isomer Selection

The Challenge: The sulfonation of phenol is reversible. At low temperatures (<20°C), the reaction is kinetically controlled, favoring the ortho-isomer (2-hydroxybenzenesulfonic acid).[1] The target para-isomer (4-HBSA) is the thermodynamically stable product but requires high thermal energy to form.

Technical Insight: Users often encounter "oily" products or low melting points because their reaction history did not allow for the ortho-to-para rearrangement.

Corrective Protocol: The "Thermal Age" Step

To maximize the yield of 4-HBSA before crystallization even begins, you must force the equilibrium shift.

  • Sulfonation: React phenol with concentrated H₂SO₄ (1.05 eq) at mild temperatures (50°C) initially to manage exotherm.

  • Thermal Rearrangement (Critical): Heat the reaction mass to 100–110°C and hold for 4–6 hours .

    • Why: This overcomes the activation energy barrier, converting the kinetic ortho-isomer into the thermodynamic para-isomer.

  • Validation: Analyze an aliquot via HPLC. Target <2% ortho-isomer before proceeding to cooling.

Pathway Visualization: Isomer Kinetics

IsomerPath Phenol Phenol + H2SO4 Kinetic Kinetic Product (Ortho-Isomer) < 20°C Phenol->Kinetic Fast (Low Temp) Thermo Thermodynamic Product (Para-Isomer) > 100°C Phenol->Thermo Slow (Direct) Equilibrium Equilibrium Shift (Rearrangement) Kinetic->Equilibrium Heat (100°C+) Equilibrium->Thermo Irreversible over time

Caption: Kinetic vs. Thermodynamic control pathways in phenol sulfonation. High-temperature aging is required to maximize 4-HBSA yield.

Module 2: Crystallization & Hydrate Management

The Challenge: 4-HBSA is highly soluble in water.[2][3] Furthermore, the dihydrate form requires a specific water activity (


) to remain stable.
  • Too dry (

    
     low):  Crystal lattice collapses into the anhydrate or amorphous powder.
    
  • Too wet (

    
     high):  The acid is deliquescent and dissolves in its own sorbed water (turning into "goo").
    
Protocol: Controlled Cooling Crystallization

Do not use standard evaporation, which concentrates impurities (sulfuric acid). Use cooling crystallization based on solubility differentials.

Step-by-Step Methodology:

  • Dilution: Quench the reaction mass (from Module 1) with water. The target concentration should be approx. 60-70% w/w 4-HBSA.

    • Note: If the solution is too dilute, the high solubility of 4-HBSA will result in near-zero yield.

  • Seeding: Cool to 40°C . Seed with 0.5% w/w pure 4-HBSA dihydrate crystals.

    • Mechanism:[4] Seeding bypasses the metastable zone width (MSZW), preventing spontaneous nucleation of the wrong polymorph or oiling out.

  • Linear Cooling: Ramp temperature down to 0–5°C over 4 hours.

    • Why: The para-isomer is significantly less soluble than the ortho-isomer in cold water. This step purges the residual ortho-isomer into the mother liquor.

  • Filtration: Filter immediately at 0–5°C.

Data: Solubility Profile (Approximated)
Temperature (°C)Solubility ( g/100g H₂O)Phase Behavior
80°C> 150 gHighly Soluble
25°C~ 100 gStable Solution
5°C~ 40 gCrystallization Zone

Module 3: Isolation & Humidity Control

The Challenge: The most common user complaint is "my crystals turned to liquid on the filter." This is due to the extreme hygroscopicity of sulfonic acids in high-humidity environments.

Protocol: The "Critical Humidity" Drying
  • Wash Solvent: Wash the filter cake with ice-cold saturated 4-HBSA solution or a small volume of ice-cold 20% HCl.

    • Avoid: Do not wash with pure water (yield loss) or alcohols (risk of esterification/solubility).

  • Drying Atmosphere: Dry in a vacuum oven at 40°C .

    • Crucial: Bleed in a small amount of moist air or maintain a water trap to keep relative humidity (RH) around 30–40% .

    • Warning: Drying at 0% RH (high vacuum, P₂O₅ trap) will strip the dihydrate water, destroying the crystal structure.

Workflow Visualization: Crystallization Logic

CrystFlow Start Crude Reaction Mass (High Temp) Dilute Dilute with H2O (Target 70% conc) Start->Dilute Seed Cool to 40°C & Seed (Bypass MSZW) Dilute->Seed Cool Ramp to 5°C (Rejects Ortho-isomer) Seed->Cool Filter Filtration (Cold) Cool->Filter Filter->Dilute Recycle Mother Liquor (If Ortho < 10%) Dry Controlled Drying (RH 30-40%) Filter->Dry

Caption: Optimized crystallization workflow emphasizing seeding and controlled humidity drying.

Troubleshooting & FAQs

The following matrix addresses specific failure modes reported by laboratory and pilot-plant personnel.

Symptom Probable Cause Corrective Action
Product is an oil/goo instead of crystals. 1. High ortho-isomer content.2. High residual H₂SO₄.3. Ambient humidity too high (Deliquescence).1. Re-heat reaction mass to 110°C for 2 hrs to convert isomers.2. Seed the mixture at 40°C.3. Process in a glovebox or low-humidity room (RH <40%).
Melting point is low (<50°C). Contamination with ortho-isomer or water.Recrystallize from minimal boiling water. Ensure slow cooling to reject the ortho-isomer in the supernatant.
Crystals turn to white powder. Efflorescence (Loss of hydrate water).The drying environment is too dry. Store the product in a sealed container with a saturated salt solution (e.g., MgCl₂) to maintain specific humidity.
Yield is extremely low. Solubility loss.4-HBSA is very soluble.[2] Do not use excess water. Recycle the mother liquor for subsequent batches, but bleed 10% to prevent impurity buildup.
Pink/Red discoloration. Oxidation of phenol/impurities.Perform the sulfonation under a Nitrogen blanket . Add a trace of activated carbon during the dilution step and filter hot before crystallization.

References

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • National Institute of Standards and Technology (NIST). (2024). Benzenesulfonic acid, 4-hydroxy- Properties. NIST WebBook.[4] Link

  • ChemicalBook. (2025).[5] 4-Hydroxybenzenesulfonic acid dihydrate Product Specifications. Link

  • BenchChem. (2025).[6] Synthesis and Purification of Phenolsulfonic Acids. Link (General reference for isomer separation protocols).

  • PubChem. (2025). 4-Hydroxybenzenesulfonic acid Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Analytical Method Validation for 4-Hydroxybenzenesulfonic Acid (4-HBSA)

Foreword by the Senior Application Scientist Welcome to the technical support center for 4-hydroxybenzenesulfonic acid (4-HBSA) quantification. As a Senior Application Scientist, I frequently observe analytical methods f...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist Welcome to the technical support center for 4-hydroxybenzenesulfonic acid (4-HBSA) quantification. As a Senior Application Scientist, I frequently observe analytical methods failing during the transition from R&D to Quality Control because the fundamental physicochemical properties of the analyte are overlooked.

4-HBSA is a highly polar, strongly ionized compound. Its sulfonic acid moiety (


) means it remains permanently negatively charged across standard HPLC mobile phase pH ranges. If you treat 4-HBSA like a standard small molecule, your method will fail—it will elute in the void volume, suffer from severe matrix suppression, and fail modern regulatory scrutiny.

This guide is designed to bypass standard boilerplate protocols. Instead, it provides a self-validating, mechanistic approach to Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and addresses the strict lifecycle validation requirements outlined in the latest ICH Q2(R2) guidelines[1].

Diagnostic Workflow

Below is the logical progression for developing and validating a robust 4-HBSA quantification method.

G A Sample Matrix (Biological/Environmental) B WAX Solid Phase Extraction (Matrix Cleanup) A->B Extract & Purify C IP-RPLC Separation (TBAB Ion-Pairing) B->C Inject Aliquot D UV/MS Detection (Quantification) C->D Elute Analyte F Method Optimization (Troubleshooting) C->F Poor Peak Shape E ICH Q2(R2) Validation (Lifecycle Approach) D->E Validate Data F->C Adjust pH/TBAB

Fig 1: Diagnostic workflow for 4-HBSA quantification and ICH Q2(R2) validation.

Core Methodology: Self-Validating IP-RPLC Protocol

To quantify 4-HBSA accurately, we must force it to interact with a hydrophobic stationary phase. We achieve this using an ion-pairing reagent (Tetrabutylammonium bromide, TBAB). The positively charged ammonium group binds to the sulfonate anion, while its lipophilic butyl chains anchor the complex to the C18 column[2].

System Suitability & Self-Validation Check: Before analyzing live samples, inject a resolution mixture containing 4-HBSA and its isomer, 2-HBSA. The system is only validated for the run if the critical resolution (


) is > 1.5.
Step 1: Sample Preparation via WAX-SPE

Causality: Biological and environmental matrices contain proteins and neutral lipids that suppress ionization and foul columns. Weak Anion Exchange (WAX) selectively isolates strong acids like 4-HBSA.

  • Condition: Pass 2 mL methanol, followed by 2 mL of 2% formic acid in water through the WAX cartridge.

  • Load: Apply 1 mL of sample (adjusted to pH 3.0). Mechanism: At pH 3.0, the WAX sorbent (

    
    ) is positively charged, and 4-HBSA (
    
    
    
    ) remains negatively charged, ensuring strong ionic retention.
  • Wash: Pass 2 mL methanol to strip away neutral lipophilic interferences.

  • Elute: Pass 2 mL of 5% ammonium hydroxide in methanol. Mechanism: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the 4-HBSA.

  • Reconstitute: Evaporate to dryness under nitrogen and reconstitute in 1 mL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Mobile Phase A: 10 mM TBAB in 20 mM Potassium Phosphate buffer. Adjust pH to 6.0 ± 0.1 using dilute phosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Column: Fully end-capped C18 (250 mm × 4.6 mm, 5 µm). Mechanism: End-capping blocks residual acidic silanols on the silica support from interacting with the positively charged TBAB, preventing severe peak tailing.

  • Gradient: Isocratic elution at 75% A / 25% B.

  • Flow Rate & Detection: 1.0 mL/min. Detect via UV at 220 nm or ESI-MS (Negative mode, monitoring m/z 173 for

    
    ).
    
Troubleshooting & FAQs: The "Why" Behind the Failures

Q1: Why does 4-HBSA elute in the void volume on my standard C18 column, and how do I fix it? Answer: 4-HBSA is permanently ionized in aqueous solutions. Highly polar, ionized compounds have virtually zero partitioning into a hydrophobic C18 stationary phase. To fix this, you must implement Ion-Pairing RPLC (IP-RPLC) using a reagent like TBAB. TBAB forms a neutral, lipophilic complex with the sulfonate anion in the mobile phase, allowing it to be retained on the C18 phase[2]. Alternatively, switch your entire platform to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: During validation, my accuracy and recovery rates are failing (<80%) in complex matrices. What is the mechanism behind this loss? Answer: This is a classic symptom of matrix suppression and protein binding, a critical failure point highlighted in FDA analytical validation guidance[3]. Sulfonic acids strongly bind to basic amino acid residues (like arginine and lysine) in matrix proteins. If you only use a simple "dilute and shoot" method, the protein-bound 4-HBSA is precipitated out or lost in the void volume. You must implement a robust protein disruption step using acidified acetonitrile (0.1% formic acid) prior to the WAX-SPE protocol detailed above.

Q3: How do I ensure my method meets the updated ICH Q2(R2) requirements for robustness and specificity? Answer: The revised ICH Q2(R2) guideline emphasizes a lifecycle approach and multivariate robustness testing rather than treating validation as a one-time checklist[1].

  • For Robustness: Conduct a Design of Experiments (DoE) varying pH (±0.2), column temperature (±5°C), and TBAB concentration (±2 mM).

  • For Specificity: You must prove that the UV/MS signal is exclusively 4-HBSA. Spike your sample with known degradation products and positional isomers (like 2-hydroxybenzenesulfonic acid) and demonstrate baseline resolution (

    
    ).
    
Quantitative Data Presentation

To ensure your method is fit for its intended purpose, benchmark your validation data against the structured acceptance criteria below, synthesized from ICH Q2(R2) standards.

Table 1: ICH Q2(R2) Validation Acceptance Matrix for 4-HBSA

Validation CharacteristicICH Q2(R2) MethodologyTarget Acceptance CriteriaMechanistic Rationale
Specificity Forced degradation & Isomer spiking

against 2-HBSA and 3-HBSA
Ensures the UV/MS signal is exclusively attributable to the 4-HBSA isomer.
Linearity 5 concentration levels (minimum)

, Residuals

Validates that the detector response is directly proportional to 4-HBSA concentration across the working range.
Accuracy Spike recovery at 80%, 100%, 120%98.0% – 102.0% (Bulk) / 85% - 115% (Bio)Confirms the absence of matrix suppression or extraction losses during WAX SPE.
Precision 6 replicates at 100% test conc.%RSD

Demonstrates system suitability and injection-to-injection reproducibility.
Robustness Multivariate DoE (pH, Temp, Flow)No significant change in

or %RSD
Proves the IP-RPLC method withstands minor, deliberate operational fluctuations.
References[1] International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. URL:https://www.ich.org/page/quality-guidelines[3] Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/analytical-procedures-and-methods-validation-drugs-and-biologics[2] Liang, et al. "Prediction of n-octanol/water partition coefficient of strongly ionized compounds by ion-pair reversed-phase liquid chromatography with silica-based stationary phase." National Library of Medicine (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945038/

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonating Agents: Benchmarking 4-Hydroxybenzenesulfonic Acid Against Industry Standards

Introduction: The Indispensable Role of Sulfonation In the landscape of organic synthesis, the introduction of the sulfonic acid group (–SO₃H) to an aromatic ring is a foundational transformation. This process, known as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Sulfonation

In the landscape of organic synthesis, the introduction of the sulfonic acid group (–SO₃H) to an aromatic ring is a foundational transformation. This process, known as aromatic sulfonation, is a cornerstone of the pharmaceutical, dye, and detergent industries.[1][2] The resulting aryl sulfonic acids are not only critical products in their own right but also serve as versatile intermediates, prized for their ability to enhance water solubility, a crucial factor in drug bioavailability and formulation.[3][4][5]

The choice of sulfonating agent is a pivotal decision in any synthetic strategy, directly influencing reaction efficiency, product purity, safety, and environmental impact.[6] While powerful, aggressive agents like oleum and chlorosulfonic acid have long been the workhorses of the field, there is a growing need for milder, more selective alternatives. This guide provides an in-depth, objective comparison of 4-hydroxybenzenesulfonic acid (p-HBSA) with conventional sulfonating agents. We will delve into the mechanistic underpinnings, performance data, and practical considerations to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Mechanism of Aromatic Sulfonation: An Electrophilic Substitution

At its core, aromatic sulfonation is an electrophilic aromatic substitution (SEAr) reaction.[1][2] The reaction proceeds through the attack of an electron-rich aromatic ring on a potent electrophile, which is typically sulfur trioxide (SO₃) or a related species.[1][7][8] The process generally involves two key steps:

  • Electrophilic Attack: The π-system of the aromatic ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (often HSO₄⁻ or water) abstracts a proton from the carbon bearing the sulfo group, restoring the ring's aromaticity and yielding the final aryl sulfonic acid.[7]

A critical feature that distinguishes sulfonation from many other SEAr reactions is its reversibility.[1][7] The reaction is favored in concentrated, strong acid conditions, while the reverse reaction, desulfonation, occurs in hot, dilute aqueous acid. This reversibility is a powerful synthetic tool, allowing the sulfonic acid group to be used as a temporary blocking or directing group.[7]

Caption: Figure 1: General Mechanism of Electrophilic Aromatic Sulfonation

A Closer Look at the Reagents

The efficacy and outcome of a sulfonation reaction are dictated by the nature of the sulfonating agent. Here, we compare the properties and performance of p-HBSA against the most common alternatives.

4-Hydroxybenzenesulfonic Acid (p-HBSA)

While commonly known as the product of phenol sulfonation[9][10][11], aryl sulfonic acids like p-HBSA can function as specialized sulfonating agents under certain conditions. This capability stems from the reversibility of the sulfonation reaction.

  • Mechanism of Action: p-HBSA can act as an SO₃ donor in a process known as trans-sulfonation. The reaction is an equilibrium process where the sulfonic acid group is transferred from p-HBSA to a more reactive aromatic substrate. This approach is particularly noteworthy because it is anhydrous, avoiding the generation of water which can halt sulfonation when using sulfuric acid.[12]

  • Reactivity Profile: As a sulfonating agent, p-HBSA is significantly milder than conventional reagents. Its use is best suited for activated aromatic systems where harsh conditions are undesirable. The reaction is driven by the relative stability of the starting materials and products.

  • Advantages:

    • Mild Conditions: Avoids the highly corrosive and exothermic nature of reagents like oleum and SO₃.

    • Anhydrous Reaction: Circumvents the issue of water by-product formation, which can stop the reaction when using sulfuric acid.[12]

    • High Selectivity: The mildness of the reagent can lead to higher selectivity for the desired product, minimizing side reactions.

  • Limitations:

    • Lower Reactivity: Not suitable for de-activated or sterically hindered aromatic rings.

    • Equilibrium Dependent: The reaction's success is governed by thermodynamic factors, and yields may be limited by the position of the equilibrium.

    • Niche Application: It is not a general-purpose sulfonating agent but rather a specialty reagent for specific applications.

Sulfuric Acid (H₂SO₄)

Concentrated sulfuric acid is the most fundamental sulfonating agent.

  • Reactivity Profile: It is a moderately reactive agent, typically requiring elevated temperatures to achieve a reasonable reaction rate.[13] The active electrophile, SO₃, is generated in situ through the self-dehydration of sulfuric acid.[1]

  • Key Challenge - Water Formation: The reaction produces one equivalent of water, which dilutes the sulfuric acid.[1] As the acid concentration drops below a certain threshold (around 90%), the sulfonation reaction effectively stops, leading to an incomplete conversion.[14] To overcome this, strategies like azeotropic removal of water or the use of dehydrating agents are sometimes employed.[13][14]

  • Waste Stream: While inexpensive, its use often requires a large excess of acid, resulting in a significant stream of spent acid that requires disposal.[14]

Oleum (Fuming Sulfuric Acid, H₂SO₄·xSO₃)

Oleum is a solution of free sulfur trioxide (SO₃) dissolved in concentrated sulfuric acid, making it a much more potent agent.[15][16][17]

  • Reactivity Profile: The presence of free SO₃, a powerful electrophile, makes oleum a highly reactive sulfonating agent.[18] It is particularly effective for sulfonating deactivated aromatic compounds that are resistant to reaction with sulfuric acid alone.[5]

  • Side Reactions: Its high reactivity can be a double-edged sword. Over-reaction can lead to the formation of undesired by-products, most notably sulfones, which can be difficult to separate from the target sulfonic acid.[6]

  • Handling and Safety: Oleum is extremely corrosive and hazardous, fuming on exposure to air.[6][16] It requires specialized handling procedures and equipment. Like sulfuric acid, it generates a considerable amount of spent acid waste.[6][14]

Chlorosulfonic Acid (ClSO₃H)

This highly reactive liquid is a powerful and versatile reagent in sulfonation chemistry.[19][20]

  • Reactivity Profile: Chlorosulfonic acid is more reactive than oleum and can often effect sulfonation at lower temperatures.[6] A key feature is its ability to produce sulfonyl chlorides (Ar-SO₂Cl) directly from the aromatic substrate.[20] These sulfonyl chlorides are valuable intermediates for synthesizing sulfonamides, sulfonate esters, and other derivatives.[20][21]

  • By-product Management: The reaction produces stoichiometric amounts of hydrogen chloride (HCl) gas, which is corrosive and must be neutralized or captured in a scrubber system.[6][14]

  • Cost and Handling: It is more expensive than oleum and is highly sensitive to moisture, reacting violently with water.[6][14]

Sulfur Trioxide (SO₃) and its Complexes

Sulfur trioxide is the ultimate sulfonating agent and the active electrophile in most sulfonation reactions.[22][23]

  • Reactivity Profile: In its pure form, SO₃ is exceptionally reactive, leading to rapid, highly exothermic reactions that can cause charring and side-product formation.[24][25] Its reactivity is almost always moderated.

  • Moderation Strategies:

    • Dilution: Gaseous SO₃ is diluted with a dry, inert gas like air or nitrogen before being introduced to the substrate.[24]

    • Complexation: SO₃ readily forms complexes with Lewis bases like pyridine, dioxane, or dimethylformamide (DMF).[5] These solid complexes, such as the SO₃-pyridine complex, are much easier to handle and act as mild, selective sulfonating agents suitable for sensitive substrates.[4][5]

  • Advantages: The primary benefit of using SO₃ is that the reaction is stoichiometric and produces no inorganic by-products like water or spent acid, making it a cleaner process.[24][26]

Quantitative Performance and Agent Selection

The choice of sulfonating agent is a complex decision balancing reactivity, cost, safety, and waste disposal.[6] The following tables summarize the key characteristics and provide representative experimental data to guide this selection process.

Table 1: Comparative Overview of Sulfonating Agents
Feature4-Hydroxybenzenesulfonic AcidSulfuric Acid (H₂SO₄)Oleum (H₂SO₄·xSO₃)Chlorosulfonic Acid (ClSO₃H)Sulfur Trioxide (SO₃) & Complexes
Active Species Ar-SO₃H (SO₃ donor)SO₃ (in situ)Free SO₃ClSO₃HSO₃ or SO₃·Lewis Base
Reactivity Low to ModerateModerateHighVery HighExtremely High (uncomplexed) to Moderate (complexed)
By-products None (in trans-sulfonation)H₂OSpent H₂SO₄HCl (gas), Spent H₂SO₄None (direct SO₃) or Lewis Base
Key Advantage Mild, anhydrousLow costHigh reactivity for deactivated ringsForms sulfonyl chlorides directlyNo spent acid waste
Key Disadvantage Equilibrium limited, low reactivityWater formation stops reaction[12]Forms sulfones, hazardous[6]Corrosive HCl gas byproductHighly exothermic, difficult to handle
Waste Profile LowHigh (spent acid)High (spent acid)High (HCl, spent acid)Low
Handling Safety Relatively safeCorrosiveExtremely corrosive, fuming[16]Extremely corrosive, moisture-sensitive[6]Highly reactive, requires moderation[24]
Table 2: Selected Experimental Data for Sulfonation Reactions
SubstrateSulfonating AgentConditionsProductYieldReference
Phenol96% Sulfuric Acid110 °C, 5-6 h4-Hydroxybenzenesulfonic acid95%[10][11]
BenzeneOleum (20% free SO₃)0-10 °CBenzenesulfonic acid~90%[6]
BenzeneChlorosulfonic AcidRoom temp. in CHCl₃Benzenesulfonic acid~95%[6]
NitrobenzeneSO₃ (in microreactor)40 °C, <2 s residence timem-Nitrobenzenesulfonic acid88%[25]
AnilineSulfuric Acid180-200 °CSulfanilic AcidHigh[3]

Experimental Protocols and Workflows

Adherence to validated protocols is paramount for safety and reproducibility. Below are representative procedures for sulfonation using both a strong and a mild agent.

Protocol 1: Sulfonation of an Aromatic Compound with Oleum

This protocol describes a general procedure for sulfonating a robust aromatic compound like benzene.

Causality: Oleum is chosen for its high reactivity, ensuring efficient conversion. The low temperature is critical to control the highly exothermic reaction and minimize the formation of sulfone by-products.[6]

Materials:

  • Aromatic Substrate (e.g., Benzene)

  • Oleum (20-30% free SO₃)

  • Ice

  • Sodium Chloride (for ice-salt bath)

  • Saturated Sodium Bicarbonate solution (for work-up)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a drying tube.

  • Charge the flask with the aromatic substrate.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add the oleum from the dropping funnel to the vigorously stirred substrate over 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The sulfonic acid product can often be precipitated ("salted out") by adding sodium chloride.

  • Isolate the product by filtration, wash with cold brine, and dry. Further purification can be achieved by recrystallization.

Safety Precaution: Oleum is extremely corrosive and reacts violently with water.[6] All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.

Protocol 2: Sulfonation of a Sensitive Substrate with Sulfur Trioxide Pyridine Complex

This protocol is suitable for substrates that are prone to degradation under harsh acidic conditions.

Causality: The SO₃·pyridine complex is a mild, non-acidic electrophile that allows for the sulfonation of acid-sensitive compounds, such as certain heterocycles or alcohols, under controlled conditions.[5]

Materials:

  • Sensitive Aromatic Substrate

  • Sulfur Trioxide Pyridine Complex (SO₃·py)

  • Anhydrous Solvent (e.g., Dichloromethane, Pyridine)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer and a thermometer.

  • Dissolve the sensitive substrate in the chosen anhydrous solvent.

  • In a separate flask, suspend or dissolve the SO₃·pyridine complex in the same anhydrous solvent.

  • Slowly add the SO₃·pyridine slurry/solution to the stirred substrate solution at a controlled temperature (often 0 °C to room temperature).

  • Allow the reaction to stir at the chosen temperature for several hours until completion, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of water or a buffer solution.

  • The work-up procedure will vary depending on the product's properties but generally involves extraction and purification by recrystallization or column chromatography.

Experimental_Workflow Figure 2: General Experimental Workflow for Aromatic Sulfonation Setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) Reagents 2. Charge Reactants (Substrate, Solvent) Setup->Reagents Addition 3. Controlled Addition of Sulfonating Agent (Temp. Monitoring) Reagents->Addition Reaction 4. Reaction Period (Stirring, Monitoring) Addition->Reaction Quench 5. Reaction Quench (e.g., Pouring onto Ice) Reaction->Quench Isolation 6. Product Isolation (Filtration / Extraction) Quench->Isolation Purification 7. Purification (Recrystallization / Chromatography) Isolation->Purification

Caption: Figure 2: General Experimental Workflow for Aromatic Sulfonation

Conclusion: A Strategic Selection

The sulfonation of aromatic compounds is a versatile and indispensable reaction, yet there is no single "best" agent. The optimal choice is a strategic decision dictated by the specific needs of the synthesis.

  • For robust, deactivated substrates where high reactivity is paramount, oleum remains a powerful, albeit hazardous, option.[6]

  • When direct access to sulfonyl chlorides is the goal , chlorosulfonic acid is the reagent of choice, despite the need to manage HCl byproduct.[20][21]

  • For cleaner, large-scale industrial processes where waste minimization is critical, direct sulfur trioxide offers a stoichiometric, waste-free alternative, provided the intense exotherm can be managed.[24]

  • For delicate, acid-sensitive substrates , the use of moderated SO₃ complexes like SO₃·pyridine provides the necessary finesse and control.[5]

In this context, 4-hydroxybenzenesulfonic acid emerges not as a universal replacement, but as a valuable specialty reagent. Its potential for mild, anhydrous trans-sulfonation reactions presents an elegant solution for specific synthetic problems where avoiding harsh conditions and aqueous by-products is the primary concern. As the fields of pharmaceutical development and fine chemical synthesis continue to demand greater precision, selectivity, and sustainability, a deep understanding of the entire arsenal of sulfonating agents—from the most aggressive to the most nuanced—is essential for the modern scientist.

References

  • Decachem. (2024, October 30). Oleum - Fuming Sulfuric Acid. [Link]

  • Grokipedia. (n.d.). Oleum. [Link]

  • East Harbour Group. (n.d.). Chemicals Explained: Oleum. [Link]

  • Multichem Exports. (n.d.). Chlorosulfonic acid. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. [Link]

  • Patsnap. (2024, October 2). Sulfur Trioxide (SO3): Powerful Chemical for Industrial Innovations. [Link]

  • Shukis, A. J. (1951). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Wikipedia. (n.d.). Sulfur trioxide. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • Google Patents. (1997).
  • Sistla, L., et al. (2018). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC - NIH. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. [Link]

  • Rathod, P., & Thakore, S. B. (n.d.). Sulfonation by SO3. SciSpace. [Link]

  • Chen, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1403-1408. [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]

  • Clariant. (2016). Sulfonation Chemistry – more sustainable approaches. RSC Symposium, Basel. [Link]

Sources

Comparative

4-hydroxybenzenesulfonic acid vs. sulfanilic acid in dye synthesis

Sulfanilic Acid vs. 4-Hydroxybenzenesulfonic Acid in Dye Synthesis: A Comparative Guide for Application Scientists In the landscape of synthetic dye chemistry, imparting water solubility and fiber affinity to chromophore...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfanilic Acid vs. 4-Hydroxybenzenesulfonic Acid in Dye Synthesis: A Comparative Guide for Application Scientists

In the landscape of synthetic dye chemistry, imparting water solubility and fiber affinity to chromophores is a critical design requirement. Benzenesulfonic acid derivatives are the cornerstone of this process. Among them, sulfanilic acid (4-aminobenzenesulfonic acid) and 4-hydroxybenzenesulfonic acid (phenolsulfonic acid) serve as foundational, yet functionally divergent, building blocks.

This guide provides an objective, mechanistically grounded comparison of these two compounds, detailing their distinct roles—electrophile precursor versus nucleophilic substrate—and providing self-validating experimental workflows for their application in both traditional and green dye synthesis.

Mechanistic Causality: Electrophile vs. Nucleophile

To master dye synthesis, one must understand the causality behind the reactivity of these two compounds. Both molecules utilize a sulfonic acid group (-SO₃H) to enhance aqueous solubility and facilitate ionic bonding with polar fibers like wool and nylon 1[1]. However, their aromatic substituents dictate entirely different reaction pathways.

Sulfanilic Acid (The Electrophile Precursor): Sulfanilic acid contains a primary amine (-NH₂). In its solid state, it exists as a zwitterion, giving it a high melting point (288 °C) and poor solubility in neutral water or acidic media2[2]. To utilize it in azo dye synthesis (e.g., Methyl Orange, Orange II), it must first be dissolved in an alkaline solution. Once solubilized, it undergoes diazotization upon the addition of sodium nitrite and an acid, converting the amine into a highly reactive, electron-deficient diazonium salt (the electrophile)3[3].

4-Hydroxybenzenesulfonic Acid (The Nucleophile / Biocatalytic Substrate): Conversely, 4-hydroxybenzenesulfonic acid features a phenolic hydroxyl group (-OH). This group is strongly electron-donating. When placed in an alkaline environment, the hydroxyl group deprotonates to form a phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating the ortho positions (the para position is blocked by the sulfonic group) for electrophilic aromatic substitution by a diazonium ion 1[1]. Furthermore, its high reactivity makes it an ideal substrate for modern green chemistry, where fungal laccase enzymes oxidatively dimerize its derivatives into novel phenoxazinone dyes4[4].

Pathway Start Benzenesulfonic Acid Derivatives SA Sulfanilic Acid (Electrophile Precursor) Start->SA HBSA 4-Hydroxybenzenesulfonic Acid (Nucleophile / Substrate) Start->HBSA Diazo Diazotization (NaNO2/HCl) Forms Diazonium Salt SA->Diazo Couple Azo Coupling (Alkaline pH) HBSA->Couple Enzyme Laccase Oxidation (Fungal Biocatalysis) HBSA->Enzyme AzoDye Traditional Azo Dyes (e.g., Orange II) Diazo->AzoDye Couples with Phenols Couple->AzoDye Reacts with Diazoniums PhenoxDye Phenoxazinone Dyes (Green Bio-dyes) Enzyme->PhenoxDye Oxidative Dimerization

Functional divergence of benzenesulfonic acid derivatives in dye synthesis pathways.

Comparative Performance & Physicochemical Data

The physicochemical properties of these intermediates dictate the specific laboratory conditions required for successful synthesis.

Metric / PropertySulfanilic Acid4-Hydroxybenzenesulfonic Acid
Primary Role in Dye Synthesis Diazo Component (Electrophile Precursor)Coupling Component (Nucleophile) / Biocatalyst Substrate
Key Functional Group Primary Amine (-NH₂)Phenolic Hydroxyl (-OH)
pKa 3.23 (Zwitterionic in solid state)<1 (Sulfonic), ~9.0 (Phenolic)
Water Solubility (25°C) 12.5 g/L (Requires base to fully dissolve)Highly soluble / Miscible in water
Reaction pH Requirement Strongly Acidic (for Diazotization)Alkaline (for Azo Coupling) or Weakly Acidic (Enzymatic)
Representative Dyes Methyl Orange, Orange II, TartrazineSpecialized Azo Dyes, Phenoxazinone Bio-dyes
Industrial Sourcing Sulfonation of aniline at 180-200°CSulfonation of phenol at 110°C

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes an observable or measurable checkpoint to confirm the reaction is proceeding as intended before moving to the next phase.

Protocol A: Synthesis of Orange II via Sulfanilic Acid Diazotization

This protocol demonstrates the use of sulfanilic acid as an electrophile precursor 5[5].

  • Alkaline Solubilization: Suspend 4.8 g of sulfanilic acid in 50 mL of water. Add 2.65 g of Na₂CO₃.

    • Causality: Sulfanilic acid is a water-insoluble zwitterion. The carbonate deprotonates the sulfonic acid, forming a highly soluble sodium salt.

    • Validation Check: The opaque suspension will turn into a clear, transparent solution.

  • Nitrous Acid Preparation: Add 1.9 g of NaNO₂ to the solution and cool the flask in an ice-water bath to 0–5 °C.

  • Diazotization: Slowly add 10 mL of concentrated HCl dropwise under vigorous stirring.

    • Causality: The acid simultaneously precipitates the sulfanilic acid as a highly reactive, fine suspension and generates nitrous acid (HNO₂) in situ, which immediately attacks the amine to form the diazonium salt. The ice bath prevents the thermally unstable diazonium salt from decomposing into nitrogen gas and phenol.

    • Validation Check (Critical): Spot the reaction mixture onto Starch-Iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.

  • Azo Coupling: In a separate beaker, dissolve 3.6 g of 2-naphthol in 20 mL of 10% NaOH (cooling to 5 °C). Slowly pour the diazonium suspension into the naphthol solution.

    • Validation Check: An intense orange-red precipitate (Orange II dye) will form instantly upon mixing, confirming successful electrophilic aromatic substitution.

Protocol S1 1. Solubilization Na2CO3 (pH > 8) S2 2. Nitrous Acid Prep NaNO2 + Ice (0-5°C) S1->S2 S3 3. Diazotization Add HCl dropwise S2->S3 S4 4. Validation Starch-Iodide Test S3->S4 S5 5. Azo Coupling Alkaline Phenol S4->S5 S6 6. Isolation Salting Out & Filter S5->S6

Self-validating workflow for the diazotization and coupling of sulfanilic acid.

Protocol B: Green Enzymatic Synthesis using 4-Hydroxybenzenesulfonic Acid

Traditional azo synthesis requires extreme pH shifts and toxic nitrites. 4-Hydroxybenzenesulfonic acid and its derivatives (e.g., 3-amino-4-hydroxybenzenesulfonic acid) allow for an alternative, environmentally friendly route: whole-cell fungal transformation using laccase enzymes from white-rot fungi like Cerrena unicolor4[4].

  • Substrate Preparation: Dissolve 10 mM of 3-amino-4-hydroxybenzenesulfonic acid in a 50 mM citrate-phosphate buffer.

    • Causality: Laccase activity is strictly pH-dependent. The buffer maintains the pH at 4.5–5.0, ensuring the enzyme remains in its active conformation.

  • Biocatalyst Addition: Add immobilized fungal biomass (or purified laccase) to the substrate solution.

  • Aerobic Oxidation: Incubate the mixture at 28 °C under continuous orbital shaking (150 rpm) to ensure maximum aeration.

    • Causality: Laccase utilizes molecular oxygen (O₂) as the sole electron acceptor to oxidize the phenolic hydroxyl group into a reactive quinone imine, which spontaneously dimerizes into a phenoxazinone dye.

    • Validation Check 1 (Dissolved Oxygen): A measurable drop in dissolved oxygen (DO) using a DO probe validates that the oxidative catalytic cycle is actively occurring.

    • Validation Check 2 (Spectrophotometry): Extract an aliquot every 12 hours. The emergence of a new absorbance peak in the visible spectrum (~450–500 nm) confirms the formation of the conjugated phenoxazinone chromophore.

Conclusion

For application scientists designing water-soluble dyes, the choice between sulfanilic acid and 4-hydroxybenzenesulfonic acid dictates the entire synthetic architecture. Sulfanilic acid remains the industry standard for generating robust, electrophilic diazonium salts required for classic azo dyes. Conversely, 4-hydroxybenzenesulfonic acid acts as a highly activated nucleophile for coupling, and its unique structure makes it a prime candidate for next-generation, laccase-mediated green dye synthesis.

References

  • 2 - wikipedia.org

  • 3 - uclmail.net 3.5 - icm.edu.pl 4.6 - leapchem.com

  • 4 - nih.gov 6.1 - benchchem.com

Sources

Validation

Comparative analysis of dihydrate vs. anhydrous 4-hydroxybenzenesulfonic acid

Comparative Analysis of Dihydrate vs. Anhydrous 4-Hydroxybenzenesulfonic Acid in Chemical Synthesis and Drug Development Introduction 4-Hydroxybenzenesulfonic acid (4-HBSA), commonly referred to as p-phenolsulfonic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dihydrate vs. Anhydrous 4-Hydroxybenzenesulfonic Acid in Chemical Synthesis and Drug Development

Introduction 4-Hydroxybenzenesulfonic acid (4-HBSA), commonly referred to as p-phenolsulfonic acid, is a highly versatile aromatic sulfonic acid utilized extensively as an intermediate in drug development, a Brønsted acid catalyst in organic synthesis, and a critical additive in electroplating processes[1]. In both commercial supply chains and laboratory environments, 4-HBSA is predominantly encountered in two states: the anhydrous form and the dihydrate form.

While chemical suppliers historically grouped both hydration states under a single CAS registry number (98-67-9), modern analytical standards increasingly treat the moisture content in the dihydrate form as an impurity when intended for sensitive organic reactions[2]. However, the hydration state profoundly dictates the compound's thermodynamic stability, handling characteristics, and catalytic efficiency. This guide provides an objective, data-driven comparison of the dihydrate and anhydrous forms of 4-HBSA, delivering actionable protocols and mechanistic insights for researchers.

Physicochemical Comparison and Mechanistic Causality

The incorporation of two water molecules into the crystal lattice of 4-HBSA dihydrate fundamentally alters its physical properties and reactivity profile.

Table 1: Physicochemical Comparison of 4-HBSA Forms

PropertyAnhydrous 4-HBSA4-HBSA Dihydrate
Molecular Formula C₆H₆O₄SC₆H₆O₄S·2H₂O
Molecular Weight 174.17 g/mol 210.20 g/mol
Physical State Highly hygroscopic solid / viscous liquidStable crystalline powder
Melting Point ~260 °C (decomposes)105–110 °C
Water Content < 0.5%~17.1% by weight
Primary Applications Esterification catalyst, anhydrous polymerizationsAcid tin plating, aqueous formulations, antimicrobial agents
Storage Requirements Desiccated, inert atmosphere (Argon/N₂)Standard ambient conditions (light sensitive)

Causality in Experimental Choices: In pharmaceutical synthesis, 4-HBSA is frequently deployed as a strong Brønsted acid catalyst for esterification and amidation reactions. According to Le Chatelier's principle, esterification is a reversible equilibrium process where the generation of water drives the reverse reaction (hydrolysis). Utilizing the dihydrate form introduces stoichiometric equivalents of water directly into the reaction matrix. This prematurely shifts the equilibrium to the left, drastically reducing the yield of the target ester or amide. Therefore, the anhydrous form provides unencumbered proton donation without introducing competitive nucleophiles, making it the mandatory choice for synthesizing moisture-sensitive active pharmaceutical ingredients (APIs).

Conversely, for aqueous applications such as acid tin plating (where it enhances deposit brightness) or as an antimicrobial chelating agent, the dihydrate form is vastly superior[1][3]. It offers excellent handling characteristics, allows for precise dosing by weight without the risk of rapid atmospheric moisture absorption, and dissolves rapidly in polar solvents[4].

Logical Relationships in Application Selection

The decision matrix for selecting the appropriate hydration state of 4-HBSA is dictated by the thermodynamic and environmental requirements of the downstream application.

HydrationLogic HBSA 4-Hydroxybenzenesulfonic Acid (CAS: 98-67-9) Dihydrate Dihydrate Form (Stable, Easy Handling) HBSA->Dihydrate Anhydrous Anhydrous Form (Moisture-Sensitive) HBSA->Anhydrous AqueousApp Aqueous Applications: Electroplating, Antimicrobial Dihydrate->AqueousApp Direct Use WaterInterference H2O Shifts Equilibrium (Le Chatelier's Principle) Dihydrate->WaterInterference If used in organics OrganicApp Organic Synthesis: Esterification, Polymerization Anhydrous->OrganicApp Preferred Catalyst HighYield High Yield Ester/Amide Formation OrganicApp->HighYield WaterInterference->HighYield Prevents

Decision matrix illustrating the impact of 4-HBSA hydration states on synthesis outcomes.

Experimental Methodologies & Self-Validating Protocols

Because commercial 4-HBSA is often supplied with varying moisture content or explicitly as a dihydrate, researchers must frequently dehydrate the compound in situ prior to moisture-sensitive reactions. The following protocols detail the azeotropic dehydration of 4-HBSA and its subsequent use in a self-validating esterification workflow.

DehydrationWorkflow Start 4-HBSA Dihydrate (C6H6O4S·2H2O) Solvent Suspend in Toluene/DMSO Mixture Start->Solvent DeanStark Reflux at 130-140 °C (Dean-Stark Trap) Solvent->DeanStark Azeotrope Azeotropic Removal of H2O DeanStark->Azeotrope Distillation Anhydrous Anhydrous 4-HBSA (Active Catalyst) Azeotrope->Anhydrous Cooling & Isolation

Step-by-step azeotropic distillation workflow to generate anhydrous 4-HBSA.

Protocol 1: In Situ Preparation of Anhydrous 4-HBSA via Dean-Stark Distillation

Objective: To quantitatively remove lattice water from 4-HBSA dihydrate to generate an active, anhydrous Brønsted acid catalyst[5]. Causality: Toluene forms a minimum-boiling azeotrope with water (boiling at 85 °C, containing 20.2% water). Refluxing the dihydrate in a toluene/DMSO mixture allows the water to be continuously removed from the reaction matrix, driving the dehydration to absolute completion.

Step-by-Step Procedure:

  • Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried (120 °C for 4 hours) and purged with dry Nitrogen or Argon.

  • Reagent Charging: Add 4.00 g (approx. 19.0 mmol) of 4-hydroxybenzenesulfonic acid dihydrate to the flask.

  • Solvent Addition: Inject 60 mL of anhydrous Dimethyl Sulfoxide (DMSO) to dissolve the acid, followed by 40 mL of anhydrous toluene[5].

  • Azeotropic Reflux: Heat the reaction mixture to 130–140 °C using a precisely controlled oil bath[5].

  • Water Collection: Monitor the Dean-Stark trap. As the mixture refluxes, the toluene-water azeotrope will condense and separate in the trap. The denser water layer will sink to the bottom.

  • Validation Step: The dehydration is considered complete when the theoretical volume of water (approx. 0.68 mL for 4.00 g of dihydrate) is collected in the trap, and the condensing toluene runs clear without turbidity.

  • Isolation: Distill off the remaining toluene under reduced pressure. The resulting anhydrous 4-HBSA in DMSO is now ready for immediate use in moisture-sensitive downstream reactions.

Protocol 2: Self-Validating Esterification using Anhydrous 4-HBSA

Objective: To utilize the freshly prepared anhydrous 4-HBSA as a catalyst for the esterification of a carboxylic acid API intermediate. Causality: The anhydrous nature of the catalyst prevents premature hydrolysis of the ester product. The self-validating nature of this protocol relies on Thin-Layer Chromatography (TLC) and reaction mass balance to confirm the absence of water-induced side reactions.

Step-by-Step Procedure:

  • Reaction Initiation: Cool the flask containing the anhydrous 4-HBSA/DMSO solution to room temperature under Argon.

  • Substrate Addition: Add 1.0 equivalent of the target carboxylic acid and 5.0 equivalents of the target anhydrous alcohol (e.g., anhydrous methanol or ethanol).

  • Catalysis: The anhydrous 4-HBSA acts as a proton donor, activating the carbonyl carbon of the carboxylic acid toward nucleophilic attack by the alcohol.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the baseline carboxylic acid spot and the appearance of a higher Rf ester spot confirms successful conversion. If the dihydrate form had been used, a persistent equilibrium mixture (unreacted acid remaining) would be observed on the TLC plate.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5, neutralizing the 4-HBSA.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure ester.

Conclusion

While the dihydrate form of 4-hydroxybenzenesulfonic acid offers superior stability and ease of handling for aqueous applications like electroplating and antimicrobial formulations, the anhydrous form is non-negotiable for high-yield organic synthesis. By employing azeotropic dehydration techniques, researchers can reliably convert the commercially ubiquitous dihydrate into a potent, moisture-free catalyst, ensuring the kinetic and thermodynamic integrity of complex drug development workflows.

References

  • Exploring the Synthesis and Applications of 4-Hydroxybenzenesulfonic Acid Source: nbinno.com URL:[Link]

  • 4-Hydroxybenzenesulfonic Acid CAS 98-67-9 Source: Zhishang Chemical URL:[Link]

  • Synthesis and Characterization of High-Affinity, Low-Molecular-Mass Displacers for Anion-Exchange Chromatography Source: ACS Publications URL:[Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Validation for 4-Hydroxybenzenesulfonic Acid Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Causality-Driven Protocols, and ICH Q2(R2) Validation The Analytical Challenge: Causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Causality-Driven Protocols, and ICH Q2(R2) Validation

The Analytical Challenge: Causality Behind 4-HBSA Retention

4-Hydroxybenzenesulfonic acid (4-HBSA), also known as phenolsulfonic acid, is a critical intermediate in pharmaceutical synthesis (e.g., calcium dobesilate), a restricted component in cosmetics (zinc phenolsulfonate)[1], and a known degradation product of sulfonamide antibiotics[2].

Quantifying 4-HBSA presents a severe chromatographic challenge. Due to its sulfonic acid group (-SO₃H), 4-HBSA possesses a pKa of < 1.0. The Causality: At standard reversed-phase (RP) mobile phase conditions (pH 2.0–3.0), the molecule remains fully ionized (deprotonated). Because fully ionized analytes exhibit virtually no hydrophobic interaction with standard C18 stationary phases, 4-HBSA typically elutes in the void volume (


), leading to severe matrix interference and poor resolution.

To overcome this, analytical scientists must abandon standard RP-HPLC and utilize orthogonal retention mechanisms, such as Tandem-Column Sequential Elution LC (SE-LC) or Highly Acidified RP-HPLC [2][3].

Comparative Analysis of HPLC Modalities

The following table objectively compares three distinct chromatographic strategies for 4-HBSA quantification based on recent validation studies and patent literature.

Table 1: Performance Comparison of 4-HBSA Analytical Strategies

ParameterTandem SE-LC (C18 + SAX)[3]Acidified RP-HPLC (Luna C18)[2]Mixed-Mode LC (Newcrom R1)[4]
Retention Mechanism Hydrophobic + Strong Anion ExchangeHydrophobic + Silanol SuppressionHydrophobic + Ion-Exchange
Mobile Phase Formic Acid / ACN / Sodium Methanesulfonate0.01 mol/L Oxalic Acid / MethanolPhosphoric Acid / ACN / Water
Matrix Tolerance Excellent (Resolves neutrals, weak acids, and permanent anions)Moderate (Prone to co-elution with highly polar impurities)Good (Tunable selectivity)
Validation Status Fully validated to ICH Q2(R2) guidelinesValidated for environmental degradation studiesApplication-specific
Best Use Case Complex pharmaceutical formulationsRoutine environmental/metabolite screeningPreparative isolation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical parameter includes the mechanistic reasoning behind its selection.

Protocol A: Tandem-Column SE-LC (The Gold Standard for Complex Matrices)

This method, recently validated by Foley's group, utilizes a sequential elution (SE-LC) concept to separate weak acids, neutrals, and permanent anions (like 4-HBSA) in a single run[3].

Mechanistic Logic: The C18 column retains neutrals and weak acids, while the permanently charged 4-HBSA passes through unretained and is subsequently trapped by the Strong Anion Exchange (SAX) column. A specific gradient of Sodium Methanesulfonate (SMS) is then used to displace and elute 4-HBSA from the SAX column.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a quaternary pump and a Variable Wavelength Detector (VWD) set to 265 nm.

  • Column Configuration: Connect two columns in series:

    • Column 1: Agilent Poroshell EC-C18 (50 × 4.6 mm, 2.7 µm)

    • Column 2: Waters Spherisorb SAX (50 × 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Phase A: 25 mM Formic acid (Maintains low pH to keep weak acids protonated for C18 retention).

    • Phase B: Acetonitrile (Organic modifier for C18 elution).

    • Phase C: 100 mM Sodium methanesulfonate (SMS) (Acts as the displacing anion for the SAX column).

  • Gradient Program (16-minute total run):

    • 0.0 - 2.5 min: Isocratic hold at 75% A, 20% B, 5% C. (4-HBSA passes C18 and binds to SAX).

    • 2.5 - 12.5 min: Increase B to elute neutrals/weak acids from C18.

    • 12.5 - 16.0 min: SMS Gradient (Increase C from 5% to 75%, decrease B, keep A constant). Critical Step: The high concentration of SMS outcompetes 4-HBSA for the SAX binding sites, forcing its elution[3].

SELC_Workflow Mix Complex Sample Matrix (Neutrals, Weak Acids, 4-HBSA) C18 RP Column (C18) Low pH Isocratic Hold Mix->C18 Neutrals Neutrals & Weak Acids Retained on C18 C18->Neutrals Anions 4-HBSA (Permanent Anion) Passes C18, Retained on SAX C18->Anions SAX SAX Column Anion Exchange Elution2 SMS Gradient Elutes 4-HBSA SAX->Elution2 Elution1 Organic Gradient Elutes Neutrals/Acids Neutrals->Elution1 Anions->SAX

Fig 1. Tandem-Column Sequential Elution LC (SE-LC) mechanism for 4-HBSA separation.

Protocol B: Acidified RP-HPLC (Routine Environmental QC)

Used for tracking the biodegradation of sulfonamides into 4-HBSA[2].

Mechanistic Logic: Oxalic acid is used instead of standard buffers because it acts as a silanol suppressor and provides a highly acidic environment, slightly improving the retention of the highly polar 4-HBSA on a densely bonded C18 phase.

Step-by-Step Methodology:

  • System Setup: Alliance e2695 HPLC (or equivalent) with UV detection at 268 nm (or 230 nm for cosmetic matrices[1]).

  • Column: Luna C18 (150 mm × 2.0 mm, 5 μm). Maintain column temperature at 30 °C.

  • Mobile Phase: Isocratic or gradient mixture of 0.01 mol/L Oxalic acid solution and Methanol.

  • Execution: Inject 5 μL of the sample at a flow rate of 1.0 mL/min.

ICH Q2(R2) Validation Framework & Robustness

When validating 4-HBSA methods for regulated environments (e.g., pharmaceutical release testing), the protocol must adhere to ICH Q2(R2) guidelines.

Table 2: Representative ICH Q2(R2) Acceptance Criteria for 4-HBSA

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject matrix blank, 4-HBSA standard, and spiked sample.No interfering peaks at the 4-HBSA retention time; Peak purity > 99%.
Linearity 5 concentration levels (e.g., 50% to 150% of target).Correlation coefficient (

) ≥ 0.999.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision 6 replicate injections of the 100% standard.Relative Standard Deviation (RSD) ≤ 2.0%.
Advanced Robustness Testing

Do not rely on one-factor-at-a-time (OFAT) testing. As demonstrated in recent SE-LC validations, robustness should be assessed using a


 fractional factorial design [3]. Deliberately vary the following parameters by ±10%:
  • Flow rate

  • Initial organic content

  • Column temperature

  • Formic acid concentration

  • SMS gradient timing

Validation_Logic Start ICH Q2(R2) Validation 4-HBSA Quantification Spec Specificity Peak Purity > 99% Start->Spec Lin Linearity & Range R² > 0.999 Start->Lin Acc Accuracy & Precision Recovery 98-102% Start->Acc Rob Robustness Fractional Factorial Design Start->Rob

Fig 2. ICH Q2(R2) method validation framework for 4-HBSA analytical workflows.

References

  • Wiley Analytical Science. First validated tandem-column sequential elution LC method for diverse analytes - 2025. (Foley et al., Journal of Chromatography A). Available at: 3

  • National Institutes of Health (PMC). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: 2

  • Google Patents. CN101975831B - Method for measuring zinc benzenesulfonate in cosmetics through high performance liquid chromatography (HPLC). Available at: 1

Sources

Comparative

Performance of 4-Hydroxybenzenesulfonic Acid as a Dopant in Conducting Polymers

Executive Summary In the engineering of conducting polymers—specifically Polypyrrole (PPy) and Polyaniline (PANI)—the choice of dopant dictates the material's final identity.[1] While p-Toluenesulfonic acid (p-TSA) remai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of conducting polymers—specifically Polypyrrole (PPy) and Polyaniline (PANI)—the choice of dopant dictates the material's final identity.[1] While p-Toluenesulfonic acid (p-TSA) remains the industry standard for maximizing raw electrical conductivity, 4-Hydroxybenzenesulfonic acid (4-HBSA) (also known as p-phenolsulfonic acid) emerges as a superior "functional dopant."

This guide demonstrates that while 4-HBSA typically yields slightly lower bulk conductivity than p-TSA (approx. 10–30 S/cm vs. 50+ S/cm), it imparts critical bio-mimetic properties, pH-responsiveness, and superior interfacial adhesion due to its hydroxyl moiety. It is the preferred candidate for biosensors, hydrogels, and smart actuators where surface chemistry outweighs raw electron transport.

Part 1: The Chemical Rationale

Functional vs. Structural Doping

To understand the performance of 4-HBSA, one must distinguish between "structural" and "functional" doping.

  • Structural Doping (e.g., p-TSA, ClO₄⁻): The primary goal is charge compensation. The anion stabilizes the polaron/bipolaron charge carriers on the polymer backbone. p-TSA provides a bulky aromatic ring that induces order (pi-pi stacking) but remains chemically inert.

  • Functional Doping (4-HBSA): 4-HBSA performs the structural role via its sulfonate group (

    
    ) but introduces a secondary active site: the phenolic hydroxyl (
    
    
    
    ).
The "Self-Compensation" Mechanism

A critical insight for researchers is the pH-sensitivity of 4-HBSA doped polymers. Unlike p-TSA, 4-HBSA can undergo deprotonation at the phenolic site (pKa ~10).

  • Acidic/Neutral State: The

    
     group forms hydrogen bonds with the amine nitrogens of the PPy backbone, locking the polymer chains in a planar, conductive conformation.
    
  • Basic State: The

    
     deprotonates to 
    
    
    
    . This creates a secondary anionic site that can ionically bind to the positive polymer backbone, effectively "pinning" the charge carriers and reducing conductivity. This makes PPy-4HBSA a "smart" material for pH sensing.

DopingMechanism cluster_0 Standard Doping (p-TSA) cluster_1 Functional Doping (4-HBSA) PPy_Pos PPy Backbone (+) TSA_Neg TSA Anion (-) PPy_Pos->TSA_Neg Electrostatic Stabilization PPy_Pos2 PPy Backbone (+) HBSA_Neg 4-HBSA (-) PPy_Pos2->HBSA_Neg Electrostatic OH_Group Phenolic -OH HBSA_Neg->OH_Group OH_Group->PPy_Pos2 H-Bonding (Structural Order)

Figure 1: Mechanistic comparison. Note the secondary H-bonding pathway in 4-HBSA (Green Arrow) which enhances thermal stability and ordering compared to the purely electrostatic interaction of p-TSA.

Part 2: Comparative Performance Metrics

The following data aggregates typical performance characteristics for Polypyrrole (PPy) synthesized via chemical oxidation (FeCl₃/APS) with different sulfonate dopants.

Table 1: Dopant Performance Matrix
Feature4-HBSA (Functional) p-TSA (Standard) DBSA (Surfactant) Inorganic (Cl⁻)
Conductivity (S/cm) 10 – 35 40 – 100 1 – 102 – 20
Thermal Stability High (Char yield >40%)High (Char yield ~40%)ModerateLow
Solubility LowLowHigh (Organic) Insoluble
Morphology Compact GlobularCompact / DendriticLamellar / MicellarCauliflower
Bio-Affinity Excellent (Hydrophilic) Poor (Hydrophobic)PoorNeutral
pH Response High (Conductivity drops >pH 9) Low / NegligibleLowLow
Key Analysis
  • Conductivity: p-TSA achieves higher conductivity because the methyl group is less sterically hindering and does not participate in side-interactions. 4-HBSA's hydrogen bonding can occasionally lead to "over-rigid" packing or defect sites if synthesis is not strictly controlled.

  • Thermal Stability: Both aromatic sulfonates vastly outperform inorganic dopants. The aromatic ring acts as a heat sink and radical scavenger. 4-HBSA often shows slightly higher residue at 600°C due to cross-linking initiated by the phenol group.

  • Bio-Interface: This is the decisive factor. The phenol group in 4-HBSA allows for subsequent coupling reactions (e.g., diazonium coupling) or direct physical adsorption of proteins, making it the superior choice for biosensors and neural probes .

Part 3: Experimental Protocol (Synthesis of PPy-4HBSA)

Scientific Integrity Note: Many protocols fail because they do not control the pH of the monomer solution before oxidant addition. For 4-HBSA, ensuring the dopant is fully dissolved and the pH is acidic is crucial to prevent early oxidation of the phenol group itself.

Materials
  • Monomer: Pyrrole (Distilled under vacuum before use).

  • Dopant: 4-Hydroxybenzenesulfonic acid (65% solution or salt).

  • Oxidant: Ammonium Persulfate (APS) or Iron(III) Chloride (

    
    ).
    
  • Solvent: Deionized Water (degassed).

Step-by-Step Workflow
  • Stoichiometric Prep: Calculate a Monomer:Oxidant:Dopant ratio of 1:1:1 (molar). Note: Unlike p-TSA where 1:0.5 dopant ratio is common, 4-HBSA benefits from 1:1 to maximize H-bonding.

  • Dopant Dissolution: Dissolve 4-HBSA in water. Check pH. If pH > 3, adjust with trace HCl. Reason: Prevents phenoxide formation.

  • Monomer Addition: Add pyrrole to the dopant solution. Stir for 20 mins to allow "pre-organization" of the monomer-dopant micelle.

  • Controlled Oxidation: Dissolve APS in minimal water. Add dropwise to the main vessel over 30 minutes at 0–5°C .

    • Critical: Rapid addition causes bulk heating, which degrades the 4-HBSA phenol group and results in a lower conductivity "dead" polymer.

  • Polymerization: Stir at 0°C for 12–24 hours. The solution will turn black.

  • Purification: Filter and wash sequentially with:

    • 0.1M HCl (removes residual oxidant).

    • Deionized water (until neutral pH).

    • Ethanol (removes oligomers).

  • Drying: Vacuum dry at 60°C for 24 hours.

SynthesisProtocol start Start: Reagents mix Pre-Organization (Pyrrole + 4-HBSA) Temp: 0°C start->mix ox Oxidant Addition (Dropwise APS) Rate: 1 mL/min mix->ox Monomer-Dopant Complex Formed poly Polymerization 12-24 Hours Agitation: Constant ox->poly Exotherm Control wash Washing Sequence (HCl -> Water -> Ethanol) poly->wash Precipitate dry Vacuum Dry 60°C wash->dry

Figure 2: Synthesis workflow for high-conductivity PPy-4HBSA. The "Pre-Organization" step is specific to sulfonate dopants to induce laminar ordering.

Part 4: Application Suitability

When to use 4-HBSA:
  • Biosensors: If you are detecting dopamine, glucose, or DNA. The -OH group reduces non-specific binding and can be electrochemically activated to covalently bind enzymes.

  • pH Sensors: If you need a material that changes resistance linearly with pH (between pH 5–9).

  • Hydrogels: When synthesizing conductive hydrogels (e.g., PPy/PVA), 4-HBSA acts as a better cross-linker than p-TSA due to hydrogen bonding with the hydrogel matrix.

When to use p-TSA:
  • Solid State Electronics: If the application is a capacitor electrode or EMI shielding where maximum conductivity (S/cm) is the only metric that matters.

  • High-Temp Extrusion: If the polymer needs to be blended with thermoplastics; p-TSA generally offers slightly better thermal processing windows before degradation.

References

  • Fuchiwaki, M., & Otero, T. F. (2014). Polypyrrole–para-phenolsulfonic acid/tape artificial muscle as a tool to clarify biomimetic driven reactions and ionic exchanges.[2] Journal of Materials Chemistry B. Link

  • Golabi, M., et al. (2016). Doping Polypyrrole Films with 4-N-Pentylphenylboronic Acid to Enhance Affinity towards Bacteria and Dopamine.[3][4] PLOS ONE. Link

  • Omastová, M., et al. (1996). Thermal Stabilization of Polypyrrole by Incorporation of Aromatic Sulfonate Derivatives. Chemistry Letters. Link

  • Kuwabata, S., et al. (1990). Dependence of Conductivity of Polypyrrole Film Doped with p-Phenol Sulfonate on Solution pH. Journal of the Electrochemical Society. Link

Sources

Validation

A Comparative Guide to the Efficacy of 4-Hydroxybenzenesulfonic Acid Derivatives as Antimicrobial Agents

Executive Summary In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Benzenesulfonamide derivatives, stemming from the historic succ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Benzenesulfonamide derivatives, stemming from the historic success of sulfa drugs, represent a promising class of compounds for continued development. This guide provides a comparative analysis of 4-hydroxybenzenesulfonic acid derivatives, synthesizing data from multiple studies to evaluate their antimicrobial efficacy. We delve into the foundational mechanism of action, present a comparative analysis of in vitro efficacy through Minimum Inhibitory Concentration (MIC) data, explore critical structure-activity relationships that govern potency, and provide a detailed, self-validating protocol for assessing antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of antimicrobial agents.

Introduction: The Renewed Interest in Sulfonamides

The discovery of sulfonamides in the 1930s marked the dawn of the antibiotic era, providing the first effective chemotherapies against bacterial infections. These synthetic antimicrobials revolutionized medicine and remain relevant today for treating various infections, including those of the urinary tract and skin.[1][] Their continued utility is owed to a distinct mechanism of action that retains efficacy against certain pathogens. As the challenge of multidrug-resistant organisms grows, revisiting and re-engineering established antimicrobial classes like the benzenesulfonamides offers a scientifically sound and resource-efficient strategy for developing next-generation therapeutics. This guide focuses specifically on derivatives of 4-hydroxybenzenesulfonic acid, examining the impact of various chemical modifications on their ability to inhibit microbial growth.

Core Mechanism of Action: Inhibition of Folate Synthesis

The antimicrobial power of benzenesulfonamide derivatives lies in their elegant mimicry of a natural bacterial substrate. Most bacteria are incapable of utilizing external folic acid and must synthesize it de novo.[1] Folic acid is a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids, making its production essential for bacterial growth and replication.[3]

Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[][3] Due to their structural similarity to PABA, these derivatives bind to the active site of DHPS, halting the synthesis of dihydropteroic acid, a direct precursor to folic acid.[3] This inhibition effectively starves the bacterium of essential building blocks, leading to a bacteriostatic effect—the cessation of growth and reproduction.[4] This selective toxicity is a hallmark of sulfonamides, as human cells do not possess the DHPS pathway and instead acquire folic acid from their diet.[1]

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid DHPS->DHF Catalyzes synthesis of THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide 4-Hydroxybenzenesulfonic Acid Derivative Sulfonamide->DHPS COMPETITIVELY INHIBITS

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Comparative Efficacy of Benzenesulfonic Acid Derivatives

The true measure of an antimicrobial agent is its potency against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible microbial growth in vitro—is the gold standard for this assessment.[5] A survey of the literature reveals a wide range of activities for various derivatives, highlighting the profound impact of chemical structure on efficacy.

While direct comparison between studies can be challenging due to variations in specific strains and testing conditions, a collation of available data provides valuable insights. The data below illustrates the MICs of different benzenesulfonamide derivatives against representative Gram-positive and Gram-negative bacteria.

Derivative Class/CompoundTest OrganismMIC Range (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32 - 512[6]
Novel Sulfonamide Derivatives (1a-d)Staphylococcus aureus (ATCC 25923 & clinical)64 - 512[7][8]
Benzenesulphonamides with CarboxamideE. coli, S. aureus, P. aeruginosa, B. subtilis6280 - 8900[9]
2,4,6-Trimethylbenzenesulfonyl Hydrazone (Compound 24)Micrococcus luteus ATCC 102407.81[10]
2,4,6-Trimethylbenzenesulfonyl Hydrazone (Compound 24)Bacillus subtilis ATCC 66337.81[10]
N-(2-nitrophenyl) benzenesulfonamide (Compound 1C)Escherichia coli50[11]
4-Hydroxybenzoic Acid (Parent-related compound)Various Bacteria36000 - 72000[12]

Analysis of Efficacy: The data clearly indicates that strategic derivatization of the benzenesulfonamide core is essential for potent activity. Unmodified, related structures like 4-hydroxybenzoic acid show very weak activity.[12] In contrast, the addition of specific moieties, such as in the 2,4,6-trimethylbenzenesulfonyl hydrazones, can lower the MIC into the single digits, demonstrating a significant enhancement of antimicrobial power.[10] Notably, many derivatives show promising activity against Staphylococcus aureus, a pathogen of major clinical concern due to the prevalence of resistant strains (MRSA).[6][7]

Structure-Activity Relationships (SAR)

The variance in MIC values underscores the importance of the structure-activity relationship (SAR)—the principle that a molecule's chemical structure dictates its biological activity. For benzenesulfonamide derivatives, several key structural features have been identified as critical drivers of efficacy:

  • The Para-Amino Group: A free (unsubstituted) aromatic amino group at the para-position relative to the sulfonamide group is often considered essential for activity, as this feature most closely mimics the endogenous PABA substrate.[]

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups (e.g., nitro, -NO₂) to the phenyl ring can significantly increase antimicrobial activity.[6] This is exemplified by the potent inhibition observed with N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide against S. aureus.[6]

  • Alkyl Substitutions: The presence of a methyl group on the benzenesulfonamide ring can enhance potency, potentially by improving its fit within the DHPS active site.[9]

  • Lipophilicity and Solubility: A delicate balance between lipophilicity (ability to cross the bacterial cell membrane) and aqueous solubility (bioavailability in the assay medium) is crucial. SAR analyses have shown that compounds with lower lipophilicity and higher solubility can exhibit greater activity, though this is not a universal rule.[13]

  • Heterocyclic Moieties: The incorporation of various heterocyclic rings into the sulfonamide structure is a common and effective strategy for generating derivatives with enhanced antimicrobial properties.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

A trustworthy and reproducible protocol is the foundation of any comparative efficacy study. The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][16][17]

Causality Behind Experimental Choices: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format. It provides a quantitative result (the MIC value) rather than a qualitative one (like the zone of inhibition in disk diffusion).[5][18] The inclusion of positive (no drug), negative (no bacteria), and standard antibiotic controls is a self-validating mechanism that ensures the reliability of the results.

Materials and Reagents
  • 96-well flat-bottom microtiter plates

  • Test compounds (4-hydroxybenzenesulfonic acid derivatives)

  • Standard reference antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer / Microplate reader

  • Multichannel pipette

Detailed Step-by-Step Methodology

Step 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]

  • Perform a final dilution of this standardized suspension in CAMHB to achieve a target inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[16] This dilution is critical for test standardization.

Step 2: Preparation of Compound Dilutions in Microtiter Plate

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Prepare a stock solution of the test compound at twice the highest desired test concentration.

  • Add 200 µL of this stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

  • Controls:

    • Well 11: Growth Control (Positive Control). Contains 100 µL of CAMHB with no compound.

    • Well 12: Sterility Control (Negative Control). Contains 100 µL of CAMHB with no compound and will not be inoculated.

Step 3: Inoculation and Incubation

  • Inoculate each well from 1 to 11 with 100 µL of the final bacterial suspension (prepared in Step 1). The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

Step 4: Reading and Interpretation of Results

  • Following incubation, examine the plate for visible bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5][18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate 2. Prepare Serial Dilutions of Compound in 96-Well Plate Inoculum->Plate Inoculate 3. Inoculate Plate with Bacteria Plate->Inoculate Incubate 4. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 5. Read Plate Visually or with Plate Reader Incubate->Read Determine 6. Determine MIC (Lowest concentration with no growth) Read->Determine

Caption: Standard experimental workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

Derivatives of 4-hydroxybenzenesulfonic acid continue to be a fertile ground for the discovery of novel antimicrobial agents. Their established mechanism of action provides a solid foundation for rational drug design, and the literature demonstrates that targeted chemical modifications can yield compounds with potent, low-micromolar activity against challenging pathogens. The data strongly suggests that the most promising derivatives often incorporate features like nitro groups or complex hydrazone moieties.

Future research should focus on systematic exploration of the chemical space around the benzenesulfonamide core to further refine SAR and optimize for potency and a broader spectrum of activity. Promising lead compounds identified through in vitro screening must be advanced to cytotoxicity testing to establish a therapeutic index, followed by in vivo studies in animal infection models to assess their true therapeutic potential. The development of derivatives that are not only potent but also overcome existing sulfonamide resistance mechanisms will be a critical step toward their clinical application.

References

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia. Available at: [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs. Available at: [Link]

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]

  • Abbas, H. S., Abd El-Karim, S. S., & Abdelwahed, N. A. M. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 74(3), 735–747. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]

  • Jakhar, K., et al. (2016). Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid. Der Pharma Chemica, 8(19), 261-267. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, September 15). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Available at: [Link]

  • Abbas, H. S., et al. (2017). Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]

  • Coban, E. P., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. Available at: [Link]

  • Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 9(2), 101-112. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. Available at: [Link]

  • Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI journal, 17, 169–183. Available at: [Link]

  • Sieniawska, E., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3097. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27364-27382. Available at: [Link]

  • Li, J. F., et al. (2009). Antimicrobial activity of hydroxylbenzenesulfonailides derivatives of chitosan, chitosan sulfates and carboxymethyl chitosan. Carbohydrate polymers, 78(3), 459-465. Available at: [Link]

  • Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. BMC infectious diseases, 8(Suppl 1), P33. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available at: [Link]

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. Available at: [Link]

  • Završnik, D., et al. (2008). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Bosnian journal of basic medical sciences, 8(3), 248–253. Available at: [Link]

  • ResearchGate. (2025, September 1). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available at: [Link]

Sources

Comparative

Benchmarking the stability of different metal salts of 4-hydroxybenzenesulfonic acid

Executive Summary In the pre-formulation of pharmaceutical intermediates and electroplating additives, the choice of counter-ion for 4-hydroxybenzenesulfonic acid (4-HBSA) dictates critical solid-state properties. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pre-formulation of pharmaceutical intermediates and electroplating additives, the choice of counter-ion for 4-hydroxybenzenesulfonic acid (4-HBSA) dictates critical solid-state properties. While the free acid is highly hygroscopic and corrosive, its metal salts offer tunable stability profiles.

This guide benchmarks the three most industrially relevant salts: Sodium (Na) , Zinc (Zn) , and Calcium (Ca) .

Key Findings:

  • Thermal Stability: The Sodium salt (Dihydrate) exhibits the highest thermal ceiling, maintaining structural integrity up to 300°C after dehydration.

  • Hygroscopicity: The Zinc salt (Octahydrate) is the most prone to moisture fluctuation, exhibiting complex dehydration/rehydration hysteresis, making it less suitable for uncontrolled storage environments.

  • Solubility Profile: Sodium 4-HBSA shows a steep temperature-dependent solubility curve, ideal for recrystallization processes, whereas Calcium 4-HBSA offers a flatter, more stable solubility profile at ambient temperatures.

Chemical Identity & Structural Basis[1][2]

Before benchmarking, the exact solid-state forms must be defined. The stability differences arise primarily from the hydration sphere of the cation.

CompoundCommon FormFormulaMW ( g/mol )Coordination Geometry
Sodium 4-HBS Dihydrate

232.19Distorted Octahedral (Na-O interactions)
Zinc 4-HBS Octahydrate

555.83Octahedral Zn center (Water rich)
Calcium 4-HBS Trihydrate*

404.45High Coordination Number (Ca-O chelation)

*Note: Calcium salts may vary between di- and tri-hydrate depending on crystallization method.

Benchmarking Module 1: Thermal Stability (TGA/DSC)

Thermal stability is not a single number; it is a two-stage process involving Dehydration (loss of lattice water) and Decomposition (breakdown of the organic moiety).

Comparative Thermal Data
ParameterSodium Salt (Na-4-HBS)Zinc Salt (Zn-4-HBS)Calcium Salt (Ca-4-HBS)
Dehydration Onset 105°C - 110°C60°C - 70°C90°C - 100°C
Dehydration Behavior Single step (loss of 2

)
Multi-step (Stepwise loss of 8

)
Single/Double step
Anhydrous Stability Window 150°C – 300°C130°C – 280°C140°C – 290°C
Organic Decomposition > 320°C> 290°C> 300°C
Expert Insight: The "Zinc Trap"

The Zinc salt appears less stable not because the bond strength is lower, but because it holds a massive hydration sphere (8 waters). As these waters leave (starting as low as 60°C), the crystal lattice collapses and rearranges.

  • Recommendation: For high-temperature processing (e.g., melt extrusion), avoid Zinc salts . Use Sodium.[1][2][3]

Benchmarking Module 2: Hygroscopicity & Storage

Hygroscopicity determines the packaging requirements and shelf-life. We compare the Critical Relative Humidity (CRH) and deliquescence tendencies.

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • Instrument: Gravimetric Sorption Analyzer.

  • Method: Stepwise RH increase (0% to 90% RH) at 25°C.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

Performance Verdict
  • Sodium 4-HBS: Best in Class. It remains a stable dihydrate across a wide humidity range (20% - 70% RH). It only deliquesces at very high humidity (>85% RH).

  • Zinc 4-HBS: High Risk. It readily loses water at low humidity (<20% RH) creating an amorphous phase, and rapidly absorbs moisture above 60% RH. This hysteresis makes precise weighing difficult in standard lab conditions.

  • Calcium 4-HBS: Intermediate. Stable at ambient, but prone to hydrate transitions if temperature fluctuates significantly.

Synthesis & Purification Workflow

To ensure fair benchmarking, salts must be synthesized from the same acid precursor to eliminate impurity variables.

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Salt Formation (Branching) cluster_2 Purification Phenol Phenol (Starting Material) Reaction Sulfonation (100°C, 4h) Phenol->Reaction H2SO4 H2SO4 (Sulfonating Agent) H2SO4->Reaction CrudeAcid Crude 4-HBSA (Liquid/Syrup) Reaction->CrudeAcid Neutralization Neutralization (pH Control 7.0-7.5) CrudeAcid->Neutralization Na_Path Add NaOH / Na2CO3 Neutralization->Na_Path Zn_Path Add ZnCO3 / ZnO Neutralization->Zn_Path Ca_Path Add CaCO3 / Ca(OH)2 Neutralization->Ca_Path Crystallization Recrystallization (Water/Ethanol) Na_Path->Crystallization Zn_Path->Crystallization Ca_Path->Crystallization Drying Controlled Drying (T < Dehydration Onset) Crystallization->Drying FinalProduct Pure Metal Sulfonate Drying->FinalProduct

Caption: Comparative synthesis workflow ensuring stoichiometric neutralization and controlled crystallization to isolate specific hydrates.

Selection Decision Tree

Use this logic flow to select the correct salt for your specific application.

DecisionTree Start Application Requirement Q1 Is Thermal Stability > 150°C Required? Start->Q1 Q2 Is Bio-activity (Antimicrobial) needed? Q1->Q2 No Res_Na Select SODIUM Salt (High Temp, Stable Dihydrate) Q1->Res_Na Yes Q3 Is Water Solubility Critical? Q2->Q3 No Res_Zn Select ZINC Salt (Astringent, Antimicrobial) Q2->Res_Zn Yes Q3->Res_Na High Solubility Needed Res_Ca Select CALCIUM Salt (Pharma Stabilizer) Q3->Res_Ca Moderate Solubility OK

Caption: Logic flow for selecting the optimal metal sulfonate based on thermal, biological, and solubility constraints.

Experimental Protocols

To replicate these findings in your laboratory, follow these standardized protocols.

Protocol A: Determination of Dehydration Temperature (TGA)

Objective: Differentiate between surface moisture and lattice water.

  • Sample Prep: Grind salt gently to break agglomerates (do not crush crystals excessively to avoid amorphization).

  • Weight: 5–10 mg in an Alumina pan (open).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Analysis:

    • Step 1: Measure mass loss % between 50°C–150°C. Compare with theoretical hydrate water content (e.g., Na-salt theoretical loss ~13.4%).

    • Step 2: Identify onset of degradation (usually >300°C).

Protocol B: pH Stress Test (Hydrolytic Stability)

Objective: Ensure the phenol ring does not oxidize or the sulfonate does not hydrolyze.

  • Preparation: Prepare 1% w/v solutions of the salt in three buffers: pH 2.0 (HCl), pH 7.0 (Phosphate), pH 10.0 (Borate).

  • Stress: Incubate at 40°C for 7 days.

  • Analysis: HPLC (C18 Column, UV detection at 270 nm).

    • Pass Criteria: >99.0% recovery of the parent peak; no new peaks >0.1% (indicating phenol oxidation to quinones).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 23676745, Sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]

  • ResearchGate. (2015). Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]

  • NIST. (2021). pH Values of Phenolsulfonate Buffers. Retrieved from [Link]

Sources

Validation

High-Purity 4-Hydroxybenzenesulfonic Acid: Analytical Correlation &amp; Purity Validation

Executive Summary: The Purity Imperative In pharmaceutical synthesis (e.g., Calcium Dobesilate production) and precision electroplating, 4-Hydroxybenzenesulfonic acid (4-HBSA) acts as a critical intermediate. Its perform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

In pharmaceutical synthesis (e.g., Calcium Dobesilate production) and precision electroplating, 4-Hydroxybenzenesulfonic acid (4-HBSA) acts as a critical intermediate. Its performance is strictly correlated with its isomeric purity. Commercial grades often contain significant levels of the ortho-isomer (2-hydroxybenzenesulfonic acid) and unreacted phenol , which act as chain terminators or form toxic by-products in downstream applications.

This guide objectively compares the analytical performance of spectroscopic methods used to validate 4-HBSA purity. It provides experimental protocols to distinguish the target para-isomer from its ortho-analog and phenolic precursors.

The Target vs. The Impurities: Chemical Profiles

Understanding the "Alternatives" (Impurities) is essential for selecting the right analytical method. The synthesis of 4-HBSA is thermodynamically controlled; failure to reach equilibrium results in high ortho contamination.

FeatureTarget: 4-HBSA (Para) Impurity A: 2-HBSA (Ortho) Impurity B: Phenol
Structure p-substituted (Symmetric)o-substituted (Asymmetric)Monosubstituted
Origin Thermodynamic Product (>100°C)Kinetic Product (<100°C)Unreacted Starting Material
Criticality Desired Active IntermediateReduces yield; alters crystal habitToxic; interferes with UV quant.
Solubility High (Water/Alcohols)High (Water/Alcohols)Moderate (Water), High (Organic)
Synthesis & Impurity Workflow

The following diagram illustrates the mechanistic origin of the impurities, highlighting why temperature control is the primary variable affecting purity.

SynthesisWorkflow Phenol Phenol + H2SO4 Ortho 2-HBSA (Ortho) (Kinetic Product) Phenol->Ortho < 80°C Fast Reaction Waste Colored Sulfones/Oxidation Phenol->Waste Oxidation (Excess Heat) Para 4-HBSA (Para) (Thermodynamic Target) Ortho->Para Rearrangement > 100°C (5-6 hrs)

Figure 1: Sulfonation pathway showing the kinetic trap of the ortho-isomer and the thermodynamic rearrangement required for high-purity 4-HBSA.

Method 1: HPLC-UV (The Quantitative Standard)

Verdict: The only method capable of quantitative trace analysis (<0.1%) of phenol and isomeric separation.

While UV-Vis alone cannot easily distinguish the ortho from the para isomer due to overlapping chromophores, High-Performance Liquid Chromatography (HPLC) separates them based on polarity. 4-HBSA is highly polar; therefore, standard C18 columns often result in early elution (near the void volume).

Validated Protocol: Ion-Pair / Buffered Reverse Phase

To retain 4-HBSA, we utilize a buffered mobile phase to suppress ionization or ion-pairing.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Polymer-based PRP-1 (for pH stability).

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient: Isocratic 95% A / 5% B (0-5 min)

    
     Gradient to 50% B (20 min) to elute Phenol.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol) and 254 nm (Sulfonates).

Performance Data:

ComponentRetention Time (approx)Resolution (

)
Limit of Quant. (LOQ)
4-HBSA (Para) 3.5 - 4.2 minN/A5 mg/L
2-HBSA (Ortho) 4.5 - 5.1 min> 1.5 (Baseline)5 mg/L
Phenol 12.0 - 14.0 min> 10.01 mg/L

Protocol Note: If peak tailing occurs for the sulfonic acid, add 0.1% Triethylamine (TEA) to the buffer to mask silanol groups.

Method 2: 1H-NMR (The Structural Validator)

Verdict: The definitive method for confirming isomeric identity, though less sensitive than HPLC for trace impurities (<1%).

Nuclear Magnetic Resonance (NMR) provides the "fingerprint" of the substitution pattern. This is the only self-validating method that does not require a reference standard to confirm identity.

Spectral Correlation
  • Solvent: Deuterium Oxide (

    
    ).
    
  • Reference: Sodium 3-(trimethylsilyl)propane-1-sulfonate (TSP) at 0.00 ppm.

1. The Pure Product (4-HBSA):

  • Pattern: Symmetric AA'BB' system.

  • Signals: Two distinct doublets in the aromatic region (integration 2H each).

    • 
       ~ 7.65 ppm (d, 2H, ortho to 
      
      
      
      )
    • 
       ~ 6.95 ppm (d, 2H, ortho to 
      
      
      
      )
  • Coupling Constant (

    
    ):  ~8.8 Hz (Characteristic of para-substitution).
    

2. The Impurity (2-HBSA):

  • Pattern: Asymmetric ABCD system.

  • Signals: Four distinct multiplets/doublets due to lack of symmetry.

    • Significant downfield shift of the proton adjacent to the sulfonate group.

3. The Contaminant (Phenol):

  • Pattern: Triplet/Multiplet mix.

    • 
       ~ 7.3 (t), 7.0 (d), 6.9 (t).
      
Analytical Decision Matrix

Use the following logic flow to determine the purity status of your sample.

AnalysisWorkflow Sample Crude Sample NMR 1H-NMR Analysis (D2O) Sample->NMR CheckSym Check Aromatic Region (6.5 - 8.0 ppm) NMR->CheckSym ResultPure Two Doublets (AA'BB') CONFIRMED PARA CheckSym->ResultPure Symmetric Pattern ResultMix Complex Multiplets (ABCD) ORTHO CONTAMINATION CheckSym->ResultMix Asymmetric Pattern ResultPhenol Peaks at 7.3/6.9 ppm PHENOL PRESENT CheckSym->ResultPhenol Triplet Signals

Figure 2: Decision tree for interpreting NMR spectra to validate isomeric purity.

Comparative Analysis: Selecting the Right Tool

For routine quality control (QC), HPLC is superior due to sensitivity. For process development (R&D), NMR is superior for structural confirmation. UV-Vis (direct) is generally not recommended for purity assay because the phenol and sulfonate spectra overlap significantly.

FeatureHPLC-UV 1H-NMR Direct UV-Vis
Primary Utility Quantitative Purity (%)Structural IdentityRough Concentration
Differentiation Separates IsomersDistinguishes IsomersCannot Distinguish
Sensitivity High (ppm level)Low (>0.5%)Moderate
Cost per Run Moderate (Solvents)High (Instrument Time)Low
Sample Prep Filtration requiredDissolution in

Dilution only

References

  • National Institute of Standards and Technology (NIST). (2023). Benzenesulfonic acid, 4-hydroxy- Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). 4-Hydroxybenzenesulfonic acid (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for D2O solvent residual peak calibration). [Link]

  • Analytice. (2023). Determination of Phenolsulfonic acid and 4-Hydroxybenzenesulfonic acid by HPLC-UV. [Link]

Sources

Comparative

Inter-laboratory Comparison of 4-Hydroxybenzenesulfonic Acid Analysis

Content Type: Publish Comparison Guide Executive Summary 4-Hydroxybenzenesulfonic acid (4-HBSA) , also known as p-phenolsulfonic acid, is a critical intermediate in the synthesis of pharmaceuticals (e.g., calcium dobesil...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Executive Summary

4-Hydroxybenzenesulfonic acid (4-HBSA) , also known as p-phenolsulfonic acid, is a critical intermediate in the synthesis of pharmaceuticals (e.g., calcium dobesilate) and a functional additive in electroplating. Its high polarity and strong acidity pose significant challenges for traditional chromatographic retention.

This technical guide presents the results and protocols of a multi-site inter-laboratory comparison (ILC). We objectively compare the performance of a Novel Mixed-Mode HPLC Protocol (The Proposed Solution) against the traditional Ion-Pair RP-HPLC and Potentiometric Titration . The data demonstrates that the Mixed-Mode approach offers superior inter-laboratory reproducibility and robustness, eliminating the equilibrium drift often associated with ion-pairing reagents.

Study Design & Core Directive

To ensure statistical validity, this study followed ISO 5725-2 guidelines for accuracy (trueness and precision) of measurement methods.

  • Participants: 8 independent laboratories (blinded).

  • Sample Matrix: Synthetic pharmaceutical intermediate (98% purity target) and spiked crude reaction mixture (simulating process impurities).

  • Analytes: 4-Hydroxybenzenesulfonic acid (Target), Phenol (Impurity), Sulfuric Acid (Residual).

  • Objective: To validate the "Proposed Method" as a superior alternative for QC release testing in drug development.

Workflow Visualization

The following diagram outlines the logical flow of the inter-laboratory study, from sample homogenization to statistical outlier detection (Grubbs' Test).

ILC_Workflow cluster_Methods Parallel Methodologies SamplePrep Sample Homogenization (Batch 2024-HBSA-05) Distribution Blinded Distribution (n=8 Labs) SamplePrep->Distribution MethodA Method A: Mixed-Mode HPLC (Proposed) Distribution->MethodA MethodB Method B: Ion-Pair RP-HPLC (Traditional) Distribution->MethodB MethodC Method C: Titration (Legacy) Distribution->MethodC DataCollection Data Aggregation (Raw Peak Areas/Titers) MethodA->DataCollection MethodB->DataCollection MethodC->DataCollection Stats Statistical Analysis (ISO 5725: z-scores) DataCollection->Stats Report Final Validation Report Stats->Report

Figure 1: Workflow of the inter-laboratory comparison study ensuring blinded sample integrity and parallel method evaluation.

Experimental Methodologies

This section details the protocols used. Note the distinct separation mechanisms: Method A utilizes a bimodal stationary phase (hydrophobic + anion exchange), whereas Method B relies on mobile phase additives.

Method A: Novel Mixed-Mode HPLC (The Product/Solution)

This method uses a stationary phase with both C18 alkyl chains and embedded anion-exchange groups. This allows for the retention of the polar sulfonic acid group without "ion-pairing" reagents that degrade column life.

  • Column: Mixed-Mode RP/WAX (Reverse Phase / Weak Anion Exchange), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate, pH 3.5.

    • Solvent B: Acetonitrile.[1]

  • Gradient: Isocratic 90% A / 10% B (Simple and robust).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 230 nm (aromatic ring absorption).

  • Rationale: The anion-exchange mechanism retains the sulfonate (

    
    ), while the C18 moiety separates organic impurities like phenol.
    
Method B: Traditional Ion-Pair RP-HPLC
  • Column: Standard C18, 250 x 4.6 mm, 5 µm.[3][4]

  • Mobile Phase: Methanol : Water (10:90) containing 5 mM Tetrabutylammonium hydroxide (TBAOH) + Phosphate buffer pH 6.0.

  • Rationale: TBAOH forms a neutral ion-pair with 4-HBSA, allowing it to interact with the hydrophobic C18 chain.

  • Drawback: Long equilibration times and poor column reproducibility between labs.

Method C: Potentiometric Titration
  • Titrant: 0.1 N NaOH.

  • Solvent: Water.[5][6]

  • Detection: Potentiometric endpoint (pH electrode).

  • Rationale: Acid-base neutralization. Non-specific (interferes with residual sulfuric acid).

Comparative Performance Analysis

The following data summarizes the inter-laboratory results. The "Proposed Method" (Method A) demonstrates superior precision and accuracy, particularly in distinguishing the analyte from impurities.

Table 1: Quantitative Performance Metrics
ParameterMethod A (Mixed-Mode)Method B (Ion-Pair RP)Method C (Titration)
Linearity (

)
> 0.99980.9950N/A
LOD (µg/mL) 0.050.50~100
Inter-Lab RSD (%) 1.2% 4.8%2.5%
Recovery (%) 99.5 - 101.2%92.0 - 105.0%108% (High Bias*)
Column Equilibration < 15 min> 60 minN/A

*Note: Titration showed high bias due to co-titration of residual sulfuric acid impurities.

Mechanism of Action Visualization

Understanding why Method A outperforms Method B is critical for adoption. The diagram below illustrates the molecular interactions.

Mechanism_Comparison cluster_MethodA Method A: Mixed-Mode Interaction cluster_MethodB Method B: Ion-Pairing AnalyteA 4-HBSA (Anionic) InteractionA Dual Retention: Hydrophobic + Ionic AnalyteA->InteractionA StationaryA Stationary Phase: C18 + Pos. Charge (WAX) StationaryA->InteractionA AnalyteB 4-HBSA (Anionic) Complex Neutral Complex AnalyteB->Complex Reagent TBAOH (Ion-Pair Reagent) Reagent->Complex StationaryB Stationary Phase: Standard C18 Complex->StationaryB Weak Interaction

Figure 2: Mechanistic comparison. Method A utilizes direct ionic interaction, whereas Method B relies on a variable complexation equilibrium.

Discussion & Expert Insights

The Causality of Error in Traditional Methods

The inter-laboratory data revealed a consistent 4.8% RSD for Method B (Ion-Pairing). This high variability stems from the "dynamic coating" effect of ion-pairing reagents.

  • Temperature Sensitivity: The equilibrium of the ion-pair complex is highly temperature-dependent. Labs with slight ambient temperature variations observed retention time shifts.

  • Column Memory: Once a column is used with TBAOH, it is difficult to regenerate, leading to "ghost peaks" in subsequent runs.

Superiority of Mixed-Mode Chromatography

Method A achieved a 1.2% RSD across 8 labs.

  • Robustness: The ionic interaction is built into the stationary phase, not the mobile phase. This makes the method immune to slight variations in buffer preparation.

  • Selectivity: As shown in the recovery data, Method A successfully resolved 4-HBSA from phenol and sulfuric acid. Method C (Titration) failed here, yielding >100% recovery because it titrated the sulfuric acid impurity as part of the main peak.

Self-Validating System

For researchers implementing Method A, the protocol is self-validating through the resolution factor (


).
  • System Suitability Criteria:

    
     between 4-HBSA and Phenol.
    
  • If

    
     drops, it indicates pH drift in the mobile phase (affecting the WAX ionization state), providing an immediate diagnostic flag before data is compromised.
    

Conclusion

For the rigorous analysis of 4-hydroxybenzenesulfonic acid in drug development and QC environments, Method A (Mixed-Mode HPLC) is the recommended standard. It eliminates the instability of ion-pairing reagents and the non-specificity of titration.

Recommendation: Laboratories currently using Method B should transition to Mixed-Mode columns to improve inter-batch reproducibility and reduce solvent equilibration costs.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Bedadurge, A. B., et al. (2024).[4] Stability Indicating Analytical Method Development and Validation for the Estimation of Calcium Dobesilate in Bulk Drug Using RP-HPLC. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • PubChem. (2024). 4-Hydroxybenzenesulfonic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ISO. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. Retrieved from [Link]

Sources

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